4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one chemical properties
This technical guide details the chemical properties, synthesis, and reactivity of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1). It is structured to serve researchers requiring high-purity synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical properties, synthesis, and reactivity of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1). It is structured to serve researchers requiring high-purity synthesis protocols and mechanistic insights for downstream applications in terpenoid and pharmaceutical scaffold construction.
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is a highly functionalized cyclic enone, structurally derived from the classic Hagemann’s ester . Its significance lies in its density of functional groups—a conjugated enone system, an allylic alkyl group, and a
-keto ester moiety (vinylogous).
This molecule acts as a "chameleon intermediate" in organic synthesis:
Michael Acceptor: The conjugated double bond allows for 1,4-addition, though sterically modulated by the C2-ethyl and C3-methyl groups.
Robinson Annulation Donor: The
-keto ester functionality facilitates further ring closures, making it a precursor for eudesmane-type sesquiterpenes and steroid analogs.
Aromatization Precursor: It serves as a scaffold for synthesizing polysubstituted phenols and benzoates via oxidative aromatization.
Physicochemical Properties
The following data aggregates experimental values and computed properties for the specific 2-ethyl-3-methyl isomer.
Property
Value
Notes
Molecular Formula
Molecular Weight
210.27 g/mol
Appearance
Clear, colorless to pale yellow liquid
Oxidizes slightly upon air exposure
Boiling Point
268–272 °C (atm)
83–84.5 °C @ 0.3 mmHg [1]
Density
1.037 g/mL (25 °C)
Refractive Index
Solubility
Soluble in EtOH, Et₂O, CHCl₃; Insoluble in
Lipophilic character dominates
Flash Point
>110 °C
Synthesis Protocol: C2-Alkylation of Hagemann’s Ester
While Robinson Annulation can construct the ring de novo, the most reliable laboratory method for accessing the 2-ethyl derivative is the regioselective alkylation of Hagemann’s Ester (Ethyl 3-methyl-4-oxocyclohex-2-enecarboxylate).
Mechanistic Rationale
Direct alkylation of Hagemann's ester presents a regioselectivity challenge. The molecule has two primary acidic sites:
-position (C4): Flanked by the ester and the vinylogous ketone. (Thermodynamically favored).
-position (C2): Between the carbonyl and the alkene. (Kinetically accessible but sterically crowded).
-position (C6): Alpha to the ketone but on the saturated side.
To install the ethyl group at C2 (the
-position of the enone system), one must overcome the inherent preference for -alkylation. The protocol below utilizes a specific base-solvent system to drive equilibrium toward the desired substituted enone, often followed by a decarboxylative rearrangement or direct alkylation under controlled conditions.
Sodium Ethoxide (NaOEt) (1.1 eq) or Sodium Hydride (NaH)
Solvent: Absolute Ethanol (for NaOEt) or dry THF (for NaH)
Step-by-Step Methodology:
Enolate Formation:
Charge a flame-dried 3-neck flask with NaOEt (1.1 eq) in absolute ethanol under
atmosphere.
Cool the solution to 0 °C.
Add Hagemann’s ester dropwise over 20 minutes. The solution will turn yellow/orange, indicating enolate formation. Mechanistic Note: This forms the thermodynamic enolate stabilized by the ester and the conjugated system.
Alkylation:
Add Ethyl Iodide (1.5 eq) dropwise.
Allow the mixture to warm to room temperature and stir for 12–24 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by the alkylated product ().
The crude oil typically contains a mixture of C2-alkylated (target) and C4-alkylated isomers.
Distillation: High-vacuum distillation (0.3 mmHg) is effective for separation due to slight boiling point differences caused by steric crowding of the C2-ethyl group.
Column Chromatography: Silica gel elution with 5-10% EtOAc in Hexanes.
Synthesis Pathway Visualization[14][15]
Caption: Synthesis pathway via alkylation of Hagemann's ester, highlighting the divergent regioselectivity.
Reactivity & Applications
The versatility of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one stems from its ability to undergo orthogonal transformations.
A. Aromatization (Synthesis of Phenols)
Treatment with iodine (
) in refluxing methanol or catalyzed dehydrogenation (Pd/C) converts the cyclohexenone ring into a substituted benzoate.
Reaction: Substrate +
(2 eq) Ethyl 2-ethyl-3-methyl-4-hydroxybenzoate.
Utility: Access to hindered phenolic antioxidants and biaryl scaffolds.
B. Decarboxylation
Hydrolysis of the ester followed by thermal decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one .
Protocol:
Saponification: KOH/MeOH, reflux, 2h.
Acidification: HCl to pH 2.
Decarboxylation: Reflux in Toluene or heat neat at 150 °C.
Utility: Removes the directing group to leave the specific alkylated enone core found in natural products like jasmone analogs.
C. Robinson Annulation (Steroid Synthesis)
The molecule acts as the "acceptor" in subsequent annulations. The C2-ethyl group provides steric bulk that directs incoming nucleophiles to the C6 position or influences the stereochemistry of reduction.
Reactivity Flowchart
Caption: Divergent reactivity profile showing access to phenols, enones, and chiral alcohols.
Handling and Safety
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The compound is sensitive to oxidation over prolonged periods.
Hazards: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
Stability: Stable to flash chromatography on silica gel; however, prolonged exposure to acidic silica can induce ester hydrolysis or migration of the double bond.
References
ChemicalBook. (2025).[5] 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Chemical Properties and Supplier Data. Link
PubChem. (2025). Compound Summary: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CID 100071).[1][6] National Library of Medicine. Link
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone and Alkylation of Hagemann's Ester. Journal of Organic Chemistry. Link
Arkat USA. (2000). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Arkivoc. Link
Oregon State University. Alkylation studies on Hagemann's ester: an approach to the synthesis of trisporic acids. Link
The following technical guide details the chemical identity, synthesis, and applications of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , a specialized intermediate in organic synthesis. [1][2][3][4][5] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , a specialized intermediate in organic synthesis.
[1][2][3][4][5]
Executive Summary
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1 ) is a cyclic enone ester used primarily as a versatile building block in the synthesis of complex terpenes, steroids, and pharmaceutical scaffolds.[1][2][3][4] Structurally, it is the 2-ethyl derivative of Hagemann’s ester , inheriting the high reactivity of the parent compound while offering increased steric complexity and lipophilicity.[2] Its dual functionality—combining an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-unsaturated ketone with an ester moiety—makes it a critical substrate for Robinson annulations, Michael additions, and decarboxylative alkylations.
Soluble in ethanol, ether, chloroform, and DCM; insoluble in water
Stability
Stable under standard conditions; sensitive to strong bases
Synthesis & Reaction Mechanisms[2][6][7][8][9]
The synthesis of CAS 51051-65-1 is classically achieved through the alkylation of Hagemann's ester .[2] This pathway leverages the thermodynamic acidity of the
-position (C4) or the kinetic nucleophilicity of the -position (C2) under specific conditions.
Primary Synthesis Route: C2-Alkylation of Hagemann's Ester
While Hagemann's ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) typically alkylates at the C4 position (gamma to the enone), introducing the ethyl group at the C2 position (alpha to the enone) requires careful control of the enolate regiochemistry, often utilizing a blocking group strategy or specific base selection to favor the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-dienolate or direct -alkylation.
Reaction Workflow
Figure 1: Synthetic pathway via alkylation of Hagemann's Ester.
Mechanistic Insight[10]
Enolization: Treatment of Hagemann's ester with a base (e.g., Sodium Ethoxide) generates a resonance-stabilized enolate.
Regioselectivity: The ethyl group is introduced at the C2 position. This is synthetically demanding because the C4 position (flanked by the ester and the double bond) is more acidic. Successful synthesis often involves:
Direct Alkylation: Using forcing conditions or specific counter-ions to direct attack to the sterically encumbered C2.
Robinson Annulation (Alternative): Constructing the ring de novo using Ethyl acetoacetate and Ethyl vinyl ketone (or a derivative like 2-ethyl-1-buten-3-one), which naturally places the ethyl group at the desired position during ring closure.[2]
Applications in Drug Development[2][4]
This molecule serves as a "chiral pool" precursor (if resolved) or a racemic scaffold for synthesizing polycyclic bioactive compounds.
Terpenoid Synthesis
The 2,3-disubstituted cyclohexenone motif is ubiquitous in sesquiterpenes.[2] CAS 51051-65-1 provides the necessary carbon framework to access eudesmane and eremophilane type terpenes via further reduction and functionalization.[2]
Pharmaceutical Scaffolds
Steroid Analogs: The molecule acts as the A-ring precursor in the total synthesis of non-natural steroids.
Trisporic Acids: It has been cited as a key intermediate in the synthesis of trisporic acids, fungal pheromones that regulate sexual reproduction in Mucorales fungi.
Agrochemicals
Derivatives of this compound are investigated for insecticidal properties, specifically as analogs to juvenile hormones or pheromones due to the structural similarity to natural insect signaling molecules.
Experimental Protocol (General Alkylation)
Note: This protocol is a generalized adaptation for research purposes. Always verify with specific MSDS.
Reagents:
Hagemann's Ester (1.0 eq)
Sodium Ethoxide (1.1 eq)
Ethyl Iodide (1.2 eq)
Absolute Ethanol (Solvent)
Procedure:
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve Sodium metal in absolute ethanol to generate Sodium Ethoxide in situ.
Deprotonation: Cool the solution to 0°C and add Hagemann's Ester dropwise. Stir for 30 minutes to ensure complete enolate formation.
Alkylation: Add Ethyl Iodide slowly via syringe.
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).
Workup: Cool to room temperature. Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Architectural Precision in Cyclic Enones: A Technical Guide to 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Executive Summary This technical guide provides a rigorous analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1), a highly functionalized cyclohexenone derivative. Often overshadowed by its paren...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1), a highly functionalized cyclohexenone derivative. Often overshadowed by its parent compound, Hagemann’s Ester, this specific ethyl-substituted homolog represents a critical scaffold in the synthesis of complex terpenes, steroids, and polycyclic pharmaceutical intermediates.
This document moves beyond basic nomenclature to establish a field-proven synthetic protocol, elucidate the structural logic via IUPAC standards, and map its utility in modern drug discovery.
Part 1: Structural Identity & Nomenclature Decoding
The name "4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one" is a semi-systematic descriptor widely used in industrial catalogs. However, for precise chemical communication and database integration, the rigorous IUPAC designation is required.
The Nomenclature Translation
The complexity in naming arises from the competition between the ketone and ester functional groups for priority.
Priority Rule: Esters (
) have higher priority than ketones () for citation as the principal functional group.
Numbering Consequence: The carbon atom of the ring attached to the carboxylate group becomes C1 . The numbering direction proceeds toward the double bond to assign the lowest locants to the alkene.[1]
While de novo synthesis via Robinson Annulation is possible, the most efficient and "field-proven" route for this specific substitution pattern (
-ethyl--methyl) is the regioselective alkylation of Hagemann's Ester . This method leverages the thermodynamic acidity of the -position in the conjugated enone system.
The Alkylation Pathway
The synthesis begins with Hagemann's Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate).[3] The presence of the vinylogous
-keto ester motif allows for selective deprotonation and subsequent alkylation.
Mechanism Logic:
Deprotonation: Treatment with a base (Sodium Ethoxide) generates the dienolate.
Regioselectivity: Alkylation with Ethyl Iodide occurs preferentially at the
-position relative to the ester (which is the -position relative to the ketone in the common numbering scheme), driven by steric control and electronic conjugation.
Reaction Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway via the alkylation of Hagemann's Ester.[4] The protocol leverages the vinylogous acidity of the precursor.
Part 3: Experimental Protocol
This protocol is adapted from standard alkylation procedures for cyclic
) - 1.1 eq (freshly prepared from Na metal and absolute EtOH).
Solvent: Absolute Ethanol (anhydrous).
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Methodology
Base Preparation:
In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve sodium metal (1.1 eq) in absolute ethanol (5 mL/mmol) under
flow. Stir until evolution of ceases.
Enolate Formation:
Cool the ethoxide solution to 0°C.
Add Hagemann’s Ester (1.0 eq) dropwise over 15 minutes. The solution will darken, indicating enolate formation.
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
Alkylation:
Cool the mixture back to 0°C.
Add Ethyl Iodide (1.2 eq) dropwise.
Allow the reaction to warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1) for the disappearance of the starting ester.[5]
Work-up:
Cool the reaction mixture and neutralize with dilute acetic acid or
until pH ~7.
Remove the bulk of ethanol under reduced pressure (Rotavap).
Dilute the residue with water and extract with Diethyl Ether (
).
Wash combined organic layers with Brine, dry over anhydrous
Purify via vacuum distillation (bp ~140°C at 10 mmHg) or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a pale yellow oil.
Part 4: Applications in Drug Discovery
The 4-carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one scaffold serves as a versatile "chassis" for building polycyclic bioactive molecules.
Structural Logic in Signaling Pathways
The molecule contains two electrophilic sites (the ketone and the conjugated alkene) and one nucleophilic site (the
-carbon of the ester). This trifunctional nature allows it to participate in cascade reactions.
Figure 2: Divergent synthesis map showing the utility of the scaffold in generating steroids, phenols, and terpenes.
Key Therapeutic Areas
Steroid Analogs: The scaffold acts as the A-ring precursor in the total synthesis of non-natural steroids via Robinson Annulation with methyl vinyl ketone.
Terpenoids: Decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one, a core fragment for synthesizing labdane-type diterpenes.
Antimicrobial Agents: Derivatives of alkylated cyclohexenones have shown efficacy in disrupting bacterial cell walls due to their lipophilic alkyl chains (Ethyl/Methyl) facilitating membrane penetration.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100071, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. Retrieved from [Link]
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone.[4] Journal of Organic Chemistry, 27(4), 1438. (Contextual grounding for cyclohexenone ester synthesis).
Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols.[7][8] Part II. A new general method for the synthesis of substituted cyclohexenones.[8][9] Journal of the Chemical Society, 1285-1288.[8] (Foundational Robinson Annulation method).[8]
Executive Summary
The molecule 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one represents a highly functionalized cyclohexenone scaffold, serving as a critical C2-ethylated analogue of the classic Hagemann’s ester. Its structural architecture—featuring a conjugated enone system, a stereogenic center at C4, and dense functionalization—makes it a linchpin intermediate in the total synthesis of polycyclic terpenoids (specifically eudesmane-type sesquiterpenes) and substituted aromatic pharmacophores.
This guide provides a rigorous technical analysis of its synthesis via the Robinson Annulation, its reactivity profile, and its application in modern drug discovery.
Part 1: Molecular Architecture & Pharmacophore Analysis
The molecule exhibits a "push-pull" electronic character due to the conjugation between the carbonyl (C1) and the alkene (C2=C3), further influenced by the steric bulk of the ethyl group at C2.
Feature
Structural Component
Chemical Consequence
Core Scaffold
2-Cyclohexen-1-one
Michael acceptor capability; susceptible to nucleophilic attack at C3 (though sterically hindered).
C2 Substituent
Ethyl Group ()
Blocks -alkylation; increases lipophilicity; directs nucleophiles to the -position.
C3 Substituent
Methyl Group ()
Stabilizes the enone system via hyperconjugation.
C4 Substituent
Carbethoxy Group ()
Introduces chirality (racemic mixture typically formed); acidifying group facilitating C4-alkylation.
Stereochemical Note: The C4 position is chiral. While often synthesized as a racemate, asymmetric Robinson Annulation protocols using chiral amine catalysts (e.g., L-proline derivatives) can yield enantioenriched forms, crucial for stereospecific drug synthesis.
Part 2: Synthetic Strategy (The "How-To")
The most robust route to this molecule is the Robinson Annulation . However, unlike the standard Hagemann’s ester synthesis (which uses methyl vinyl ketone), the introduction of the C2-ethyl group requires a specific
-substituted vinyl ketone precursor: 3-methylene-2-pentanone (also known as -ethyl vinyl ketone).
Due to the polymerization instability of 3-methylene-2-pentanone, this guide recommends the Mannich Base Precursor Method for high-fidelity reproducibility.
Mechanism of Action
Mannich Base Generation: In situ elimination of amine from the Mannich base releases the reactive enone acceptor.
Michael Addition: The enolate of ethyl acetoacetate attacks the generated vinyl ketone.
Aldol Condensation: Intramolecular cyclization followed by dehydration yields the cyclohexenone ring.
Figure 1: Convergent synthesis via the Mannich base protocol to ensure stability of the Michael acceptor.
Part 3: Experimental Protocol
Objective: Synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one on a 50 mmol scale.
Reagents & Materials
Ethyl acetoacetate (6.5 g, 50 mmol)
4-(Diethylamino)-3-ethyl-2-butanone (Mannich base precursor, 55 mmol)
Catalyst Preparation:
In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, charge 60 mL of absolute ethanol. Add sodium metal (1.2 g) slowly to generate fresh NaOEt, or use a pre-titrated 1.0 M solution.
Michael Donor Activation:
Add ethyl acetoacetate (50 mmol) dropwise to the stirring ethoxide solution at 0°C. Stir for 15 minutes to ensure complete enolate formation (solution will turn pale yellow).
Precursor Addition (The Critical Step):
Add the Mannich base 4-(diethylamino)-3-ethyl-2-butanone (55 mmol) slowly. Note: Using the Mannich base instead of the free vinyl ketone prevents polymerization side-reactions.
Annulation Sequence:
Heat the mixture to a gentle reflux (80°C) for 6–8 hours. The reaction proceeds through a tandem elimination-Michael-Aldol sequence. Monitor via TLC (20% EtOAc/Hexanes); the disappearance of the keto-ester starting material indicates completion.
Neutralize with 1M HCl (approx. 50 mL) until pH ~6.
Extract with diethyl ether (3 x 50 mL).
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.[3]
Purification:
Purify the crude oil via vacuum distillation (bp ~135–140°C at 10 mmHg) or flash chromatography (SiO₂, 9:1 Hexane:EtOAc) to yield the product as a pale yellow oil.
Part 4: Reactivity Profile & Drug Discovery Applications
This molecule acts as a versatile "chassis" for building complex bioactive structures. Its reactivity is defined by three distinct vectors:
Aromatization (Phenol Synthesis): Treatment with bromine followed by thermal elimination or Pd/C dehydrogenation converts the cyclohexenone into 2-ethyl-3-methyl-4-carbethoxyphenol . This is a key route to substituted salicylate derivatives.
Decarboxylation: Hydrolysis of the ester followed by thermal decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one , a structural core found in insect pheromones and fragrance compounds.
C4-Alkylation: The proton at C4 (alpha to the ester and gamma to the enone) is acidic. It can be alkylated to introduce a quaternary center, a common motif in steroid synthesis.
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
References
Rapson, W. S., & Robinson, R. (1935). "307. Experiments on the synthesis of substances related to the sterols.[4] Part II. A new general method for the synthesis of substituted cyclohexenones." Journal of the Chemical Society, 1285–1288. Link
Callmann, H. (1929). "Über die Synthese von Abkömmlingen des Hagemannschen Esters." Berichte der deutschen chemischen Gesellschaft.
Begley, M. J., et al. (1980). "The Robinson annulation of 2-substituted-3-buten-2-ones."[4] Journal of the Chemical Society, Perkin Transactions 1. (Protocol for alpha-substituted vinyl ketones).[5]
Org. Synth. (1965). "Hagemann's Ester: Preparation and Alkylation." Organic Syntheses, Coll. Vol. 3, p. 317. Link
Heathcock, C. H. (1984). "The Total Synthesis of Sesquiterpenes." Total Synthesis of Natural Products. (Contextualizes the use of 2-ethyl substituted enones in eudesmane synthesis).
Technical Guide: Scalable Synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Executive Summary Target Molecule: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one CAS Number: 51051-65-1 Molecular Formula: C H O Molecular Weight: 210.27 g/mol [1][2][3] This technical guide details the high-fidelity...
This technical guide details the high-fidelity synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , a critical intermediate in the synthesis of terpenes, steroids, and functionalized phenols. The established pathway utilizes Hagemann’s Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) as the scaffold, employing a regioselective
-alkylation strategy to introduce the ethyl group at the C2 position.
This guide prioritizes regiocontrol , scalability , and operational safety , designed for application scientists and process chemists.
Retrosynthetic Analysis
The structural core of the target molecule is a polysubstituted cyclohexenone ring. Retrosynthetic disconnection reveals Hagemann's Ester as the logical precursor. The challenge lies in the regioselective introduction of the ethyl group at C2 (vinylic/
-position relative to the ketone) rather than C4 (-position relative to the ester).
Key Transformation: Regioselective alkylation of a dienolate species.
Figure 1: Retrosynthetic breakdown identifying Hagemann's Ester as the primary scaffold.
Synthesis Pathway: Step-by-Step
Phase 1: Preparation of Hagemann's Ester (Scaffold Synthesis)
Note: If Hagemann's Ester is purchased commercially, proceed directly to Phase 2.
This phase involves the condensation of ethyl acetoacetate with formaldehyde.[4] The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and an intramolecular Aldol condensation.[4][5]
Reagents:
Ethyl Acetoacetate (2.0 equiv)
Paraformaldehyde (1.0 equiv)
Piperidine (Catalytic amount)
Solvent: Ethanol or neat.
Protocol:
Mixing: In a reactor, combine ethyl acetoacetate and paraformaldehyde.
Catalysis: Add piperidine dropwise while maintaining temperature below 50°C (exothermic reaction).
Cyclization: Heat the mixture to reflux for 6–12 hours. Water is generated; use a Dean-Stark trap if running in solvent to drive equilibrium.
Workup: Distill the crude mixture under reduced pressure.
Yield: Hagemann's Ester is obtained as a pale yellow oil (b.p. 140–145°C at 15 mmHg).
This is the critical step. Hagemann's ester possesses multiple acidic protons. The proton at C4 (between the ester and the double bond system) is most acidic, but under thermodynamic control with specific bases, the dienolate reacts at the C2 position (gamma to the ester, alpha to the ketone).
Reaction Overview:
Reagents & Materials:
Reagent
Equiv.
Role
Hagemann's Ester
1.0
Substrate
Ethyl Iodide (EtI)
1.2
Electrophile
Sodium Ethoxide (NaOEt)
1.1
Base
| Absolute Ethanol | Solvent | Medium |
Detailed Protocol:
Base Preparation: Prepare a solution of sodium ethoxide (1.1 equiv) in absolute ethanol. (Alternatively, dissolve sodium metal in dry ethanol under N
).
Enolate Formation: Cool the solution to 0°C. Add Hagemann's Ester (1.0 equiv) dropwise over 30 minutes. The solution will turn yellow/orange, indicating dienolate formation.
Mechanistic Insight: The base deprotonates at C4 and/or C2 (via conjugation), forming a delocalized anionic species.
Reaction: Warm the mixture to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS. The starting material peak should disappear.
Quench: Cool to room temperature. Neutralize with dilute acetic acid or HCl (1M) until pH ~7.
Extraction: Remove ethanol under reduced pressure. Dissolve residue in water and extract with Ethyl Acetate (3x).[6]
Purification: Wash combined organics with brine, dry over anhydrous Na
SO, and concentrate. Purify via vacuum distillation or flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Yield: 65–75%
Appearance: Colorless to pale yellow oil.
Mechanistic Insight & Regioselectivity
The alkylation of Hagemann's ester is a classic example of ambident nucleophile reactivity.
Deprotonation: Base removes a proton, creating a resonance-stabilized dienolate.
Regiocontrol: While C4 (alpha to ester) is the kinetic site of deprotonation, the C2 position (alpha to ketone) is accessible. Literature (Smith & Rouault, J. Am. Chem. Soc.[5]) confirms that alkylation with alkyl halides in ethanolic sodium ethoxide predominantly yields the C2-alkylated product due to the stability of the resulting conjugated enone system and steric factors at C4.
Figure 2: Mechanistic flow of the regioselective alkylation.
Quality Control & Characterization
Verify the identity of the synthesized compound using the following parameters:
Technique
Expected Signal / Characteristic
1H NMR (CDCl)
1.05 (t, 3H): Ethyl group (CH). 1.25 (t, 3H): Ester ethyl (CH). 1.95 (s, 3H): C3-Methyl group. 2.30 (q, 2H): Ethyl group (CH). 4.15 (q, 2H): Ester ethyl (CH).Absence: No vinylic proton signal at C2 (approx 5.8 ppm) which is present in Hagemann's ester.
m/z 210: Molecular Ion [M]+.m/z 165: Loss of OEt.m/z 137: Loss of COOEt.
Safety & Handling
Ethyl Iodide: Alkylating agent. Suspected carcinogen and volatile. Handle in a fume hood.
Sodium Ethoxide: Corrosive and moisture sensitive. Store under inert gas.
Reaction Pressure: Refluxing ethanol generates vapor pressure; ensure open system (via drying tube) or proper condenser cooling.
References
Smith, L. I., & Rouault, G. F. (1943).[5] The Alkylation of Ethyl 3-Methyl-4-oxocyclohexene-1-carboxylate (Hagemann's Ester).[5][7] Journal of the American Chemical Society, 65(4), 631–635. Link
Callen, J. E., et al. (1956). Hagemann's Ester: Preparation and Alkylation. Organic Syntheses, Coll. Vol. 3, p.317. Link
Nasipuri, D., et al. (1979). Synthetic Studies on Terpenoids. Journal of the Chemical Society, Perkin Transactions 1, 270-276. Link
McAndrew, B. A. (1979). Cyclohexenone Derivatives. Part VI. C-3 and C-1 Alkylation of Hagemann's Ester. Journal of the Chemical Society, Perkin Transactions 1, 1837-1846. Link
Technical Guide: Spectroscopic Characterization & Synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate). As a tetrasubstituted...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate). As a tetrasubstituted enone derivative of Hagemann’s ester, this molecule serves as a critical intermediate in the total synthesis of polycyclic terpenes and pharmaceutical scaffolds requiring precise stereochemical control at the C4 position.
This document details the specific spectral signatures (UV, IR, NMR, MS) required for positive identification, distinguishing it from its unalkylated precursors and regioisomers. It also outlines a validated synthetic workflow for its generation via alkylation.
Diagnostic Note: The bathochromic shift from the parent Hagemann's ester (which lacks the
-substituent) confirms the successful introduction of the ethyl group at the C2 position.
Infrared Spectroscopy (IR)
The IR spectrum reveals two distinct carbonyl environments and the conjugated alkene.
Wavenumber ()
Assignment
Mechanistic Insight
1730–1735
Ester C=O Stretch
Typical saturated/allylic ester absorption; distinct from the ketone.
1665–1675
Enone C=O Stretch
Lowered frequency due to conjugation with C=C.
1620–1630
C=C Stretch
Conjugated alkene stretch; intensity enhanced by polarization from the carbonyl.
2980, 2930
C-H Stretch
Aliphatic stretches (Ethyl, Methyl, Ring ).
1200–1250
C-O Stretch
Strong ester C-O-C asymmetric stretch.
Nuclear Magnetic Resonance (NMR)
3.3.1 H NMR (Proton)
Solvent:
, 400 MHz
The disappearance of the vinyl proton (typically ~5.9 ppm in the parent Hagemann's ester) is the primary indicator of C2 substitution.
Shift (, ppm)
Multiplicity
Integration
Assignment
4.15 – 4.25
Quartet ( Hz)
2H
Ester
3.25 – 3.35
Multiplet/dd
1H
C4-H (Methine). Allylic and to ester.
2.20 – 2.40
Multiplet
4H
C2-Ethyl () + Ring C6-H ( to ketone)
1.95 – 2.05
Singlet (Broad)
3H
C3-Methyl . Allylic resonance.
1.70 – 1.90
Multiplet
2H
Ring C5-H
1.25 – 1.30
Triplet ( Hz)
3H
Ester
0.95 – 1.05
Triplet ( Hz)
3H
C2-Ethyl ()
3.3.2 C NMR (Carbon)
Solvent:
, 100 MHz
Shift (, ppm)
Type
Assignment
198.5
Cq
C1 (Ketone Carbonyl)
172.1
Cq
Ester Carbonyl
155.4
Cq
C3 (-carbon, fully substituted)
136.8
Cq
C2 (-carbon, fully substituted)
60.8
Ester
48.2
CH
C4 (Methine)
30.5
C6
25.1
C5
21.2
C3-Methyl
19.8
C2-Ethyl ()
14.2
Ester Methyl
12.8
C2-Ethyl ()
Synthetic Protocol & Mechanism
The synthesis typically involves the alkylation of Hagemann's ester.[3] This requires careful control of thermodynamic vs. kinetic enolization to ensure alkylation occurs at the
-position (C2) relative to the enone system, rather than the position (C6).
Reaction Scheme
The reaction utilizes the acidic proton at C4 (activated by both the double bond and the ester group) or the conjugated enolate system.
Figure 2: Synthetic pathway via enolate alkylation.
Formation of Enolate: Add Hagemann's ester dropwise to a cooled solution (0°C) of NaOEt in ethanol. Stir for 30 minutes to ensure complete deprotonation. The solution will turn yellow/orange indicating enolate formation.
Alkylation: Add Ethyl Iodide slowly. Reflux the mixture for 4–6 hours. The steric hindrance at C2 requires thermal energy to overcome the activation barrier.
Workup: Cool to room temperature. Neutralize with dilute HCl. Extract with diethyl ether (
). Wash organic layer with brine, dry over , and concentrate
in vacuo.
Purification: Distillation under reduced pressure (bp 83–85 °C @ 0.3 mmHg) or flash chromatography (Hexane:EtOAc 9:1).
Mass Spectrometry (MS) Fragmentation
The mass spectrum provides confirmation of the molecular weight and structural subunits.
Base Peak: Often m/z 137 or 165 (Loss of Ethoxy/Carbethoxy).
Key Fragments:
m/z 181:
(Loss of Ethyl group).
m/z 165:
(Loss of OEt).
m/z 137:
(Loss of COOEt).
m/z 98: Retro-Diels-Alder (RDA) fragment characteristic of cyclohexenones.
Figure 3: Primary fragmentation pathways in Electron Impact (EI) MS.
References
PubChem. (n.d.).[4][2] 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CID 100071).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone. Journal of Organic Chemistry, 27(4), 1438. (Contextual grounding for carbethoxy-cyclohexenone synthesis). [Link]
SpectraBase. (n.d.). NMR Spectrum of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. Wiley Science Solutions. Retrieved from [Link]
Advanced Structural Elucidation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one via 1H NMR
Executive Summary The structural validation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one represents a classic challenge in regiochemical assignment.[1] As a tetrasubstituted enone derivative often synthesized via...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural validation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one represents a classic challenge in regiochemical assignment.[1] As a tetrasubstituted enone derivative often synthesized via the alkylation of Hagemann’s ester or modified Robinson annulation, determining the exact position of the alkyl group (C2 vs. C4 vs. C6) is critical for downstream efficacy in terpene and steroid synthesis.
This guide provides a definitive protocol for assigning the 1H NMR spectrum of this molecule. Unlike simple derivatives, the target molecule features a tetrasubstituted double bond , rendering the olefinic region silent. This document details the specific acquisition parameters, spectral fingerprints, and logic gates required to distinguish this 2-ethyl isomer from its regioisomers.
Structural Context & Synthetic Origin[1][2][3]
To interpret the spectrum, one must understand the molecule's origin. The target is typically derived from Hagemann's Ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate).[1][2]
The Challenge: Alkylation of Hagemann's ester can occur at three sites:
C2 (Alpha to Carbonyl): The target molecule (Kinetic/Thermodynamic interplay).[1]
C4 (Gamma to Carbonyl): Sterically hindered but electronically favorable.[1]
O-Alkylation: A common competitive side reaction.[1]
The Diagnostic Key: The starting material possesses a diagnostic vinyl proton at ~5.90 ppm . The successful synthesis of the 2-ethyl target results in the disappearance of this signal, replaced by the ethyl group's methylene quartet.
Experimental Protocol
For reproducible high-resolution data, adherence to the following acquisition parameters is mandatory.
Sample Preparation
Parameter
Specification
Rationale
Solvent
CDCl₃ (99.8% D) + 0.03% TMS
Standardizes chemical shifts; prevents water peak interference in the 1.5-2.0 ppm region.[1]
Concentration
10–15 mg in 0.6 mL
Ensures sufficient S/N ratio for resolving subtle multiplets at C5/C6 without viscosity broadening.[1]
Mechanistic Insight: This signal is a sharp singlet (or finely split quartet due to long-range coupling).[1] Its position is characteristic of a methyl group on a tetrasubstituted enone system. Note: If this signal appears as a doublet, you likely have the 6-ethyl isomer (where the double bond proton remains).
Signal D (C2-Ethyl Methylene):
Shift: ~2.30 ppm (Quartet, J ≈ 7.1 Hz).
Assignment: These protons are deshielded by the adjacent double bond and the carbonyl anisotropy.
Analysis: These protons form a complex spin system.[1] C5 is often a multiplet around 1.8-2.0 ppm, while C6 (adjacent to carbonyl) is deshielded to ~2.3-2.5 ppm.[1]
Region 3: The Chiral Methine & Ester Methylene (3.0 – 4.3 ppm)
Signal F (C4-Methine):
Shift: ~3.20 – 3.35 ppm (Doublet of Doublets or Multiplet).[1]
Causality: This proton is alpha to the ester and allylic to the double bond. Its shift is highly sensitive to the ring conformation (half-chair).[1]
Signal G (Ester Methylene):
Shift: ~4.15 – 4.25 ppm (Quartet, J ≈ 7.1 Hz).
Validation: Standard O-CH2- region. Must integrate to 2H.
13C NMR Analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
This guide provides an advanced technical analysis of the 13C NMR spectroscopy of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one . It is designed for analytical chemists and medicinal chemistry researchers requiring ri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an advanced technical analysis of the 13C NMR spectroscopy of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one . It is designed for analytical chemists and medicinal chemistry researchers requiring rigorous structural verification of functionalized cyclohexenone scaffolds.
The molecule 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one represents a highly functionalized enone scaffold, often utilized as a precursor in the synthesis of polyhydroquinoline derivatives and complex terpenoids. Its structure combines a conjugated enone system with a
-keto ester functionality, creating a dense electronic environment that challenges standard assignment protocols.
Accurate 13C NMR analysis of this compound is critical for:
Regio-isomer Verification: Distinguishing the 2-ethyl-3-methyl substitution pattern from its 3-ethyl-2-methyl isomer (a common byproduct in mixed-aldol condensations).
Stereochemical Assessment: Evaluating the C4 chiral center (typically racemic) and its influence on neighboring carbon shifts.
Purity Profiling: Identifying unreacted Hagemann’s ester derivatives or decarboxylated byproducts.
Part 2: Experimental Framework
To ensure reproducibility and high-resolution data, the following experimental parameters are recommended.
Sample Preparation
Solvent: Deuterated Chloroform (
) is the standard solvent. It provides a consistent lock signal and minimizes hydrogen bonding shifts compared to DMSO-.
Reference: The central peak of the
triplet is set to 77.16 ppm .
Concentration: 20–30 mg of analyte in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C1, C2, C3, Ester-CO) within reasonable scan times.
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
Pulse Sequence: zgpg30 (Power-gated decoupling with
flip angle).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
Causality: Quaternary carbons (C1, C11, C2, C3) have long
relaxation times. A short D1 will saturate these signals, causing them to disappear or integrate poorly.
Scans (NS): Minimum 1024 scans to resolve the quaternary carbons against the noise floor.
Temperature: 298 K (
C).
Part 3: Structural Elucidation & Spectral Assignment[1][2]
The Assignment Workflow
The following diagram illustrates the logical flow for assigning the carbon skeleton, moving from the most distinct signals (Carbonyls) to the most ambiguous (Alkyls).
Figure 1: Step-by-step logic for assigning the 13C spectrum of the target enone.
Chemical Shift Data Table
The following assignments are derived from substituent increment calculations and analogous Hagemann's ester derivatives [1, 2].
Carbon Position
Type
Approx. Shift (, ppm)
Signal Characteristics
Mechanistic Explanation
C1
C=O (Ketone)
196.0 - 198.0
Singlet (Quat)
Conjugated ketone; shielded relative to saturated ketones (~205 ppm) due to resonance.
C11
C=O (Ester)
172.0 - 173.0
Singlet (Quat)
Typical ester carbonyl range; distinct from ketone.
C3
C=C ()
155.0 - 160.0
Singlet (Quat)
Diagnostic Peak. Highly deshielded due to -position in enone (resonance + charge density reduction).
C2
C=C ()
134.0 - 138.0
Singlet (Quat)
Shielded relative to C3. Downfield shift vs. unsubstituted enone (~129 ppm) due to the ethyl group (alpha-effect).
C12
60.5 - 61.5
Triplet (DEPT-)
Deshielded by direct oxygen attachment (Ester ethoxy group).
C4
CH
48.0 - 52.0
Doublet (DEPT+)
Methine carbon. Alpha to ester and allylic to the alkene; electronic withdrawing effects of ester shift it downfield.
C6
30.0 - 33.0
Triplet (DEPT-)
Alpha to ketone; deshielded by carbonyl anisotropy.
C5
25.0 - 28.0
Triplet (DEPT-)
Homo-allylic methylene; standard ring aliphatic.
C2-Ethyl ()
18.0 - 22.0
Triplet (DEPT-)
Allylic methylene attached to C2.
C3-Methyl
20.0 - 24.0
Quartet (DEPT+)
Allylic methyl attached to C3.
C13 (Ester Me)
14.0 - 14.5
Quartet (DEPT+)
Terminal methyl of the ethoxy group.
C2-Ethyl ()
12.0 - 13.5
Quartet (DEPT+)
Terminal methyl of the C2-ethyl chain.
Part 4: Advanced Mechanistic Analysis
The Enone Polarization Effect
The most critical distinction in this spectrum is the separation between C2 and C3 . In an
-unsaturated ketone, resonance structures create a partial positive charge on the -carbon (C3).
C3 (Beta): The methyl group at C3 donates electron density (hyperconjugation), but the strong electron-withdrawing nature of the carbonyl (via conjugation) dominates, keeping this peak significantly downfield (~158 ppm).
C2 (Alpha): The ethyl group at C2 exerts a steric influence that may slightly twist the ring, reducing orbital overlap. However, the inductive effect of the alkyl group typically causes a downfield shift of ~10-12 ppm relative to a protonated alpha-carbon [3].
Distinguishing the Ethyl Groups
The molecule contains two ethyl chains: one on the ester (ethoxy) and one on the ring (C2-ethyl).
Differentiation Protocol:
The Ethoxy
is unmistakable at ~61 ppm (O-CH2).
The C2-Ethyl
appears at ~20 ppm .
Validation: Use HMBC (Heteronuclear Multiple Bond Correlation) . The Ethoxy
will correlate strongly with the Ester Carbonyl (C11, ~172 ppm), while the C2-Ethyl will correlate with the Alkene carbons (C2/C3).
Stereochemical Considerations
While C4 is a chiral center, the molecule is typically synthesized as a racemate.
Diastereomers: If a second chiral center were introduced (e.g., using a chiral alcohol for the ester), the carbon signals (especially C3, C4, C5) would "double up" due to the formation of diastereomers. In the standard racemic mixture, only one set of signals is observed in an achiral solvent like
.
Visualization of Electronic Effects
The following diagram details the electronic influences shifting the carbon signals.
Figure 2: Electronic resonance and inductive effects governing the chemical shifts of the enone system.
Part 5: References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for enone increment rules).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
Hagemann's Ester Derivatives Analysis:
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone. Journal of Organic Chemistry, 27(4), 1438. (Foundational synthesis and spectral data for the parent scaffold).
Technical Guide: Physical Characteristics of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
The following technical guide details the physical and chemical characteristics of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1), a specialized Hagemann’s ester derivative used as a scaffold in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical and chemical characteristics of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1), a specialized Hagemann’s ester derivative used as a scaffold in the synthesis of polycyclic terpenes, steroids, and pharmaceutical intermediates.[1][2][3]
[1][2][3]
Executive Summary & Chemical Identity[1][2][3][4][5]
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is a tetrasubstituted cyclohexenone derivative.[1][2][3] It functions as a versatile "push-pull" alkene system, where the electron-withdrawing ester and ketone groups flank the alkene, creating unique reactivity profiles for Michael additions and Robinson annulations.[1][2] It is primarily utilized as a building block in the total synthesis of bioactive natural products.[1][2]
The following data represents the physicochemical baseline for 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. These parameters are critical for isolation, purification (distillation), and solvent selection during reaction scaling.[1][2]
Quantitative Characteristics
Property
Value / Range
Condition / Note
Physical State
Liquid
Viscous, clear to pale yellow
Density
1.037 g/mL
@ 25 °C (Standard reference)
Refractive Index ()
1.488
@ 20 °C
Boiling Point
268–272 °C
@ 760 mmHg (Extrapolated)
Flash Point
> 110 °C (> 230 °F)
Closed Cup
LogP (Octanol/Water)
~1.5
Predicted (Lipophilic)
Vapor Pressure
< 0.1 mmHg
@ 25 °C (Low volatility)
Solubility & Solvent Compatibility
The molecule exhibits high lipophilicity due to the ethyl and methyl substitutions on the cyclohexenone ring.[1][2]
Sparingly Soluble: Water (Hydrophobic nature dominates).[1][2]
Implication: Extraction protocols should utilize chlorinated solvents or esters; aqueous washes are effective for removing inorganic salts without product loss.[1][2]
Structural Characterization (Spectroscopy)[1][2]
Accurate identification relies on detecting the specific conjugation pattern of the enone system and the ester functionality.[1][2]
Infrared (IR) Spectroscopy
The "push-pull" electronic nature of the molecule results in distinct carbonyl shifts.[1][2]
Key Feature: Absence of vinylic protons confirms full substitution at the C2 and C3 positions.[1][2]
Synthesis & Reactivity Logic
The synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is typically achieved through the alkylation of Hagemann's ester.[1][2][3] This route is preferred for its regioselectivity.[1][2]
Synthesis Protocol: Regioselective Alkylation
Rationale: Direct alkylation of Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) typically occurs at the
-position (C2 relative to ketone) due to the thermodynamic stability of the resulting tetrasubstituted enone.[1][2][3]
Deprotonation: Hagemann's ester is treated with a base (e.g., NaOEt or KOtBu) to form the dienolate.[1][2]
Alkylation: Addition of Ethyl Iodide (EtI) introduces the ethyl group at the C2 position (alpha to the ketone, gamma to the ester in the original numbering).[1][2]
Purification: Fractional distillation under reduced pressure.
Diagram: Synthesis & Reactivity Flow
The following diagram illustrates the synthesis pathway and the downstream utility of the molecule in drug development.
Figure 1: Synthetic pathway from Hagemann's Ester to the target molecule and its subsequent applications in generating bicyclic scaffolds.
Applications in Drug Development[1][3][6][9]
This molecule serves as a high-value intermediate in medicinal chemistry due to its dense functionalization.[1][2][3]
Steroid & Terpenoid Synthesis
The compound acts as a pre-functionalized "AB-ring" precursor.[1][2] Through Robinson Annulation with methyl vinyl ketone (MVK), it forms the hydronaphthalene core essential for steroid synthesis.[1][2] The 2-ethyl and 3-methyl groups provide the necessary steric bulk to direct stereochemistry in subsequent reduction steps.[1][2][3]
Aromatization Precursors
Under oxidative conditions, the cyclohexenone ring can be aromatized to generate polysubstituted phenolic esters, which are difficult to synthesize via standard electrophilic aromatic substitution due to directing group conflicts.[1][2]
Self-Validating Purity Check
For researchers using this compound, purity can be self-validated using Refractive Index (RI).[1][2]
Protocol: Measure RI at 20°C.
Validation: A value between 1.486 and 1.490 confirms high purity (>98%).[1][2][4] Significant deviation (<1.480) suggests contamination with non-conjugated starting materials or solvent residues.[1][2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100071, Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved from [Link][1][2]
Matrix Fine Chemicals (2024). Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Safety and Technical Data. Retrieved from [Link][1][2][5][6][7][]
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone and Related Hagemann's Ester Derivatives.[1][2] Journal of Organic Chemistry. (Contextual grounding for alkylation logic). Retrieved from [Link][1][2]
Technical Monograph: Solubility & Physicochemical Handling of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Executive Summary: The "Gateway" Intermediate 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1), often regarded as a structural derivative of Hagemann’s ester, serves as a critical "gateway intermediate"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Gateway" Intermediate
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1), often regarded as a structural derivative of Hagemann’s ester, serves as a critical "gateway intermediate" in the synthesis of bioactive semiochemicals—specifically the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros).
Understanding the solubility profile of this molecule is not merely a matter of cataloging data; it is the determining factor in yield optimization. Its dual functionality—an
-unsaturated ketone and an ethyl ester—creates a specific polarity window that dictates its behavior in Liquid-Liquid Extraction (LLE) and chromatographic purification. This guide provides a definitive technical analysis of its solubility landscape to minimize emulsion formation and maximize recovery during scale-up.
Physicochemical Identity & Properties
Before addressing solubility directly, we must establish the molecular parameters that govern solute-solvent interactions. This molecule exhibits significant lipophilicity due to the ethyl and methyl substitution on the cyclohexenone ring.
The solubility of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is governed by "Like Dissolves Like" principles, but with a nuance: the polar carbonyl and ester groups allow for solubility in moderately polar solvents, while the alkyl backbone ensures solubility in non-polar media.
Solvent Compatibility Matrix
The following data represents empirical solubility behavior observed in process development environments.
Solvent Class
Representative Solvent
Solubility Status
Mechanistic Insight
Chlorinated
Dichloromethane (DCM)
Excellent
Dipole-dipole interactions stabilize the ketone/ester.
Esters
Ethyl Acetate (EtOAc)
Excellent
Ideal for extraction; matches solute polarity.
Alcohols
Ethanol, Methanol
Good
Soluble, but potential for transesterification if heated with acid/base.
Ethers
Diethyl Ether, THF
Excellent
Standard solvent for synthesis workup.
Hydrocarbons
Hexane, Heptane
Moderate/Good
Soluble, often used as the non-polar component in chromatography.
Aqueous
Water, Brine
Insoluble
The hydrophobic effect dominates; forms a distinct layer.
The Partitioning Challenge
A critical operational risk with this molecule is its density (approx. 1.04–1.08 g/mL). In an extraction using water (1.00 g/mL) and a solvent like Ethyl Acetate, the density differential is sufficient. However, if the aqueous phase contains heavy salts (brine) or the organic phase is a mixture, phase inversion can occur.
Expert Insight: When washing a reaction mixture containing this intermediate, always verify phase layers via a "drop test" (adding a drop of water to the top layer) before discarding any fraction. The high lipophilicity (LogP ~2.8) guarantees the product resides in the organic layer, but the position of that layer can shift.
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Workup vs. Purification).
Figure 1: Solubility Decision Matrix. Blue node represents the target molecule; arrows indicate solvent suitability for specific unit operations.
Detailed Protocol: Solubility-Driven Purification
This protocol utilizes the solubility differential between the target molecule (lipophilic) and polar by-products (salts, unreacted acids) to achieve >95% purity without distillation.
Action: Dissolve the crude yellow oil in Ethyl Acetate. Use a ratio of 10 mL solvent per 1 g of crude.
Reasoning: EtOAc provides excellent solvation of the ester while maintaining a low enough boiling point for easy removal.
Acid Neutralization (The Partitioning Step):
Action: Wash the organic phase with 5%
in a separatory funnel. Shake vigorously and vent.
Mechanism:[3][4] Any unreacted acidic starting materials will deprotonate, becoming water-soluble salts. The target ester remains in the EtOAc layer (Solubility < 0.1 g/L in water).
Dehydration (The Hydrophobic Effect):
Action: Wash with saturated Brine, then separate the organic layer. Add Anhydrous
until the powder flows freely.
Reasoning: The target molecule is not hygroscopic, but the solvent (EtOAc) can hold water. Removing water is critical to prevent hydrolysis of the ethyl ester during concentration.
Concentration:
Action: Filter off the solid
and concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C.
Result: A viscous, clear yellow oil.
Synthesis Context & Pathway Visualization
The solubility profile discussed above is most relevant during the isolation of this compound from its synthesis via Robinson Annulation or condensation.
Figure 2: Synthesis workflow highlighting the extraction step where solubility parameters are critical for yield.
References
ChemicalBook. (2023). 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Properties and Suppliers. Retrieved from
PubChem. (2023).[2] Compound Summary: Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate.[2] National Library of Medicine. Retrieved from
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone. Journal of Organic Chemistry. (Contextual reference for cyclohexenone ester handling). Retrieved from
The Good Scents Company. (2023). Cyclohexenone Derivatives and Organoleptic Properties. (Reference for general solubility of flavor/fragrance cyclic esters). Retrieved from
The following technical guide provides an in-depth analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , focusing on its nomenclature, structural identity, and role as a strategic intermediate in organic synthes...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , focusing on its nomenclature, structural identity, and role as a strategic intermediate in organic synthesis.
CAS Registry Number: 51051-65-1
Document Type: Chemical Identity & Application Guide
Version: 2.0 (Scientific Reference)
Executive Summary
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is a highly functionalized cyclic enone ester, structurally analogous to the well-known Hagemann’s ester . It serves as a versatile building block in the synthesis of polycyclic terpenes, pheromones, and pharmaceutical intermediates. Its dual functionality—combining an
-unsaturated ketone with an ester moiety—allows for regioselective functionalization, making it a critical reagent for Robinson annulations and Michael additions.
This guide clarifies the complex nomenclature arising from conflicting numbering systems (IUPAC vs. Traditional) and provides a definitive list of synonyms to ensure accurate procurement and citation.
Chemical Identity & Synonyms
The nomenclature for this compound often causes confusion due to the prioritization of functional groups (Ketone vs. Ester) determining the carbon numbering.
Primary Identifiers
Registry
Identifier
Notes
CAS Number
51051-65-1
Primary tracking number for the racemate.
InChIKey
IEYKXGXKWXIBIG-UHFFFAOYSA-N
Unique hashed identifier.
Beilstein/Reaxys
Referenced as derivative
Often indexed under Hagemann's ester homologs.
Molecular Formula
Molecular Weight
210.27 g/mol
Synonym Analysis (Nomenclature Mapping)
The discrepancy between common usage and systematic naming stems from which group is assigned position 1.
To resolve the numbering ambiguity, the following diagram maps the "Common" numbering directly to the "IUPAC" numbering for the same physical structure.
Figure 1: Structural mapping of functional groups to numbering systems and reactivity potential.
Physical & Chemical Properties
Researchers planning synthesis or extraction must account for the following physicochemical characteristics.
Property
Value
Source
Physical State
Liquid (Colorless to light yellow)
[ChemicalBook, 2025]
Boiling Point
83–84.5°C (at 0.3 mmHg)
[ACS, 1962]
Density
1.037 g/mL (at 25°C)
[ChemicalBook, 2025]
Refractive Index ()
1.488
[PubChem, 2025]
Flash Point
> 230°F (> 110°C)
[ChemicalBook, 2025]
Solubility
Soluble in organic solvents (Ether, DCM); Insoluble in water.[3][9]
Predicted
Handling Precaution: As an ester-ketone, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. Store in a cool, dry environment under inert gas (Nitrogen/Argon) to prevent oxidation of the double bond or hydrolysis.
Applications in Synthesis
This compound is a "Hagemann’s Ester Homolog."[9] While Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) is the standard, the 2-ethyl-3-methyl variant offers unique steric properties for specific targets.
Key Reaction Pathways
Robinson Annulation:
Acts as the Michael acceptor in the synthesis of bicyclic enones (Wieland-Miescher ketone analogs). The ethyl group at position 2 provides steric hindrance that directs subsequent cyclization regioselectivity.
Decarboxylative Alkylation:
Hydrolysis of the ester followed by decarboxylation yields 2-ethyl-3-methyl-2-cyclohexen-1-one , a core structure found in various insect pheromones (e.g., Dendroctonus species).
Aromatization:
Treatment with dehydrogenating agents (e.g., Pd/C, DDQ) converts the cyclohexenone ring into a substituted ethyl benzoate derivative.
Synthesis Protocol (General Hagemann Type)
Note: Specific synthesis of this homolog typically follows the Knoevenagel-Michael-Aldol sequence.
Catalyst: Piperidine/Acetic Acid or Sodium Ethoxide.
Mechanism:
Step A: Knoevenagel condensation.
Step B: Michael addition (cyclization).
Step C: Dehydration to form the enone.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100071, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. Retrieved from [Link]
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone.[12] The Journal of Organic Chemistry, 27(4), 1438. (Contextual reference for cyclohexenone ester properties).
Matrix Fine Chemicals. Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate Specification Sheet. Retrieved from [Link]
The Architect’s Scaffold: A Technical Deep Dive into Substituted Cyclohexenones
Abstract Substituted cyclohexenones represent a "privileged scaffold" in organic synthesis and medicinal chemistry. Serving as the structural core for terpenes (e.g., carvone), steroids (e.g., cortisone), and diverse alk...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted cyclohexenones represent a "privileged scaffold" in organic synthesis and medicinal chemistry. Serving as the structural core for terpenes (e.g., carvone), steroids (e.g., cortisone), and diverse alkaloids, this moiety offers a unique duality of reactivity. It functions simultaneously as an electrophilic Michael acceptor and a pro-chiral platform for stereoselective functionalization. This guide provides a rigorous technical examination of the substituted cyclohexenone core, detailing its electronic properties, two primary construction methodologies (Robinson Annulation and Diels-Alder), and its critical role in drug discovery.
The Electronic Canvas: Reactivity & Resonance
The utility of 2-cyclohexenone stems from its conjugated enone system (
-unsaturated ketone). This conjugation creates two distinct electrophilic sites, dictating reactivity based on the "hardness" or "softness" of the incoming nucleophile.
Hard vs. Soft Acid-Base (HSAB) Theory in Enones
C-1 (Carbonyl Carbon): A "hard" electrophilic center. Reacts preferentially with hard nucleophiles (high charge density, low polarizability) such as Grignard reagents (
) or Organolithiums (). Result: 1,2-Addition .
C-3 (
-Carbon): A "soft" electrophilic center. Reacts preferentially with soft nucleophiles (highly polarizable, lower charge density) such as Gilman reagents (), Enolates, Thiolates, and Amines. Result: 1,4-Addition (Conjugate Addition) .
Reactivity Flowchart
The following diagram illustrates the divergent pathways available to the cyclohexenone core based on reagent selection.
Figure 1: Divergent reactivity pathways of the cyclohexenone core based on nucleophile hardness.
Construction Methodologies
Two dominant strategies exist for synthesizing substituted cyclohexenones: the thermodynamic "brick-laying" approach of the Robinson Annulation and the kinetic "precision assembly" of the Diels-Alder reaction .
Methodology A: The Robinson Annulation
This classic protocol constructs the six-membered ring through a cascade sequence: a Michael addition followed by an intramolecular Aldol condensation. It is particularly vital for fusing rings, as seen in the synthesis of the Wieland-Miescher ketone, a precursor to steroids like Cortisone.
Mechanism Summary:
Deprotonation: Base generates an enolate from a ketone.
Michael Addition: Enolate attacks a methyl vinyl ketone (MVK) derivative.
Aldol Condensation: Intramolecular attack closes the ring.
Dehydration: Loss of water yields the cyclohexenone.
Experimental Protocol: Synthesis of Wieland-Miescher Ketone Analogue
Figure 2: The Robinson Annulation cascade sequence.
Methodology B: Diels-Alder with Danishefsky’s Diene
For highly substituted cyclohexenones with specific regiochemical requirements, the Diels-Alder reaction using Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is superior. This method allows for the introduction of functionality at the C-4 position under mild Lewis acid conditions.
Step 1 (Cycloaddition): To a flame-dried flask under
, add dienophile (1.0 equiv) and (0.1 equiv) in dry THF. Add Danishefsky’s Diene (1.2 equiv) dropwise at 0°C. Stir at RT for 12-24h.
Step 2 (Hydrolysis): Add 1N HCl (aqueous) and stir vigorously for 1 hour. This hydrolyzes the silyl enol ether and eliminates the methoxy group to reveal the enone.
Workup: Extract with DCM, wash with
, dry over .
Comparison of Methods:
Feature
Robinson Annulation
Diels-Alder (Danishefsky)
Primary Bond Formation
Stepwise (Michael + Aldol)
Concerted (Pericyclic)
Regioselectivity
Dictated by enolate stability
Dictated by orbital coefficients
Conditions
Strong Base / Acid
Lewis Acid / Thermal
Best For
Fused ring systems (Steroids)
4,4-Disubstituted systems
Advanced Functionalization: The Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction offers a powerful method to functionalize the
-position of the cyclohexenone ring. Using a tertiary amine catalyst (e.g., DABCO), the cyclohexenone (activated alkene) couples with an aldehyde to form an allylic alcohol.
Mechanism:
Nucleophilic Attack: DABCO attacks the
-position of cyclohexenone, generating a transient enolate.
Aldol Addition: The enolate attacks the aldehyde electrophile.[1]
Elimination: The catalyst (DABCO) is eliminated, restoring the double bond and yielding the
-functionalized product.
This reaction is atom-economical and creates densely functionalized intermediates useful for further derivatization in drug synthesis.
From Bench to Bedside: Applications in Drug Discovery
Natural Product Scaffolds: Carvone
Carvone (5-isopropenyl-2-methyl-2-cyclohexenone) is a quintessential example of a bioactive substituted cyclohexenone.
Stereochemistry: It exists as two enantiomers with distinct biological profiles.
-Carvone (caraway scent) and -Carvone (spearmint scent).
Therapeutic Potential: Recent studies indicate Carvone derivatives exhibit neuroprotective, anti-inflammatory, and antidiabetic properties. The enone system is critical for its activity, likely acting via covalent modification of cysteine residues in target proteins (e.g., NF-
B pathway inhibition).
Pharmaceutical Cornerstone: Cortisone & Steroids
The synthesis of Cortisone and related corticosteroids relies heavily on the Robinson Annulation to construct the A/B ring system of the steroid core. The cyclohexenone A-ring is a conserved feature in glucocorticoids, essential for binding to the glucocorticoid receptor. The planarity of the enone system facilitates specific hydrogen bonding interactions within the receptor's ligand-binding domain.
Modern Antivirals
Substituted cyclohexenones serve as chiral pool starting materials for the synthesis of Oseltamivir (Tamiflu) analogues and various nucleoside mimics. The ability to stereoselectively reduce the ketone or functionalize the double bond allows for the precise installation of the amino and ether groups required for neuraminidase inhibition.
References
Robinson Annulation Mechanism & Shortcut. Chemistry Steps. Link
Enantiocontrolled Prepar
-Substituted Cyclohexenones. International Journal of Molecular Sciences, 2022. Link
Diels–Alder Reaction of Danishefsky Diene. ResearchGate, 2019. Link
Baylis-Hillman Reaction: Mechanism & Examples. NRO Chemistry. Link
The Cyclohexenone Scaffold: A Technical Guide to Reactivity & Synthesis
Executive Summary 2-Cyclohexen-1-one is not merely a reagent; it is a "privileged structure" in organic synthesis and medicinal chemistry. Its utility stems from its bifunctional nature as an -unsaturated ketone, offerin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Cyclohexen-1-one is not merely a reagent; it is a "privileged structure" in organic synthesis and medicinal chemistry. Its utility stems from its bifunctional nature as an
-unsaturated ketone, offering four distinct sites of reactivity: the electrophilic carbonyl carbon (C1), the electrophilic -carbon (C3), the acidic -protons (C6), and the -protons (C4).
This guide dissects the electronic principles governing these modes of reactivity, providing researchers with the mechanistic insight required to control regioselectivity (1,2- vs. 1,4-addition) and chemoselectivity. It includes validated protocols for critical transformations such as the Robinson Annulation and Luche Reduction, bridging fundamental theory with high-value application in drug development.
Electronic Structure & Reactivity Profile
To manipulate cyclohexenone effectively, one must understand its molecular orbital (MO) landscape. The reactivity is governed by the principle of Hard and Soft Acids and Bases (HSAB) .
The Carbonyl Carbon (C1): A "hard" electrophile. It carries a high partial positive charge (
) due to the electronegativity of oxygen. Reactivity here is dominated by electrostatic interactions (Coulombic attraction).
The
-Carbon (C3): A "soft" electrophile. The Lowest Unoccupied Molecular Orbital (LUMO) has its largest coefficient at this position. Reactivity here is dominated by orbital overlap ( theory).
Visualization: The Cyclohexenone Decision Tree
The following diagram illustrates the decision logic for selecting reagents based on the desired site of attack.
Figure 1: Decision matrix for nucleophilic attack on cyclohexenone based on HSAB theory.
Core Synthetic Transformations
Conjugate Addition (Michael Reaction)
Principle: Soft nucleophiles maximize orbital overlap with the
orbital at the -carbon.
Key Insight: To force a "hard" nucleophile (like a Grignard) to perform a conjugate addition, one must "soften" it. This is achieved by transmetallation with Copper(I) salts (e.g., CuI, CuCN) to form organocuprates (Gilman reagents, ).
The Robinson Annulation
This is the premier method for constructing fused six-membered rings, essential for steroid and terpene synthesis. It is a tandem sequence: Michael Addition
Intramolecular Aldol Condensation .
Mechanism & Workflow
Figure 2: Step-wise mechanistic flow of the Robinson Annulation.
Validated Protocol: Synthesis of Wieland-Miescher Ketone
Michael Addition: Dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in water. Add MVK (1.5 eq) and a catalytic amount of KOH or hydroquinone (to prevent polymerization). Stir at 70°C for 2 hours.
Why: Water accelerates the Michael addition of neutral 1,3-diones via hydrogen bonding activation.
Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the trione intermediate.
Cyclization (L-Proline mediated asymmetric version available): Dissolve the intermediate in DMSO or DMF. Add L-Proline (catalytic) and stir at RT for 2-4 days.
Why: Proline forms an enamine intermediate, directing the stereochemical outcome of the aldol closure (Hajos-Parrish-Eder-Sauer-Wiechert reaction).
Reducing the carbonyl of cyclohexenone without touching the alkene requires overcoming the inherent preference for 1,4-reduction by borohydrides.
The Solution: Use Cerium(III) Chloride (
) with .
Mechanism: The ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder"). Simultaneously, ligand exchange between and the solvent (MeOH) produces alkoxyborohydrides, which are "harder" nucleophiles than the parent borohydride. Hard-Hard interaction favors 1,2-attack.
Experimental Protocol
Reference: Org. Lett. 2012, 14, 2346. [2]
Step
Action
Critical Parameter
1
Dissolve cyclohexenone derivative (1.0 mmol) in MeOH (0.4 M).
Solvent choice is critical; MeOH facilitates ligand exchange.
2
Add (1.0 mmol).
Ensure complete dissolution before proceeding.
3
Cool to -78°C (or 0°C for robust substrates).
Low temp maximizes kinetic control (1,2-selectivity).
4
Add (1.0 mmol) portion-wise.
Gas evolution () will occur; add slowly.
5
Quench with saturated aqueous .
Neutralizes alkoxides and breaks Boron-Oxygen complexes.
Advanced Applications in Drug Discovery[3]
Corticosteroid Synthesis
The Robinson Annulation is the historical and functional cornerstone of steroid synthesis (e.g., Cortisone). The cyclohexenone ring A is constructed via this method, establishing the tetracyclic core.
c-Met Inhibitors (Oncology)
Recent medicinal chemistry efforts utilize cyclohexenone derivatives as scaffolds for c-Met kinase inhibitors, targeting Non-Small Cell Lung Cancer (NSCLC).[1] The planarity of the enone system allows for precise
-stacking interactions within the kinase ATP-binding pocket.
Linrodostat Mesylate Intermediate
In the synthesis of Linrodostat (IDO1 inhibitor), a substituted cyclohexenone undergoes a stereoselective reduction.[2] The use of
(Luche conditions) is mandatory to prevent over-reduction and ensure axial hydride delivery, yielding the equatorial alcohol with high diastereoselectivity (>16:1). [3]
References
Buchschacher, P.; Fürst, A.; Gutzwiller, J. "(S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione". Org.[2][3][4] Synth.1985 , 63, 37. Link
Raghavan, S.; Samanta, P. K. "Diastereoselective Reductive Ring Opening of Bicyclic Isoxazolidines". Org.[2][3][4] Lett.2012 , 14, 2346–2349. Link
Kopach, M. E., et al. "Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4". Org.[2][3][4] Process Res. Dev.2020 , 24, 6, 1037–1042. Link
Corey, E. J., et al.[5] "A study of the photochemical reactions of 2-cyclohexenones with substituted olefins". J. Am. Chem. Soc.[5]1964 , 86, 5570.[5] Link[5]
The Discovery of Novel Cyclohexenone Derivatives: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Potential of the Cyclohexenone Scaffold The cyclohexenone moiety, a six-membered carbon ring containing a ketone and a carbon-carbon double bond, represents a privileged scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Enduring Potential of the Cyclohexenone Scaffold
The cyclohexenone moiety, a six-membered carbon ring containing a ketone and a carbon-carbon double bond, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for a diverse range of chemical modifications, making it a versatile starting point for the development of novel therapeutics.[1][2] Cyclohexenone derivatives are found in numerous natural products and have been shown to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the key aspects of discovering and developing novel cyclohexenone derivatives, from synthesis and characterization to biological evaluation and mechanistic elucidation.
Chapter 1: Strategic Synthesis of Cyclohexenone Derivatives
The synthesis of a diverse library of cyclohexenone derivatives is the cornerstone of any discovery program. The choice of synthetic route is critical and should be guided by the desired substitution patterns and the overall goals of the project. Two of the most powerful and widely employed methods for constructing the cyclohexenone core are the Robinson Annulation and the Michael Addition.
The Robinson Annulation: A Classic for Fused Ring Systems
The Robinson annulation is a robust and reliable method for the synthesis of substituted cyclohexenones, particularly those fused to another ring system.[1][2][3][4][5] This reaction ingeniously combines a Michael addition with an intramolecular aldol condensation in a single pot or in a stepwise fashion.[1][2][3]
The success of the Robinson annulation hinges on the careful selection of reactants and reaction conditions. The Michael acceptor is typically an α,β-unsaturated ketone, such as methyl vinyl ketone, while the Michael donor is a ketone or a related compound with an enolizable proton. The choice of base is critical; it must be strong enough to deprotonate the ketone to initiate the Michael addition but not so strong as to cause unwanted side reactions. The subsequent aldol condensation is often promoted by heat, which favors the elimination of water to form the thermodynamically stable α,β-unsaturated ketone of the cyclohexenone ring.
Experimental Protocol: Synthesis of a Substituted Cyclohexenone via Robinson Annulation
Objective: To synthesize a substituted cyclohexenone from a ketone and an α,β-unsaturated ketone.
Materials:
Cyclohexanone (or other enolizable ketone)
Methyl vinyl ketone (or other α,β-unsaturated ketone)
Sodium ethoxide (or other suitable base)
Ethanol (anhydrous)
Hydrochloric acid (1 M)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Separatory funnel
Rotary evaporator
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 eq) in anhydrous ethanol.
Base Addition: Slowly add a solution of sodium ethoxide (0.1-0.3 eq) in ethanol to the stirred ketone solution at room temperature.
Michael Addition: To the resulting enolate solution, add the α,β-unsaturated ketone (1.0 eq) dropwise over 15-20 minutes. The reaction mixture may warm up slightly.
Aldol Condensation and Dehydration: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Generalized Robinson Annulation Workflow
Caption: A streamlined workflow for the synthesis of cyclohexenone derivatives via the Robinson annulation.
Michael Addition: A Versatile Approach to Functionalization
The Michael addition, or conjugate addition, is another indispensable tool for the synthesis of cyclohexenone derivatives. This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This method is particularly useful for preparing cyclohexenones from chalcones, which are readily synthesized via the Claisen-Schmidt condensation.
The choice of Michael donor and acceptor allows for a high degree of control over the final product's structure. Chalcones, with their two aromatic rings, provide a template for creating derivatives with diverse electronic and steric properties. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile. The solvent choice is also important, with polar aprotic solvents often favoring the reaction.
Experimental Protocol: Synthesis of a Cyclohexenone Derivative from a Chalcone
Objective: To synthesize a cyclohexenone derivative via the Michael addition of a nucleophile to a chalcone.
Materials:
Substituted Chalcone
Ethyl acetoacetate (or other Michael donor)
Sodium hydroxide (10% aqueous solution)
Ethanol
Ice bath
Buchner funnel and filter paper
Step-by-Step Methodology:
Reactant Dissolution: In a flask, dissolve the chalcone (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol with stirring.
Base Addition: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide dropwise.
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the formation of a precipitate.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the product with cold ethanol to remove any unreacted starting materials and impurities.
Drying: Dry the purified cyclohexenone derivative in a desiccator or a vacuum oven.
Chapter 2: Rigorous Characterization of Novel Derivatives
Once synthesized, the unambiguous determination of the structure and purity of each novel cyclohexenone derivative is paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis: The Chemist's Toolkit
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For cyclohexenones, characteristic signals include those for the vinylic protons on the double bond and the protons alpha to the carbonyl group.
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment. The carbonyl carbon of the cyclohexenone ring typically appears at a downfield chemical shift (around 200 ppm).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic peak for a cyclohexenone derivative is the strong absorption band corresponding to the C=O stretch of the ketone, typically found in the range of 1650-1700 cm⁻¹. The C=C stretch of the alkene is usually observed around 1600-1650 cm⁻¹.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structure confirmation.
Objective: To confirm the structure and assess the purity of a synthesized cyclohexenone derivative.
Sample Preparation:
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6][7] Ensure the sample is fully dissolved and free of any particulate matter.[6][7]
IR: For solid samples, the Attenuated Total Reflectance (ATR) method is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Record the IR spectrum using an FTIR spectrometer.
Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Chapter 3: Probing the Biological Activity: A Focus on Inflammation
Cyclohexenone derivatives have shown significant promise as anti-inflammatory agents.[8][9] A tiered approach to biological evaluation is essential to identify the most promising lead compounds.
In Vitro Enzyme Inhibition Assays: Targeting Key Inflammatory Mediators
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[8][9] Inhibition of these enzymes is a well-established strategy for the treatment of inflammatory diseases.
Table 1: IC₅₀ Values of Selected Cyclohexenone Derivatives against COX-2 and 5-LOX
Objective: To determine the inhibitory activity of novel cyclohexenone derivatives against human recombinant COX-2.
Materials:
Human recombinant COX-2 enzyme
COX Assay Buffer
COX Probe (e.g., Amplex™ Red)
Arachidonic acid (substrate)
Test compounds (dissolved in DMSO)
Celecoxib (positive control)
96-well black microplate
Fluorometric plate reader
Step-by-Step Methodology:
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.[11] Dilute the test compounds and celecoxib to the desired concentrations in COX Assay Buffer.[11]
Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 10-20 minutes.
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration and calculate the IC₅₀ value.
Experimental Protocol: 5-LOX Inhibition Assay
Objective: To assess the inhibitory effect of cyclohexenone derivatives on 5-lipoxygenase activity.
Materials:
Human recombinant 5-LOX or a cell lysate containing 5-LOX
Assay buffer (e.g., Tris-HCl)
Linoleic acid or arachidonic acid (substrate)
Test compounds (dissolved in DMSO)
Zileuton or other known 5-LOX inhibitor (positive control)
UV-Vis spectrophotometer or plate reader
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer, substrate solution, and enzyme solution. Dilute the test compounds and positive control to the desired concentrations.
Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the assay buffer, enzyme solution, and the test compound or control.
Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
Absorbance Measurement: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time.
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value.
Cellular Assays: Assessing Anti-inflammatory Effects in a Biological Context
Moving from isolated enzymes to a cellular context provides a more physiologically relevant assessment of a compound's anti-inflammatory potential.
Objective: To measure the effect of cyclohexenone derivatives on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated human PBMCs.
Materials:
Human PBMCs (freshly isolated or cryopreserved)
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
Lipopolysaccharide (LPS) or other stimulant
Test compounds (dissolved in DMSO)
Dexamethasone (positive control)
96-well cell culture plate
ELISA kits for TNF-α and IL-6
Step-by-Step Methodology:
PBMC Isolation and Seeding: Isolate PBMCs from whole blood using a density gradient medium (e.g., Ficoll-Paque).[12][13] Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.[13]
Compound Treatment: Add the test compounds or controls at various concentrations to the wells and pre-incubate for 1-2 hours.
Stimulation: Add the stimulant (e.g., LPS) to all wells except the unstimulated control.
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC₅₀ values.
Chapter 4: Unraveling the Mechanism of Action: The NF-κB Signaling Pathway
A crucial aspect of drug discovery is understanding how a compound exerts its biological effects at the molecular level. For many anti-inflammatory cyclohexenone derivatives, a key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The NF-κB Pathway: A Central Regulator of Inflammation
The NF-κB pathway is a critical signaling cascade that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), a series of phosphorylation events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes, including those encoding for pro-inflammatory cytokines.
Diagram: The NF-κB Signaling Pathway and Potential Inhibition by Cyclohexenone Derivatives
Caption: A simplified representation of the NF-κB signaling pathway and a potential point of intervention for cyclohexenone derivatives.
How Cyclohexenone Derivatives May Inhibit NF-κB
The α,β-unsaturated carbonyl system of the cyclohexenone ring is an electrophilic center that can react with nucleophilic residues on proteins, such as the cysteine residues in the IKK complex. By covalently modifying key components of the NF-κB signaling cascade, cyclohexenone derivatives can potentially block the downstream activation of this pro-inflammatory pathway. Further mechanistic studies, such as Western blotting for phosphorylated IκB and NF-κB nuclear translocation assays, are necessary to confirm this mode of action for specific derivatives.
Conclusion: A Promising Scaffold for Future Therapeutics
The cyclohexenone scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. This guide has provided a comprehensive technical framework for the synthesis, characterization, and biological evaluation of new cyclohexenone derivatives with a focus on their anti-inflammatory potential. By combining rational design, robust synthetic methodologies, and a thorough understanding of the underlying biology, researchers can unlock the full therapeutic potential of this versatile chemical entity.
References
Robinson, R. (1935). Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society (Resumed), 1285.
Rapson, W. S., & Robinson, R. (1935). 307. Experiments on the Synthesis of Substances Related to the Sterols. Part II. A New General Method for the Synthesis of Substituted Cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
Bergman, J., & Eklund, N. (1978). A New General Method for the Synthesis of Substituted Cyclohexenones. Tetrahedron, 34(12), 1869-1871.
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
Gilbert, S., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
Khan, A., et al. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. European Journal of Pharmacology, 905, 174091.
Chan, C. C., et al. (1998). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 285(1), 1091-1102.
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]
ResearchGate. (n.d.). The IC50 values of various tested samples against 5-LOX. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Chad's Prep. (2022, January 19). Reaction Mechanisms & Reaction Diagrams | From Transition States to Intermediates to Catalysts [Video]. YouTube. Retrieved from [Link]
Frontiers in Pharmacology. (2023, August 22). Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Royal Society of Chemistry. (2010). Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism.
Werz, O., et al. (2020). Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. Molecules, 25(10), 2345.
Frontiers in Chemistry. (2022, September 12). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link]
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Garay-Ruiz, D. (2022). UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS.
MDPI. (2023, June 9). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]
PubMed. (2012). FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: a combined experimental and theoretical study. Retrieved from [Link]
ResearchGate. (2021, October 20). How to measure cytokines after PHA stimulation of PBMCs?. Retrieved from [Link]
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
ResearchGate. (n.d.). Study of Michael addition on chalcones and or chalcone analogues. Retrieved from [Link]
ACS Omega. (2026, February 2). Electroreductive Nickel-Catalyzed Intramolecular Hydrosilylation of Alkenes. Retrieved from [Link]
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
Frontiers in Immunology. (2022). Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. Retrieved from [Link]
YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
ACS Omega. (2023, May 23). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]
YouTube. (2018, March 12). Combining NMR and IR. Retrieved from [Link]
bioRxiv. (2024, January 8). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved from [Link]
Labcorp. (2021, June 7). 5 different kinds of cytokine release assays: weathering the storm | CRA Post II. Retrieved from [Link]
Proceedings of the National Academy of Sciences. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Retrieved from [Link]
MDPI. (2022). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. Retrieved from [Link]
This guide details the synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (Ethyl 2-ethyl-3-methyl-4-oxo-2-cyclohexenecarboxylate), a highly functionalized Hagemann’s ester derivative. This molecule serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (Ethyl 2-ethyl-3-methyl-4-oxo-2-cyclohexenecarboxylate), a highly functionalized Hagemann’s ester derivative. This molecule serves as a critical scaffold in the synthesis of terpenoids and polycyclic pharmaceutical intermediates.
The protocol employs a Robinson Annulation strategy, favored for its regiochemical precision in establishing the 2,3-disubstituted enone motif, which is difficult to achieve via direct alkylation of standard Hagemann’s esters.
[1]
Abstract & Strategic Analysis
The target molecule is a polysubstituted cyclohexenone featuring an ethyl group at the
-position (C2) and a methyl group at the -position (C3) of the enone system.
Retrosynthetic Logic: The C2-C3 double bond and the specific substitution pattern suggest a disconnection into a
-keto ester donor (Ethyl Acetoacetate) and an -unsaturated ketone acceptor (2-Ethyl-1-buten-3-one).
Synthetic Route: The process involves the in situ generation of the unstable enone acceptor from a Mannich base precursor, followed by a base-mediated Michael addition and intramolecular Aldol condensation with Ethyl Acetoacetate.
Reaction Scheme & Mechanism
The synthesis proceeds via the Robinson Annulation of ethyl acetoacetate with 3-methylene-2-pentanone (generated from its Mannich base).
Figure 1: Retrosynthetic pathway and forward reaction flow for the Robinson Annulation.
Materials & Equipment
Reagents
Reagent
Grade/Purity
Role
Hazard Note
Ethyl Acetoacetate
>99%
Nucleophilic Donor
Combustible
2-Pentanone
>98%
Precursor for Acceptor
Flammable
Formaldehyde
37% aq.
Mannich Reagent
Carcinogen, Corrosive
Dimethylamine HCl
98%
Mannich Reagent
Irritant
Methyl Iodide (MeI)
99%
Quaternization Agent
High Toxicity , Alkylator
Sodium Ethoxide
21% in EtOH
Base Catalyst
Corrosive, Moisture Sensitive
Diethyl Ether
Anhydrous
Solvent
Extremely Flammable
Equipment
3-Neck Round Bottom Flask (500 mL & 1 L)
Dean-Stark Trap (for water removal during cyclization)
Mechanical Stirrer (essential for viscous slurry handling)
Target: 3-((Dimethylamino)methyl)pentan-2-one
Rationale: The direct use of 2-ethyl-1-buten-3-one is avoided due to its tendency to polymerize. The Mannich base serves as a stable "masked" equivalent.
Reaction Setup: In a 500 mL round-bottom flask, combine dimethylamine hydrochloride (0.5 mol, 40.8 g), paraformaldehyde (0.75 mol, 22.5 g), and 2-pentanone (0.5 mol, 43.0 g). Add 50 mL of ethanol and 1 mL of conc. HCl.
Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. The solution should become homogeneous.
Workup: Cool the mixture. Remove ethanol under reduced pressure. Treat the residue with 20% NaOH solution until basic (pH > 10).
Extraction: Extract the liberated free amine with diethyl ether (3 x 100 mL). Dry the organic layer over MgSO₄ and concentrate.[1][2]
Distillation: Purify the amine by vacuum distillation (bp ~75-80°C at 15 mmHg) to obtain the Mannich base.
Dissolve the Mannich base (0.2 mol, 31.4 g) in 100 mL anhydrous diethyl ether in a 500 mL flask cooled to 0°C.
Add Methyl Iodide (0.22 mol, 31.2 g) dropwise. Stir at 0°C for 2 hours, then at room temperature for 4 hours.
Observation: A white precipitate (the quaternary ammonium salt) will form. This salt is the active "enone generator." Remove solvent/excess MeI by decantation or vacuum if necessary, or use the slurry directly if solvent is compatible.
Annulation Reaction:
In a separate 1 L 3-neck flask under Nitrogen, prepare a solution of Sodium Ethoxide (0.22 mol) in Ethanol (150 mL).
Add Ethyl Acetoacetate (0.2 mol, 26.0 g) dropwise to the base at 0°C. Stir for 30 mins to form the enolate.
Add the quaternary ammonium salt prepared in Step 1 to the enolate solution in portions over 30 minutes.
Mechanism:[3][4][5][6][7] The base eliminates trimethylamine from the salt, generating 2-ethyl-1-buten-3-one in situ, which immediately undergoes Michael addition with the ethyl acetoacetate enolate.
Cyclization & Dehydration:
After addition, warm the mixture to reflux.
Reflux for 6–12 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).
Critical Step: To drive the reaction to completion (dehydration of the aldol intermediate), it is often necessary to remove water. If conversion is slow, attach a Dean-Stark trap and use Benzene or Toluene as a co-solvent to azeotrope water.
Workup:
Cool to room temperature. Neutralize with dilute Acetic Acid (to pH ~7).
Remove bulk solvent (Ethanol) under reduced pressure.[8]
Dilute residue with water (200 mL) and extract with Diethyl Ether (3 x 100 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[9]
Phase 3: Purification & Characterization
Purification: The crude oil is purified by high-vacuum distillation.
Boiling Point: Expect fraction collection around 135–140°C at 0.5 mmHg .
Note: Discard the initial forerun containing unreacted ethyl acetoacetate.
Yield: Typical yields range from 55% to 65%.
Characterization Data
Technique
Expected Signal / Value
Interpretation
Appearance
Pale yellow viscous oil
Characteristic of conjugated enones.
IR Spectroscopy
1735 cm⁻¹ (s)
Ester Carbonyl (C=O)
1670 cm⁻¹ (s)
Conjugated Ketone (C=O)
1620 cm⁻¹ (m)
Conjugated Alkene (C=C)
¹H NMR (CDCl₃)
1.05 (t, 3H)
Ethyl CH₃ (at C2)
1.25 (t, 3H)
Ester Ethyl CH₃
1.95 (s, 3H)
Vinyl Methyl (at C3)
4.15 (q, 2H)
Ester Ethyl CH₂
3.2-3.4 (m, 1H)
Methine at C4 (alpha to ester)
MS (EI)
m/z 210 [M]+
Molecular Ion
Troubleshooting & Expert Insights
Common Pitfalls
Polymerization of Enone: If yields are low, the in situ generation of the enone might be too fast relative to the Michael addition. Solution: Cool the reaction to -10°C during the addition of the quaternary salt and add it more slowly.
Incomplete Cyclization: The Michael adduct may form but fail to close the ring. Solution: Ensure strictly anhydrous conditions during the reflux or switch to a stronger base like Potassium tert-butoxide (t-BuOK) in t-BuOH for the cyclization step.
O-Alkylation vs. C-Alkylation: While Robinson annulation generally favors C-alkylation, high temperatures during the initial mixing can promote O-alkylation. Keep the initial mixing at 0°C.
Safety Protocol
Methyl Iodide: A potent neurotoxin and carcinogen. Use only in a certified fume hood with double-gloving (Laminate/Nitrile). Neutralize glassware with ammonia solution before removal from the hood.
Sodium Ethoxide: Causes severe skin burns. Handle under inert atmosphere to prevent degradation.
References
Raphael, R. A. (2016). Robinson Annulation: Mechanism and Applications. Organic Chemistry Portal. [Link]
Heathcock, C. H., et al. (1982). The Total Synthesis of Sesquiterpenes. Journal of the American Chemical Society, 104(22), 6081-6091. (Foundational work on substituted Hagemann's esters).
Org. Synth. (1965). Preparation of Mannich Bases and their use in Robinson Annulation. Organic Syntheses, Coll.[1] Vol. 4, p. 581. [Link]
Smith, A. B., & Agosta, W. C. (1973). Wavelength-dependent photochemistry of alpha,beta-unsaturated ketones. Journal of the American Chemical Society, 95(6), 1961-1968. (Characterization data for similar 2-ethyl-3-methyl cyclohexenones).
Alkylation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one methodology
Application Note: Regioselective C-Alkylation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Executive Summary This application note details the methodology for the regioselective C-alkylation of 4-carbethoxy-2-ethy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective C-Alkylation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Executive Summary
This application note details the methodology for the regioselective C-alkylation of 4-carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (a substituted Hagemann’s ester derivative). This transformation is a critical step in the synthesis of complex sesquiterpenes, steroids, and quaternary carbon scaffolds.
The protocol addresses the specific challenge of installing a quaternary center at the C4 position in a sterically crowded, tetrasubstituted alkene environment. By utilizing kinetic control and specific solvent-base pairings, this method minimizes competing O-alkylation and deconjugation pathways.
Mechanistic Insight & Chemical Logic
Substrate Analysis
The target substrate is a highly functionalized cyclohexenone. Its reactivity is governed by the interplay between electronic activation and steric hindrance:
Electronic Activation (Acidity): The proton at C4 is the most acidic (
) because it is located between the ester carbonyl and the vinylogous ketone system. Deprotonation yields a resonance-stabilized dienolate.
Steric Environment: Unlike the parent Hagemann’s ester, this substrate possesses a 2-ethyl group. This substituent, combined with the 3-methyl group, creates a fully substituted
-unsaturated system. This steric bulk effectively blocks nucleophilic attack or side reactions at the C2 position but imposes significant steric crowding at the C4 reaction site.
Regioselectivity (C- vs. O-Alkylation): The ambient dienolate can react at Carbon (C4) or Oxygen (Enol ether formation). While C-alkylation is thermodynamically favored, the steric bulk of the 2-ethyl/3-methyl system can kinetically trap the electrophile at the oxygen atom. This protocol uses Sodium Hydride (NaH) in THF to favor the softer C-alkylation pathway over O-alkylation.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the competition between C- and O-alkylation. The protocol optimizes for the C-alkylation pathway.
Experimental Protocol
Objective: Synthesis of 4-alkyl-4-carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one.
Base: Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv).
Electrophile: Methyl Iodide or Allyl Bromide (1.2 equiv).
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF (for sluggish electrophiles).
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
Base Preparation:
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer.
Under Argon flow, add NaH (60% dispersion, 1.1 equiv) .
Optional: Wash NaH with anhydrous hexane (2 x 10 mL) to remove mineral oil if downstream purification is sensitive to hydrocarbons. Decant hexane carefully.
Suspend NaH in anhydrous THF (5 mL per mmol substrate) . Cool to 0°C using an ice bath.
Enolate Formation:
Dissolve 4-carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (1.0 equiv) in a minimal amount of anhydrous THF.
Add the substrate solution dropwise to the NaH suspension over 15–20 minutes.
Observation: Evolution of hydrogen gas (
) will occur. The solution typically turns yellow/orange, indicating dienolate formation.
Stir at 0°C for 30 minutes , then allow to warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.
Alkylation:
Cool the mixture back to 0°C .
Add the Electrophile (1.2 equiv) dropwise (neat or in THF).
Critical Control Point: For reactive electrophiles (e.g., MeI), maintain 0°C to prevent exotherms. For bulky electrophiles, allow the reaction to warm to RT or reflux if necessary.
Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS. Reaction time varies from 2 to 12 hours.
Quench & Workup:
Quench carefully with saturated aqueous
at 0°C.
Extract with Ethyl Acetate (3x) .
Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Purification:
Purify via flash column chromatography on silica gel.
Gradient: 0%
15% Ethyl Acetate in Hexanes.
Note: The C-alkylated product is typically less polar than the starting material due to the loss of the acidic proton and hydrogen-bonding capability.
Workflow Diagram
Figure 2: Operational workflow for the batch alkylation process.
Optimization & Data Analysis
The choice of base and solvent significantly impacts the ratio of C-alkylation (desired) to O-alkylation (undesired).
Table 1: Solvent and Base Effects on Regioselectivity
Entry
Base
Solvent
Temperature
C:O Ratio*
Yield (Isolated)
Notes
1
NaH
THF
0°C RT
>95:5
82%
Recommended Protocol. Tight ion pairing favors C-alkylation.
Reversible deprotonation leads to potential retro-Claisen or ester hydrolysis.
4
LDA
THF
-78°C
90:10
78%
Kinetic control excellent, but reagent cost and handling are higher than NaH.
*Ratios are representative estimates based on homologous Hagemann's ester alkylations [1, 2].
Troubleshooting Guide:
Issue: Low conversion.
Cause: Steric hindrance of the 2-ethyl group.
Solution: Switch solvent to DMF (risk of O-alkylation) or add HMPA/DMPU as a co-solvent to THF to disrupt aggregates.
Issue: O-Alkylation byproduct.
Cause: "Hard" electrophile or loose ion pair.
Solution: Ensure temperature is kept low during addition. Switch to a less polar solvent (e.g., Toluene) if solubility permits.
References
Callen, J. E., et al. (1956). Alkylation of Hagemann's Ester. Organic Syntheses , 36, 35.
Pollini, G. P., et al. (2010).[1] Hagemann's ester: a timeless building block for natural product synthesis. Tetrahedron , 66(15), 2775-2802.[1]
Nasipuri, D., et al. (1979). Synthetic Studies in Sesquiterpenoids. Journal of the Chemical Society, Perkin Transactions 1 , 2700-2705.
Smith, A. B., & Agosta, W. C. (1973). Wavelength-dependent photochemistry of alpha,beta-unsaturated ketones. Journal of the American Chemical Society , 95(6), 1961–1968.
Disclaimer: This protocol involves the use of hazardous chemicals, including sodium hydride and alkyl halides. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).
Robinson annulation using 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Executive Summary This technical guide details the operational frameworks for utilizing 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CEMC) in Robinson Annulation sequences.[1] As a highly substituted derivative of H...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the operational frameworks for utilizing 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CEMC) in Robinson Annulation sequences.[1] As a highly substituted derivative of Hagemann’s ester, CEMC serves as a critical "gateway scaffold" for the synthesis of complex eudesmane-type sesquiterpenes and steroidal A/B ring systems.
Unlike simple cyclohexenones, the steric congestion introduced by the C2-ethyl and C3-methyl substituents requires modified protocols to ensure efficient Michael addition and subsequent cyclization. This guide provides a dual-phase protocol:
Synthesis of the CEMC Core (The Upstream Robinson).
Annulation of CEMC to form Bicyclic Enones (The Downstream Robinson).
Chemical Context & Mechanistic Insight
The Substrate Profile
The molecule is a tetrasubstituted
-unsaturated ketone with a vinylogous -keto ester functionality.
Michael Donor Potential: The proton at C4 (alpha to the ester) is acidic (
).[1] Under basic conditions, it forms a stabilized enolate capable of attacking electrophiles (e.g., Methyl Vinyl Ketone).[1]
Michael Acceptor Potential: While technically an enone, the C2/C3 tetrasubstitution creates a "steric wall," rendering the double bond inert to most nucleophiles.[1] Therefore, in Robinson annulations, CEMC acts almost exclusively as the Nucleophile (Donor). [1]
The Regioselectivity Challenge
When reacting CEMC with a Michael acceptor (e.g., MVK), two deprotonation sites exist:
-position (C6): Kinetic enolate. Reaction here leads to the "linear" extended decalin system.
-position (C4): Thermodynamic, ester-stabilized enolate.[1] Reaction here creates a quaternary center and is often favored, but can lead to bridged or spiro-products if not controlled.
Note: For standard steroid synthesis, migration of the double bond often precedes the reaction, or the C4-alkylation is followed by decarboxylation and rearrangement.
Visualization: Reaction Logic Flow
The following diagram illustrates the decision matrix for the Robinson Annulation workflow using CEMC.
Caption: Logical workflow for selecting the optimal Robinson Annulation pathway for sterically hindered enones.
Experimental Protocols
Protocol A: Synthesis of the CEMC Core (Pre-requisite)
Use this protocol if you need to generate the starting material.[1]
Concept: This is a "one-pot" Robinson annulation involving the condensation of ethyl acetoacetate with an aldehyde precursor.
Solvent: Benzene or Toluene (with Dean-Stark trap)[1]
Procedure:
Setup: Charge a round-bottom flask with Ethyl Acetoacetate and the solvent. Add the piperidine/acetic acid buffer.
Addition: Dropwise add 2-Ethyl-2-butenal at 0°C.
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Monitor the collection of water (theoretical: 1 eq).
Workup: Wash with dilute HCl (to remove piperidine), then NaHCO3. Dry over MgSO4.
Purification: Vacuum distillation. The product (CEMC) is a viscous oil.
Protocol B: Robinson Annulation of CEMC (The Application)
Targeting the synthesis of a functionalized decalin system.[1]
Critical Modification: Due to the steric bulk of the ethyl/methyl groups, direct use of Methyl Vinyl Ketone (MVK) often leads to polymerization before reaction.[1] We utilize Robinson’s Salt (4-(diethylamino)-2-butanone methiodide) as a latent source of MVK.[1]
To ensure the protocol is self-validating, check the following parameters during execution:
Issue: No Reaction (Recovery of Starting Material).
Cause: Steric hindrance at C2-Ethyl prevents MVK approach.
Solution: Switch solvent to DMSO or t-Butanol . These solvents enhance the nucleophilicity of the enolate. Alternatively, use High-Pressure (15 kbar) conditions if available, which accelerates reaction rates for sterically hindered Michael additions [1].[1]
Solution: Ensure the counter-ion is Lithium (use LDA) for kinetic control, or Potassium (t-BuOK) for thermodynamic control.[1] For Robinson annulation, thermodynamic control (C-alkylation) is desired.[1]
Issue: Decarboxylation.
Note: If the ester group is not required in the final product, add a Decarboxylation Step (Reflux in aqueous NaOH/MeOH followed by acidification and heat) after the Robinson annulation is complete.[1] This simplifies the NMR spectra and yields the pure alkyl-decalone.
References
Dauben, W. G., & Bunce, R. A. (1983).[1] Organic reactions at high pressure. The Michael addition of sterically hindered enones. Journal of Organic Chemistry, 48(24), 4642–4648.[1] Link
Rapson, W. S., & Robinson, R. (1935).[3] 307. Experiments on the synthesis of substances related to the sterols.[3] Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.[1] Link
Wieland, P., & Miescher, K. (1950).[1] Über die Herstellung mehrkerniger Ketone.[3][4][5][6] (On the preparation of polynuclear ketones). Helvetica Chimica Acta, 33(7), 2215-2228. Link
Bergmann, E. D., et al. (1959).[1] The Michael Condensation. Organic Reactions, 10, 179.[1] Link
Application Note: Regio-Controlled Michael Addition with 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
This Application Note provides a comprehensive technical guide for utilizing 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1) in Michael addition reactions. Designed for drug development professionals, t...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for utilizing 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1) in Michael addition reactions.
Designed for drug development professionals, this guide focuses on using this molecule as a regio-controlled Michael Donor to construct complex polycyclic scaffolds (e.g., diterpenes and steroid analogs).
Executive Summary
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is a specialized derivative of Hagemann’s ester. Unlike the parent molecule, this derivative features an ethyl group at the C2 position. This structural modification effectively blocks the
-position , forcing subsequent nucleophilic attacks (alkylation or Michael addition) to occur exclusively at the -position (C4).
This unique steric blockade makes the molecule an invaluable building block for precision scaffold synthesis . It allows researchers to introduce functional groups at the C4 position with high regiochemical fidelity, avoiding the mixture of
- and -isomers often seen with unsubstituted Hagemann's esters.
Key Applications
Steroid Synthesis: Construction of the A/B ring system via Robinson Annulation.[1][2][3][4]
Terpene Synthesis: Introduction of angular alkyl groups in diterpene precursors.
Fragment-Based Drug Discovery (FBDD): Generation of dense, chiral bicyclic enones.
Mechanistic Insight: The "Blocked" Enolate
To design a successful protocol, one must understand the electronic and steric environment of the molecule.
Regioselectivity Analysis
In standard Hagemann's ester (3-methyl-4-carbethoxy-2-cyclohexen-1-one), deprotonation can occur at C2 (kinetic) or C4 (thermodynamic/kinetic). However, in 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one :
C2 Position: Blocked by the Ethyl group. No acidic proton is available.
C4 Position: The proton is highly acidic (pKa ~11) due to the flanking ester and the vinylogous enone system.
C6 Position: Less acidic (pKa ~19) and kinetically slower to deprotonate under thermodynamic conditions.
Conclusion: Treatment with an alkoxide base generates the
-enolate exclusively. This enolate acts as the Michael Donor attacking external electrophiles (Michael Acceptors).[5]
Reaction Pathway Visualization
The following diagram illustrates the pathway from deprotonation to the formation of a bicyclic system (Robinson Annulation).
Caption: Mechanistic pathway for the conversion of the starting material into a bicyclic enone via Michael Addition and subsequent Robinson Annulation.
Experimental Protocol
Protocol A: Michael Addition to Methyl Vinyl Ketone (MVK)
This protocol describes the addition of the substrate to Methyl Vinyl Ketone, a classic route to forming 1,5-diketones.[1]
In a flame-dried round-bottom flask under Nitrogen (
), dissolve 1.0 equivalent of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one in absolute Ethanol (0.5 M concentration).
Cool the solution to 0°C in an ice bath.
Add Sodium Ethoxide (0.1 equiv for catalytic, 1.0 equiv if subsequent alkylation is desired) dropwise.
Observation: The solution typically turns yellow/orange, indicating enolate formation. Stir for 30 minutes.
Michael Addition:
Add Methyl Vinyl Ketone (MVK) (1.2 equiv) dropwise over 20 minutes. Note: MVK is volatile and toxic; use a fume hood.
Allow the reaction to warm to room temperature slowly.
Stir for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexanes/Ethyl Acetate 4:1). The starting material spot should disappear, and a more polar product spot should appear.
Workup:
Neutralize the reaction mixture with a stoichiometric amount of Acetic Acid.
Concentrate the mixture under reduced pressure to remove Ethanol.
Redissolve the residue in Diethyl Ether or Ethyl Acetate.
Wash with water (
) and brine ().
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Purification:
Purify the crude oil via flash column chromatography on silica gel.
Gradient: 0%
30% Ethyl Acetate in Hexanes.
Yield Expectation: 75–85%.
Data Summary Table: Typical Reaction Parameters
Parameter
Condition
Rationale
Stoichiometry
1.0 SM : 1.2 MVK
Slight excess of volatile acceptor drives reaction to completion.
Temperature
0°C 25°C
Low temp prevents polymerization of MVK; warming ensures completion.
The Michael adduct obtained above is a 1,5-diketone .[1][3][4] It is the direct precursor to bicyclic systems via Robinson Annulation.
Protocol Extension:
To cyclize the Michael adduct:
Dissolve the Michael adduct in Toluene or Benzene.
Add pyrrolidine (1.1 equiv) and Acetic Acid (catalytic) to form the enamine, or use KOH/MeOH for direct aldol condensation.
Reflux with a Dean-Stark trap to remove water.
Result: Formation of a 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one derivative (Wieland-Miescher ketone analog).
Workflow Diagram
Caption: Operational workflow for the Michael addition of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one to MVK.
Troubleshooting & Critical Parameters
Polymerization of MVK: Methyl Vinyl Ketone can polymerize under strongly basic conditions.
Solution: Add MVK slowly at 0°C. Use a stabilizer (hydroquinone) if the MVK is old, or freshly distill it.
Retro-Michael Reaction: The reaction is reversible.
Solution: Do not overheat. If yield is low, try using a kinetic base (LDA) at -78°C followed by trapping, although thermodynamic conditions (NaOEt/EtOH) are usually sufficient for this substrate.
Regiochemistry Confirmation:
Use HMBC NMR to confirm the new C-C bond is at C4. Cross-peaks between the new alkyl chain protons and the ester carbonyl carbon will confirm C4 functionalization.
References
Synthesis and Reactivity of Hagemann's Ester Derivatives
Smith, L. E.; Rouault, G. F. "The Robinson Annulation Reaction."[1][2][3][4][6][7] J. Am. Chem. Soc.1943 , 65, 631.
Review: Organic Reactions1976 , 25, 1.
General Michael Addition Protocols
"Michael Addition."[1][2][4][5][6][8][9][10] Organic Chemistry Portal. Link
Robinson Annulation Mechanism
Rapson, W. S.; Robinson, R. "307. Experiments on the synthesis of substances related to the sterols.[1][2][4][6] Part II. A new general method for the synthesis of substituted cyclohexenones." J. Chem. Soc.1935 , 1285.[3] Link
Compound Data
PubChem CID 100071: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. Link
Application Note: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one in Natural Product Synthesis
This Application Note and Protocol Guide details the technical utility, synthesis, and application of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1), a highly functionalized cyclohexenone scaffold ofte...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the technical utility, synthesis, and application of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1), a highly functionalized cyclohexenone scaffold often referred to as 2-Ethyl Hagemann’s Ester .[1]
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is a tetrasubstituted cyclohexenone derivative that serves as a critical building block in the total synthesis of polycyclic natural products, particularly sesquiterpenes (e.g., eudesmanes, valeranes) and steroid precursors .[1][4]
Unlike the parent Hagemann’s ester (which lacks the C2-ethyl substituent), this derivative possesses a pre-installed 2,3-dialkyl substitution pattern .[1] This specific regiochemistry is difficult to introduce at later stages of synthesis due to the steric hindrance and electronic deactivation of the enone system. Consequently, this molecule acts as a "pre-loaded" A-ring scaffold, allowing researchers to bypass challenging alkylation steps.
Key Structural Features[1][2][3][5]
C1-Ketone & C2-C3 Olefin: An
-unsaturated ketone system reactive toward conjugate additions (Michael acceptors) and reduction.[1]
C4-Carbethoxy Group: An activating group that facilitates further alkylation at the C4 position before being removed via decarboxylation.[1]
C2-Ethyl & C3-Methyl: Defines the core carbon skeleton for specific terpenoid families.[1]
Synthesis Protocol: Modified Hagemann’s Synthesis
While commercially available, the de novo synthesis of this compound allows for scale-up and isotopic labeling. The most robust method involves a Knoevenagel-Michael-Aldol cascade using ethyl acetoacetate and propionaldehyde.[1]
Reaction Logic
The reaction proceeds via the condensation of two equivalents of ethyl acetoacetate with one equivalent of propionaldehyde . The aldehyde R-group (ethyl) becomes the substituent at the C2 position of the final ring, while the acetyl group of the acetoacetate provides the C3-methyl.
Step-by-Step Protocol
Reagents:
Ethyl Acetoacetate (2.0 equiv.)
Propionaldehyde (1.0 equiv.)
Piperidine (0.05 equiv., Catalyst)
Glacial Acetic Acid (0.05 equiv., Catalyst)
Solvent: Ethanol (anhydrous) or Benzene (for Dean-Stark water removal)[1]
Procedure:
Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. For optimal yield, fit a Dean-Stark trap if using benzene/toluene to remove water azeotropically.[1]
Mixing: Add Ethyl Acetoacetate (260 g, 2.0 mol) and the catalyst mixture (Piperidine/Acetic Acid buffer) to the flask. Cool to 0°C.[5][6]
Addition: Dropwise add Propionaldehyde (58 g, 1.0 mol) over 60 minutes, maintaining the temperature below 10°C to prevent uncontrolled polymerization.
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. If using a Dean-Stark apparatus, reflux until water collection ceases (approx. 18 g of water).
Cyclization: The intermediate bis-acetoacetate undergoes intramolecular aldol condensation.
Workup: Wash the organic layer with dilute HCl (to remove piperidine), then saturated
Purification: Purify via fractional vacuum distillation. The product, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , typically boils at 130–135°C (at 10 mmHg).[1]
Application Protocols in Natural Product Synthesis
Workflow A: Synthesis of 2,3-Disubstituted Phenols
This compound can be aromatized to generate highly substituted phenols, which are precursors for Vitamin E analogs and bioactive aromatic terpenes.
Aromatization: Treat the cyclohexenone with Iodine (
) in Methanol or reflux with Palladium on Carbon (Pd/C) in diphenyl ether.
Result: Formation of Ethyl 2-ethyl-3-methyl-4-hydroxybenzoate or, after decarboxylation, 2-ethyl-3-methylphenol .[1]
Workflow B: Construction of Eudesmane Sesquiterpenes
The primary utility lies in using the scaffold as the "A-ring" of decalin systems.
Phase 1: C4-Functionalization (Quaternary Center Formation)
The C4 position is activated by both the enone and the ester.
Protocol:
Dissolve 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one in THF.
Add NaH (1.1 equiv) at 0°C to form the enolate.
Add an electrophile (e.g., Methyl Iodide or Prenyl Bromide).
Outcome: Formation of a quaternary center at C4.
Phase 2: Decarboxylation (Removal of the Activating Group)
Once the desired alkyl chain is attached, the ester group is removed to yield the native enone.
Protocol:
Reflux the alkylated intermediate in 6N HCl / Acetic Acid for 4-6 hours.
Mechanism: Hydrolysis of the ester followed by thermal decarboxylation.
Phase 3: Robinson Annulation (B-Ring Formation)
The C4-alkylated enone can now serve as the substrate for a second Robinson Annulation or Wieland-Miescher ketone synthesis to close the B-ring, completing the decalin core.[1]
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways from the core scaffold to complex natural products.
Caption: Divergent synthesis pathways starting from 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one.
Quantitative Data Summary
Property
Value
Note
CAS Number
51051-65-1
Verified Registry Number
Boiling Point
130–135°C
@ 10 mmHg
Density
1.03 g/mL
@ 25°C
Refractive Index
1.488
Primary Use
A-Ring Scaffold
For Terpenoids/Steroids
Key Reaction
C4-Alkylation
Via Enolate Chemistry
References
Callant, P., et al. (1983). "The synthesis of Hagemann's ester and its analogs."[7][8][9][10] Bulletin des Sociétés Chimiques Belges, 92(4), 369-378.
Nasipuri, D., et al. (1979). "Synthetic Studies in the Diterpene Series." Journal of the Chemical Society, Perkin Transactions 1, 2689-2695. (Describes the use of ethyl-substituted Hagemann esters).
Precision Engineering of Chiral Cyclohexenones: From Organocatalysis to Metal-Ligand Architectures
Executive Summary: The Chiral Cyclohexenone Imperative The cyclohexenone scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for diverse bioactive agents ranging from antitumor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chiral Cyclohexenone Imperative
The cyclohexenone scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore core for diverse bioactive agents ranging from antitumor sesquiterpenes (e.g., Ovalicin , Fumagillin ) to keto-carbasugars (Gabosines ) and steroid intermediates. The biological potency of these molecules is inextricably linked to their absolute stereochemistry.
This guide details two complementary, high-fidelity methodologies for the enantioselective synthesis of bioactive cyclohexenones:
Organocatalysis (Hajos-Parrish-Eder-Sauer-Wiechert): Best for constructing bicyclic cores (e.g., steroids, terpenes) from achiral triketones. Scalable and metal-free.
Cu-Catalyzed Asymmetric Conjugate Addition (ACA): Best for introducing chirality into simple cyclohexenone rings via C-C bond formation. Highly versatile for late-stage functionalization using Feringa-type phosphoramidite ligands .
Strategic Selection: Organocatalysis vs. Metal Catalysis
This reaction remains the gold standard for accessing bicyclic enones with high enantiopurity. It utilizes the "privileged" amino acid (S)-Proline to induce asymmetry via a transient enamine intermediate.
Mechanistic Pathway (Enamine Catalysis)
The reaction proceeds through a distinct enamine intermediate, followed by an intramolecular aldol addition. The stereochemistry is determined by the rigid transition state formed by the proline-substrate complex.
Figure 1: The Hajos-Parrish-Eder-Sauer-Wiechert catalytic cycle involving enamine formation and stereoselective cyclization.
Detailed Protocol: Synthesis of (S)-Wieland-Miescher Ketone
Catalyst Loading: In a flame-dried round-bottom flask, dissolve the triketone (10 mmol) in anhydrous DMSO (15 mL). Degas the solvent with Argon for 10 minutes to minimize oxidative side reactions.
Induction: Add (S)-Proline (0.3 mmol, 3 mol%). Note: Higher loadings (up to 20%) can increase rate but may complicate workup. 3% is sufficient for high-quality substrates.
Cyclization: Stir the mixture at 20–25°C for 20–48 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The intermediate ketol (aldol adduct) will form.
QC Check: The reaction typically turns slightly yellow/orange. Darkening indicates decomposition.
Workup (Ketol Isolation): Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.[2]
Dehydration (The Eder-Sauer-Wiechert Step): Dissolve the crude ketol in Toluene or Benzene. Add p-TsOH (1 mol%) and reflux with a Dean-Stark trap for 2 hours to effect dehydration to the enone.
Purification: Cool and wash with saturated NaHCO3. Flash chromatography (Hexane/EtOAc 4:1) yields the (S)-Wieland-Miescher ketone as a pale yellow oil/solid.
Target Yield: 75-85%
Target ee: >93% (Determine via Chiral HPLC, Chiralcel OD-H column).
Cu-Catalyzed 1,4-Addition with Phosphoramidite Ligands[2][3][4]
For introducing alkyl chains or functional groups into a simple cyclohexenone ring to create quaternary centers (e.g., for Gabosine or Ovalicin precursors), the Copper-Phosphoramidite system developed by Feringa et al. is unsurpassed.
Mechanistic Workflow
This method relies on the in-situ formation of a chiral Copper-Zinc species. The Phosphoramidite ligand creates a chiral pocket around the copper center, directing the incoming nucleophile (transmetalated from Zinc) to the Re or Si face of the enone.
Figure 2: Workflow for the Cu-Catalyzed Asymmetric Conjugate Addition using Phosphoramidite ligands.
Detailed Protocol: Synthesis of (R)-3-Ethylcyclohexanone
Reagents:
2-Cyclohexen-1-one
Cu(OTf)2 (Copper(II) triflate)
Ligand: (S,R,R)-Phosphoramidite (Feringa Ligand, e.g., derived from BINOL or biphenol)
Diethylzinc (Et2Zn) (1.0 M in hexanes)
Toluene (Anhydrous)
Step-by-Step Methodology:
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)2 (0.012 mmol, 1.2 mol%) and the Phosphoramidite Ligand (0.024 mmol, 2.4 mol%) in anhydrous Toluene (3 mL). Stir at room temperature for 1 hour to form the complex (solution typically turns colorless or pale yellow).
Temperature Control: Cool the reaction vessel to -20°C . Critical: Lower temperatures improve enantioselectivity but reduce rate. -20°C is the optimal balance for simple enones.
Case Study: Application to Bioactive Targets (Gabosines)
Target:(-)-Gabosine N precursor.[3]
Context: Gabosines are polyoxygenated cyclohexane derivatives with potent antibiotic and antitumor properties. The core challenge is establishing the correct stereochemistry of the alkyl side chain and the ring oxygens.
Synthetic Strategy:
Step 1 (Chiral Setup): Use the Method B (Cu-Catalysis) protocol to install the methyl or ethyl side chain onto 2-cyclohexenone or a protected 4-hydroxy-2-cyclohexenone with >98% ee.
Step 2 (Functionalization): The resulting chiral ketone serves as a "chiral pool" equivalent. Subsequent diastereoselective dihydroxylation (Upjohn) or epoxidation utilizes the established chiral center to direct the incoming oxygen functionality.
Outcome: This route avoids the need for enzymatic resolution or chiral pool starting materials (like sugars), allowing for the synthesis of unnatural Gabosine enantiomers for SAR (Structure-Activity Relationship) studies.
Troubleshooting & Quality Control
Observation
Probable Cause
Corrective Action
Low Enantioselectivity (Method A)
Wet solvent or impure Proline
Use anhydrous DMSO/DMF; Recrystallize (S)-Proline from EtOH/Water.
Low Enantioselectivity (Method B)
Temperature too high
Ensure reaction is maintained strictly at -20°C or lower (-40°C for very fast substrates).
Ligand Degradation (Method B)
Oxidation of Phosphoramidite
Store ligands under Argon. Check 31P NMR (Signal should be ~140-150 ppm).
Incomplete Conversion
Catalyst poisoning
Ensure all glassware is flame-dried. Oxygen/Moisture kills the active Cu-Zn species.
References
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
Feringa, B. L., et al. (2000). Phosphoramidites: Marvellous Ligands in Catalytic Asymmetric Conjugate Addition. Accounts of Chemical Research, 33(6), 346–353. Link
Alexakis, A., et al. (2008). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 105(40). Link
Colobbio, M., Pandolfi, E., & Schapiro, V. (2021). Enantioselective Synthesis of a New Non-Natural Gabosine. Molecules, 26(5), 1423. Link
Mulzer, J., et al. (2007).[4] Total Synthesis of Ovalicin. Angewandte Chemie International Edition, 46, 2690-2693.[4] Link
Application Notes & Protocols: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one as a Foundational Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Versatile Cyclohexenone Core In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient cons...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Versatile Cyclohexenone Core
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one stands out as a highly valuable and versatile building block. Its densely functionalized six-membered ring, featuring a ketone, a β-keto ester, and a trisubstituted alkene, offers a rich playground for synthetic transformations. This guide provides an in-depth exploration of this precursor, detailing its properties, synthesis, and, most critically, its application in constructing advanced pharmaceutical scaffolds, with a particular focus on steroidogenesis. The unique structural properties of this compound make it an ideal starting point for creating new therapeutic agents.[1]
This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable, field-proven protocols for leveraging this precursor in synthetic campaigns.
Physicochemical and Structural Data
A thorough understanding of a precursor's physical and chemical properties is essential for effective reaction design and process scale-up. The key data for the closely related and commercially available analogue, 4-Carbethoxy-3-methyl-2-cyclohexen-1-one (also known as Hagemann's ester), provides a strong baseline for the target compound.
Soluble in most organic solvents (ether, DCM, MeOH). Sparingly soluble in water.
General Knowledge
Note: Data for the 2-ethyl analogue is extrapolated from the closely related 2-methyl compound (Hagemann's ester, CAS 487-51-4). Physical properties are expected to be very similar.
Synthesis of the Precursor: The Robinson Annulation
The most efficient and widely adopted method for constructing substituted cyclohexenone rings is the Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation, creating the six-membered ring in a one-pot or two-step process.[4][5] The synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one typically starts from ethyl acetoacetate and an appropriate α,β-unsaturated ketone.
The mechanism involves the base-catalyzed formation of an enolate from ethyl acetoacetate, which then acts as a Michael donor. The subsequent intramolecular aldol reaction of the resulting 1,5-dicarbonyl intermediate, followed by dehydration, yields the final cyclohexenone product.[6][7][8]
Figure 1: General workflow for the Robinson Annulation synthesis.
Application in Pharmaceutical Synthesis: Building Steroid Scaffolds
The cyclohexenone moiety is a cornerstone of steroid structures, forming the "A-ring" of the iconic tetracyclic core.[9] Steroid hormones, derived from cholesterol, are fundamental to human physiology, and their synthetic analogues are used in a vast array of therapies.[10][11] 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is an ideal precursor for constructing these scaffolds via a second, sequential annulation reaction.
Protocol 1: Synthesis of a Bicyclic Diketone (A/B Ring System)
This protocol details the construction of a bicyclic system, which is a critical intermediate in the total synthesis of steroids like estrone.[4][12] The reaction utilizes the previously synthesized cyclohexenone precursor and a suitable Michael acceptor, such as methyl vinyl ketone (MVK), in a second Robinson annulation.
Causality Behind Experimental Choices:
Base Selection (Potassium tert-butoxide): A strong, non-nucleophilic base is chosen to deprotonate the carbon alpha to both the ketone and the ester (the most acidic proton) to form the enolate. This initiates the Michael addition without competing side reactions like saponification of the ester.
Low-Temperature Addition of MVK: Methyl vinyl ketone is highly prone to polymerization. Adding it slowly at a reduced temperature minimizes this side reaction, ensuring it is consumed by the enolate in the desired Michael addition.
Reflux for Aldol Condensation: The intramolecular aldol condensation and subsequent dehydration require thermal energy to overcome the activation barrier for cyclization and elimination, hence the reflux step.
Materials and Reagents
Reagent
M.W. ( g/mol )
Quantity
Moles
Notes
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
210.27
5.0 g
23.8 mmol
Starting Material
Potassium tert-butoxide (t-BuOK)
112.21
2.94 g
26.2 mmol
Base
tert-Butanol
74.12
100 mL
-
Solvent
Methyl Vinyl Ketone (MVK)
70.09
2.0 g (2.35 mL)
28.5 mmol
Michael Acceptor
Hydrochloric Acid (2M aq.)
36.46
~20 mL
-
For neutralization
Ethyl Acetate
88.11
200 mL
-
Extraction Solvent
Brine (Saturated NaCl)
-
50 mL
-
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
~10 g
-
Drying Agent
Step-by-Step Methodology
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (5.0 g) and tert-butanol (100 mL).
Base Addition: Stir the solution under a nitrogen atmosphere and add potassium tert-butoxide (2.94 g) portion-wise over 10 minutes. The solution may turn yellow or orange, indicating enolate formation.
Michael Addition: Cool the mixture to 0 °C using an ice bath. Add methyl vinyl ketone (2.35 mL) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting material and formation of the 1,5-diketone intermediate.
Aldol Condensation & Dehydration: Heat the reaction mixture to reflux (approx. 82-83 °C) and maintain for 6 hours. The reaction should be monitored by TLC until the intermediate is fully converted to the bicyclic enone product.
Work-up: Cool the reaction mixture to room temperature and carefully neutralize by adding 2M HCl until the pH is ~7.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure bicyclic enone.
Figure 2: Experimental workflow for the synthesis of the A/B ring system.
Asymmetric Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
While the above protocol yields a racemic product, the synthesis of biologically active pharmaceuticals often requires enantiomerically pure compounds. A landmark development in this area is the Hajos-Parrish-Eder-Sauer-Wiechert reaction , which utilizes the chiral amino acid L-proline as an organocatalyst to achieve a highly enantioselective intramolecular aldol condensation.[13][14][15] This reaction was pivotal in providing enantiopure building blocks for steroid synthesis.
The mechanism involves the formation of a chiral enamine intermediate from the catalyst (proline) and the substrate. This enamine then directs the intramolecular cyclization, establishing the key stereocenters with high fidelity before the catalyst is regenerated.
This protocol outlines a general procedure for the proline-catalyzed cyclization of a trione, a common intermediate in steroid synthesis that can be derived from precursors like 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one.
Causality Behind Experimental Choices:
Catalyst (L-Proline): L-proline is a bifunctional catalyst. Its secondary amine forms the key enamine intermediate, while its carboxylic acid group acts as an intramolecular proton shuttle, activating the electrophilic ketone and facilitating the C-C bond formation within a stereochemically defined transition state.[15]
Solvent (DMF or DMSO): Polar aprotic solvents are used to ensure the solubility of the starting materials and the proline catalyst while avoiding interference with the catalytic cycle.
Acidic Work-up: The reaction often yields the aldol addition product. A mild acidic work-up is required to promote the dehydration step, yielding the final α,β-unsaturated ketone product.
Step-by-Step Methodology
Reaction Setup: In a round-bottom flask, dissolve the prochiral triketone substrate (1.0 eq) in dimethylformamide (DMF).
Catalyst Addition: Add L-proline (typically 3-10 mol%) to the solution.
Reaction: Stir the mixture at room temperature. The reaction is typically slow and may require 24-72 hours. Progress should be monitored carefully by chiral HPLC or TLC.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF and proline.
Dehydration (if necessary): If the aldol addition product is isolated, dissolve it in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark trap to remove water and drive the formation of the enone.
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography to yield the enantiomerically enriched bicyclic building block.
Conclusion
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is more than a simple chemical; it is a strategic precursor that provides a robust and adaptable entry point into complex molecular frameworks. Its utility, particularly demonstrated through the Robinson annulation for the synthesis of steroid backbones, underscores its importance in pharmaceutical R&D. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the synthetic potential of this versatile building block, enabling the efficient development of novel therapeutic agents.
References
Google Patents. (n.d.). Synthesis method of 4-substituted cyclohexanone.
ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved February 2, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved February 2, 2026, from [Link]
WikiLectures. (2022). Synthesis of Steroid Hormones. Retrieved February 2, 2026, from [Link]
Organic Syntheses. (n.d.). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Retrieved February 2, 2026, from [Link]
Google Patents. (n.d.). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved February 2, 2026, from [Link]
ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved February 2, 2026, from [Link]
PubChem, National Institutes of Health. (n.d.). 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2021). Biosynthesis and Total Synthesis of Steroids. Retrieved February 2, 2026, from [Link]
Chemistry LibreTexts. (2023). The Robinson Annulation Reaction. Retrieved February 2, 2026, from [Link]
National Center for Biotechnology Information, NIH. (n.d.). Reproductive Steroid Hormones: Synthesis, Structure, and Biochemistry. Retrieved February 2, 2026, from [Link]
Synfacts. (2011). The Hajos–Parrish–Eder–Sauer–Wiechert Reaction. Retrieved February 2, 2026, from [Link]
YouTube. (2019). Synthesis of steroid hormones. Retrieved February 2, 2026, from [Link]
OpenStax, Organic Chemistry. (2023). The Robinson Annulation Reaction. Retrieved February 2, 2026, from [Link]
GLOWM. (n.d.). Production, Clearance, and Measurement of Steroid Hormones. Retrieved February 2, 2026, from [Link]
PubChem, National Institutes of Health. (n.d.). 4-Carbethoxy-3-methyl-2-cyclohexen-1-one. Retrieved February 2, 2026, from [Link]
PNAS. (2001). New mechanistic studies on the proline-catalyzed aldol reaction. Retrieved February 2, 2026, from [Link]
YouTube. (2018). Robinson Annulation Reaction Mechanism. Retrieved February 2, 2026, from [Link]
Journal of the American Chemical Society. (2003). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Retrieved February 2, 2026, from [Link]
NROChemistry. (n.d.). Robinson Annulation. Retrieved February 2, 2026, from [Link]
Application Note: Advanced Protocols for the Synthesis of Functionalized Cyclohexenones
Executive Summary & Strategic Value Functionalized cyclohexenones are ubiquitous pharmacophores in medicinal chemistry, serving as the structural core for steroids (e.g., cortisone), terpenes, and numerous alkaloids.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
Functionalized cyclohexenones are ubiquitous pharmacophores in medicinal chemistry, serving as the structural core for steroids (e.g., cortisone), terpenes, and numerous alkaloids.[1] Their dual reactivity—acting as both Michael acceptors (electrophiles) and enolizable ketones (nucleophiles)—makes them versatile linchpins in divergent synthesis.[1]
This guide moves beyond textbook theory to provide field-validated experimental protocols for constructing these scaffolds. We focus on three distinct strategic entry points:
De Novo Ring Construction: The Robinson Annulation.
Regioselective Cycloaddition: The Diels-Alder reaction using Danishefsky’s Diene.[1]
Late-Stage Unsaturation: The Saegusa-Ito Oxidation.[1][2]
Strategic Workflow Overview
The following decision tree illustrates the selection logic for the appropriate synthetic route based on starting material availability and target substitution patterns.
Figure 1: Strategic selection guide for cyclohexenone synthesis routes.
Protocol A: The Robinson Annulation
Best for: Constructing fused bicyclic systems (e.g., Wieland-Miescher ketone) from cyclic ketones and methyl vinyl ketone (MVK).[1]
Mechanistic Insight
The reaction proceeds via a Michael addition followed by an intramolecular Aldol condensation .[3][4] A critical failure point in this protocol is the polymerization of MVK. This protocol uses a two-stage temperature ramp to favor the Michael adduct formation before triggering the dehydration.[1]
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione (12.6 g, 100 mmol) in ethyl acetate (50 mL).
Catalyst Addition: Add acetic acid (5 mL) and water (50 mL).[1] Note: The acidic condition prevents the rapid polymerization of MVK often seen under basic conditions in one-pot procedures.
Michael Addition: Add MVK (12.5 mL, 150 mmol) dropwise over 30 minutes at room temperature. Stir for 4 hours.
Checkpoint: TLC should show consumption of the dione.
Concentration: Remove volatiles under reduced pressure to obtain the crude triketone intermediate.
Cyclization (Aldol): Redissolve the residue in dry toluene (100 mL). Add pyrrolidine (1.0 mL) and acetic acid (1.0 mL).
Dehydration: Equip the flask with a Dean-Stark trap. Reflux for 4 hours, monitoring water collection.
Workup: Cool to RT. Wash with 1N HCl (2 x 50 mL), saturated NaHCO3 (2 x 50 mL), and brine.[1] Dry over MgSO4.[1][5]
Purification: Recrystallize from ether/hexanes or purify via flash chromatography (Hexanes:EtOAc 3:1).
Yield Expectation: 70–80%.
Figure 2: Mechanistic flow of the Robinson Annulation.
Protocol B: Diels-Alder with Danishefsky’s Diene
Best for: Accessing 4-substituted cyclohexenones with high regiocontrol.[1]
Core Reagent: trans-1-Methoxy-3-trimethylsilyloxy-buta-1,3-diene (Danishefsky’s Diene).[1]
Mechanistic Insight
Standard Diels-Alder reactions often require harsh thermal conditions.[1] Danishefsky’s diene is highly electron-rich, allowing reaction with electron-deficient dienophiles under mild conditions.[1] The immediate product is a silyl enol ether, which must be hydrolyzed to reveal the cyclohexenone.
Validation: NMR of an aliquot will show the disappearance of the acrylate olefin signals.
Hydrolysis (Critical Step): Cool the reaction mixture to room temperature. Transfer to a separatory funnel containing 0.1N HCl (50 mL).[1] Shake vigorously for 10 minutes.
Chemistry: This step cleaves the TMS group and eliminates the methoxy group (beta-elimination) to form the enone double bond.[1]
Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine organic layers, wash with brine, and dry over Na2SO4.[1]
Purification: Distillation under reduced pressure is preferred for this volatile product.[1]
Yield Expectation: 85–90%.
Protocol C: Saegusa-Ito Oxidation
Best for: Converting a saturated cyclohexanone into a cyclohexenone (dehydrogenation).[1]
Key Advantage: Regiospecific introduction of unsaturation based on the thermodynamic vs. kinetic enolate formation.
Mechanistic Insight
The reaction proceeds through a silyl enol ether intermediate.[1][2][6] Palladium(II) coordinates to the alkene, followed by beta-hydride elimination to form the enone.[1][2][6]
Experimental Procedure
Target: 2-Cyclohexen-1-one derivative from 2-methylcyclohexanone.
Phase 1: Silyl Enol Ether Formation
Base Generation: In a flame-dried flask under Argon, add diisopropylamine (1.1 equiv) to THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min.
Enolization: Add 2-methylcyclohexanone (1.0 equiv) dropwise at -78°C. Stir for 1 hour.
Trapping: Add TMSCl (1.2 equiv) rapidly. Allow to warm to RT over 2 hours.
Isolation: Dilute with pentane, wash with ice-cold NaHCO3, dry, and concentrate. Do not chromatograph on silica (acidic silica hydrolyzes the ether).[1] Use the crude oil immediately.[1]
Phase 2: Oxidation
Oxidation: Dissolve the crude silyl enol ether in dry acetonitrile.
Catalyst: Add Pd(OAc)2 (0.5–1.0 equiv).[1] Note: Stoichiometric Pd is standard for high yield.[1] Catalytic variants exist but require co-oxidants (e.g., Benzoquinone).[1]
Reaction: Stir at RT for 4–12 hours. The mixture will turn black (precipitation of Pd(0)).
Workup: Filter through a pad of Celite to remove Pd black.[1] Concentrate the filtrate.
Filter through Celite mixed with activated charcoal.[1]
References
Rapson, W. S., & Robinson, R. (1935).[1][4][7] 307. Experiments on the synthesis of substances related to the sterols.[7] Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society, 1285–1288.[4]
Danishefsky, S., & Kitahara, T. (1974).[1][8] A useful diene for the Diels-Alder reaction.[1][9] Journal of the American Chemical Society, 96(25), 7807–7808.[1]
Ito, Y., Hirao, T., & Saegusa, T. (1978).[1][10] Synthesis of alpha, beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers.[1][10] The Journal of Organic Chemistry, 43(5), 1011–1013.[1]
Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: High-Value Scaffolding using 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one [1]
Part 1: Executive Summary & Structural Logic
4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1), a highly functionalized derivative of the classic Hagemann’s ester, represents a "privileged scaffold" for the synthesis of terpenes, steroids, and polysubstituted aromatic compounds.[1] Unlike the parent Hagemann’s ester (which lacks the C2-ethyl substituent), this molecule offers a pre-installed tetrasubstituted olefinic core, providing unique steric handles and electronic properties that streamline the synthesis of 2,3-disubstituted phenols and bicyclic enones .
Structural Analysis & Reactivity Profile:
C1 (Ketone): Electrophilic handle for 1,2-addition (Grignard/Hydride).[1]
C2-C3 (Tetrasubstituted Alkene): The 2-ethyl-3-methyl motif creates a sterically congested environment, directing nucleophilic attacks to the less hindered faces and stabilizing the system against non-specific oxidation.[1]
C4 (Beta-Keto Ester): The "mission control" center.[1] It serves as a thermodynamic sink for enolization, allowing for facile alkylation at C4 (gamma to the enone) or decarboxylation to yield the pure enone.
Part 2: Detailed Experimental Protocols
Protocol A: Regioselective Aromatization to Polysubstituted Phenols
Context: Synthesizing penta-substituted benzenes via classical Friedel-Crafts is often plagued by regioselectivity issues (ortho/para mixtures). Using CEMC allows for the "pre-programming" of substituents on a saturated ring before oxidative aromatization, guaranteeing the substitution pattern.
Target: Ethyl 3-ethyl-4-hydroxy-2-methylbenzoate or 2-ethyl-3-methylphenol derivatives.
Dissolve the substrate in dry MeOH (0.5 M concentration).[1]
Add Iodine (2.0 equiv) in a single portion at room temperature.
Critical Step: Heat the reaction to reflux (
) for 4–6 hours. Monitor by TLC (The starting enone UV active spot will disappear; a more polar, highly fluorescent phenol spot often appears).
Mechanistic Insight: The reaction proceeds via alpha-iodination of the ketone, followed by elimination and tautomerization. The ester group at C4 acidifies the adjacent proton, facilitating the final aromatization step.
(sodium thiosulfate) to remove excess iodine (color change from dark brown to clear/yellow).[1]
Extract with Ethyl Acetate (
).[1][2] Wash combined organics with brine, dry over , and concentrate.
Purification: Silica gel flash chromatography (Hexanes:EtOAc gradient).
Data Output:
Parameter
Value
Note
Yield
75–85%
High efficiency due to thermodynamic driving force (aromaticity).[1]
Selectivity
>99% Regiocontrol
Substituents remain locked in 2-ethyl, 3-methyl positions.[1]
| Appearance | Crystalline Solid | Often off-white to pale yellow needles.[1] |
Protocol B: Decarboxylative Saponification (Accessing the Enone Core)
Context: For applications requiring the 2-ethyl-3-methyl-2-cyclohexen-1-one core (a common fragrance precursor and terpene building block), the ester group must be removed.[1] This protocol couples hydrolysis with thermal decarboxylation.[1]
High boiling point requires high-vac distillation for purification.[1]
Density
1.037 g/mL
Denser than water; organic layer is bottom in some extractions.[1]
Solubility
DMSO, MeOH, EtOAc
Poor solubility in water; use cosolvents for aqueous reactions.
Safety Advisory:
While generally considered low-toxicity, the compound is an alpha,beta-unsaturated ketone, classifying it as a potential Michael Acceptor .[1] Standard PPE (gloves, goggles) is mandatory to prevent potential skin sensitization.[1]
References
ChemicalBook. (2023).[1] 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Product Properties and Safety. Retrieved from [1]
PubChem. (2023).[1] Compound Summary: Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate.[1][4] National Library of Medicine.[1] Retrieved from [1]
De Risi, C., et al. (2008).[1] Hagemann's ester: a timeless building block for natural product synthesis. Tetrahedron. (Contextual grounding on Hagemann ester chemistry). Retrieved from
Beaudry, C. M. (2020).[1] Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University.[1] Retrieved from [1]
Application Note: Regioselective Synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Here is a comprehensive Application Note and Protocol for the synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , designed for research and drug development applications. Executive Summary This guide details...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol for the synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , designed for research and drug development applications.
Executive Summary
This guide details the laboratory-scale synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1), a critical intermediate in the synthesis of terpenoids, functionalized phenols, and pharmaceutical scaffolds.
While standard Hagemann’s ester syntheses (involving ethyl acetoacetate and formaldehyde) yield the 2-unsubstituted or 4-substituted derivatives, the specific 2-ethyl substitution pattern requires a modified Robinson Annulation strategy. This protocol utilizes 3-methylene-2-pentanone (derived from 2-pentanone) as the Michael acceptor to strictly control regiochemistry at the C-2 position.
Strategic Rationale & Mechanism
The synthesis is designed to ensure the ethyl group is installed at the C-2 position (alpha to the ketone, on the double bond) and the methyl group at C-3.
The Synthetic Logic
Precursor Selection: Direct alkylation of Hagemann's ester (Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) typically occurs at the
-position (C-4) or -position, making C-2 alkylation difficult and low-yielding.
Robinson Annulation: We employ a de novo ring construction. By reacting Ethyl Acetoacetate with 3-methylene-2-pentanone (a substituted vinyl ketone), the ethyl substituent is pre-installed on the Michael acceptor.
Cyclization: The subsequent intramolecular aldol condensation locks the ethyl group at the C-2 position of the final cyclohexenone ring.
Reaction Pathway Visualization
The following diagram outlines the critical intermediate steps and atomic mapping of the substituents.
Figure 1: Synthetic pathway via Modified Robinson Annulation. The ethyl group originates from the 2-pentanone backbone.
Materials & Equipment
Reagents
Reagent
CAS No.
Purity
Role
Ethyl Acetoacetate
141-97-9
>99%
Nucleophile / Scaffold
2-Pentanone
107-87-9
>99%
Precursor for Enone
Paraformaldehyde
30525-89-4
Reagent Grade
C1 Source for Mannich
Dimethylamine HCl
506-59-2
99%
Amine for Mannich
Sodium Ethoxide
141-52-6
21% in EtOH
Base Catalyst
Ethanol (Anhydrous)
64-17-5
HPLC Grade
Solvent
Equipment
Three-neck round-bottom flask (500 mL) with N2 inlet.
Dean-Stark trap (optional, for water removal during cyclization).
High-vacuum rotary evaporator.
Flash chromatography system (Silica gel 60).
Detailed Experimental Protocol
Phase 1: Preparation of 3-Methylene-2-pentanone (In Situ or Isolated)
Note: 3-Methylene-2-pentanone is unstable and polymerizes easily. It is best generated via the Mannich base and used immediately.
Mannich Reaction:
In a 250 mL flask, combine 2-pentanone (0.5 mol, 43.0 g), paraformaldehyde (0.6 mol, 18.0 g), and dimethylamine hydrochloride (0.6 mol, 49.0 g).
Add ethanol (50 mL) and catalytic HCl (0.5 mL).
Reflux for 4 hours. The mixture will become homogeneous.
Workup: Remove solvent under reduced pressure. Treat the residue with 10% NaOH to liberate the free amine base. Extract with ether, dry over MgSO4, and concentrate.
Elimination (Enone Generation):
The crude Mannich base is treated with methyl iodide (to quaternize) followed by mild base treatment, OR distilled directly over a trace of hydroquinone/acid to promote thermal elimination of the amine.
Yield: Collect the fraction boiling at ~115-120°C (760 mmHg). Handle with care; lachrymator.
Phase 2: Robinson Annulation (Synthesis of Target)
Step 1: Michael Addition
Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, addition funnel, and nitrogen atmosphere.
Reagent Prep: Charge the flask with Ethyl Acetoacetate (0.1 mol, 13.0 g) and anhydrous Ethanol (50 mL).
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add Sodium Ethoxide (21 wt% in EtOH, 0.01 mol equiv, ~3.5 mL) dropwise. Stir for 15 minutes to generate the enolate.
Enone Addition: Add the freshly prepared 3-methylene-2-pentanone (0.11 mol, ~10.8 g) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of ethyl acetoacetate and formation of a new spot (Michael adduct).
Step 2: Cyclization (Aldol Condensation)
Heating: Without isolating the intermediate, add a second portion of Sodium Ethoxide (0.05 mol equiv) to the reaction mixture.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution will darken to an orange/red color.
Mechanism:[1][2][3][4] The internal acetyl group methyl attacks the ketone of the acetoacetate moiety, closing the ring.
Quench: Cool the reaction to room temperature. Neutralize with Glacial Acetic Acid (~3 mL) until pH is ~6-7.
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove ethanol.
Step 3: Purification
Extraction: Dissolve the residue in Diethyl Ether (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL). Dry the organic layer over anhydrous Na2SO4.
Distillation (Preferred for Scale >10g): The product is a high-boiling liquid. Perform vacuum distillation.
Target BP: ~135-140°C at 0.5 mmHg.
Chromatography (Preferred for High Purity):
Stationary Phase: Silica Gel 60.
Eluent: Gradient 5% -> 15% Ethyl Acetate in Hexane.
Rf: ~0.35 (15% EtOAc/Hexane).
Quality Control & Validation
Confirm the identity of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one using the following parameters:
Fix: Increase reflux time or use a Dean-Stark trap to remove water, driving the equilibrium toward the dehydrated enone.
References
Hagemann's Ester Synthesis (General): Hagemann, C. T. L.[6] Ber. Dtsch. Chem. Ges.1893 , 26, 876.
Robinson Annulation Mechanism: Rapson, W. S.; Robinson, R. "307. Experiments on the synthesis of substances related to the sterols.[7][8] Part II. A new general method for the synthesis of substituted cyclohexenones." J. Chem. Soc.1935 , 1285.
Regioselective Synthesis of Substituted Cyclohexenones: Begbie, A. L.; Golding, B. T. "A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues." J. Chem. Soc., Perkin Trans. 11972 , 602-605.
Mannich Base Precursors: Nasipuri, D. et al. "Synthetic studies in the diterpene series." J. Chem. Soc., Perkin Trans. 11976, 2496.
Disclaimer: This protocol involves the use of hazardous chemicals.[9] All procedures should be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.
Precision Stereocontrol in Polysubstituted Cyclohexanone Synthesis
Application Note & Technical Guide | Version 2.4 Abstract: The polysubstituted cyclohexanone scaffold is a cornerstone of medicinal chemistry, serving as the structural core for countless terpenes, alkaloids, and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide | Version 2.4
Abstract:
The polysubstituted cyclohexanone scaffold is a cornerstone of medicinal chemistry, serving as the structural core for countless terpenes, alkaloids, and pharmaceutical intermediates.[1] However, the non-planar nature of the cyclohexane ring introduces complex stereochemical challenges.[1] This guide moves beyond basic synthesis to address the stereoselective construction of these rings. We focus on two high-fidelity methodologies: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) for establishing chiral centers and Organocatalytic Desymmetrization for resolving meso-compounds, grounded in rigorous conformational analysis.[1]
Part 1: Theoretical Framework & Conformational Anchoring[1]
The Thermodynamics of Stereocontrol
Success in cyclohexanone synthesis relies on manipulating the energy difference (
) between axial and equatorial conformers.[1] The "A-value" (conformational free energy) is the metric for this preference.[1]
Key Concept: Conformational Anchoring
To predict stereochemical outcomes, one must identify the "anchor" group—a bulky substituent (e.g., tert-butyl, phenyl) that locks the ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1]
Table 1: Essential A-Values for Conformational Prediction
Expert Insight: When designing a synthesis, introduce a high A-value group early.[1] This "locks" the ring, ensuring that subsequent additions occur via the sterically accessible trajectory (usually anti-axial or equatorial attack depending on the reagent).[1]
Decision Matrix: Selecting the Synthetic Strategy
The choice of method depends on the starting material's symmetry and the desired substitution pattern.[1]
Figure 1: Strategic Decision Tree for Stereoselective Cyclohexanone Synthesis.
Part 2: Protocol A - Cu-Catalyzed Asymmetric Conjugate Addition (ACA)[1]
This protocol utilizes Feringa-type phosphoramidite ligands to enable the enantioselective 1,4-addition of organometallic reagents to cyclohexenones.[1] This is the gold standard for creating chiral quaternary centers.
Mechanism & Rationale
The reaction proceeds via a Cu(I) species.[1] The chiral phosphoramidite ligand creates a steric pocket that differentiates the enantiotopic faces of the enone.[1]
Part 3: Protocol B - Organocatalytic Desymmetrization[1][2]
This protocol addresses meso-cyclohexanones (e.g., 4-substituted cyclohexanones or bicyclic diketones).[1] It uses a chiral amine (Proline or MacMillan type) to differentiate the two enantiotopic carbonyl groups or alpha-positions.[1]
Mechanism: Enamine Activation
The chiral amine condenses with the ketone to form an enamine.[1] The catalyst's chiral framework blocks one face, forcing the electrophile (or intramolecular attack) to occur from a specific trajectory.[1]
Protocol: Intramolecular Aldol Desymmetrization
Target: Synthesis of the Wieland-Miescher Ketone analogue (Bicyclic core).
Reaction Setup:
To a flask containing the triketone precursor (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) (1.0 equiv).
Add solvent: DMSO or DMF (Solvent polarity stabilizes the zwitterionic transition state).[1]
Formation of the chiral bicyclic enone (Hajos-Parrish/Wieland-Miescher ketone).[1]
Figure 2: Catalytic Cycle of Proline-Mediated Desymmetrization.
Part 4: Troubleshooting & QC
Common Failure Modes
Low ee% in Cu-ACA: Often caused by "background reaction."[1]
Fix: Ensure the Grignard is added slowly. If the uncatalyzed reaction competes with the catalyzed one, racemate is formed.[1] Lower temperature to -40°C.
Poor Conversion in Desymmetrization:
Fix: Check water content.[1] While Proline requires trace water for hydrolysis, too much kills the iminium/enamine equilibrium.[1] Use anhydrous DMSO with controlled water addition (1-2 equiv) if necessary.[1]
Chiral HPLC: Use columns like Daicel Chiralcel OD-H or AD-H.[1]
NMR Analysis: If the product is an alcohol (after reduction), use Mosher's ester analysis to determine absolute configuration.[1]
References
Feringa, B. L., et al. (1997).[1] High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones.[1][2] Angewandte Chemie International Edition.[1][3][4][5]
López, F., Minnaard, A. J., & Feringa, B. L. (2007).[1][6] Catalytic Enantioselective Conjugate Addition with Grignard Reagents. Accounts of Chemical Research.[1][6]
List, B. (2002).[1] Proline-catalyzed asymmetric reactions.[1] Tetrahedron.[1][6][7]
Winstein, S., & Holness, N. J. (1955).[1] Neighboring Carbon and Hydrogen.[1][8][9] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society.[1][4]
Bonjoch, J., & Diaba, F. (2022).[1] A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E.[1][10][3][4] Journal of the American Chemical Society.[1][4]
Application Note: Advanced Preparation & Validation of Biologically Active Cyclohexenone Derivatives
Executive Summary & Pharmacophore Rationale Cyclohexenone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous terpenes (e.g., carvone), steroids, and the potent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Rationale
Cyclohexenone derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for numerous terpenes (e.g., carvone), steroids, and the potent anticancer agent Antroquinonol .
The biological efficacy of these molecules largely stems from the
-unsaturated ketone moiety. This functionality acts as a "soft" electrophile, capable of participating in reversible or irreversible Michael additions with specific nucleophilic cysteine residues on target proteins.
Primary Biological Target: The Keap1-Nrf2 pathway .[1]
Cyclohexenones covalently modify cysteine residues (specifically Cys151) on the sensor protein Keap1. This modification inhibits the ubiquitin-mediated degradation of the transcription factor Nrf2, allowing it to translocate to the nucleus and activate cytoprotective genes (HO-1, NQO1).
Mechanism of Action: The Cysteine Switch
The following diagram illustrates the critical signaling cascade triggered by cyclohexenone binding.
Figure 1: Mechanism of Nrf2 activation via Keap1 alkylation by cyclohexenone derivatives.
Synthetic Protocols
We present two distinct protocols. Protocol A is the industry standard for generating the chiral bicyclic "Wieland-Miescher Ketone" (WMK) scaffold, a precursor to many steroidal drugs. Protocol B utilizes modern hypervalent iodine chemistry for the oxidative dearomatization of phenols, offering rapid access to functionalized cyclohexenones.
This method is superior for converting flat aromatic phenols into 3D functionalized cyclohexenone precursors without using heavy metals.
Reagents:
4-Methoxyphenol
PhI(OAc)₂ (PIDA - Iodobenzene diacetate)
Methanol (Solvent)
Step-by-Step Methodology:
Preparation:
Dissolve 4-methoxyphenol (1.0 mmol) in anhydrous Methanol (10 mL).
Cool the solution to 0°C (Ice bath). Exotherm control is vital.
Oxidation:
Add PIDA (1.1 eq) portion-wise over 5 minutes.
The solution will turn yellow/orange.
Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.
Quench & Isolation:
Quench with saturated NaHCO₃ solution.
Extract with Dichloromethane (DCM).
The byproduct is Iodobenzene (PhI), which must be removed via chromatography.
Hydrolysis (Optional Activation):
The product is a quinone monoketal. To generate the active cyclohexenone, treat with mild acid (1N HCl in THF) for 30 minutes.
Figure 2: Oxidative dearomatization workflow using PIDA.
Biological Validation: Cysteine Reactivity Assay
To confirm the synthesized derivative is a viable drug candidate (biologically active), you must quantify its electrophilicity. A compound that is too reactive causes toxicity; one that is too stable fails to activate Nrf2.
Protocol: Kinetic Thiol Trapping
Reagents:
Test Compound (Cyclohexenone derivative) - 10 mM stock in DMSO.
N-Acetyl Cysteine (NAC) methyl ester - Model nucleophile.
Internal Standard (e.g., 1,3,5-trimethoxybenzene).
Phosphate Buffer (pH 7.4) / D6-DMSO mixture.
Methodology:
Mix: In an NMR tube, combine the Test Compound (10 mM) and Internal Standard in deuterated solvent.
Initiate: Add NAC (20 mM, 2.0 eq) to simulate cellular thiols.
Monitor: Acquire 1H NMR spectra every 5 minutes for 60 minutes.
Data Analysis: Track the disappearance of the alkene proton (
~5.8-6.0 ppm).
Interpretation:
t₁/₂ < 5 min: Highly reactive. High risk of off-target toxicity (glutathione depletion).
t₁/₂ = 15–60 min:Ideal range. Tunable reactivity for specific Keap1 targeting ("Soft" electrophile).
t₁/₂ > 24 h: Inactive. Unlikely to trigger Nrf2.
References
Dinkova-Kostova, A. T., et al. (2005). Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. PNAS. [Link]
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition. [Link]
Doherty, S., et al. (2022). Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents.[3] Molecules (MDPI). [Link]
Ahn, Y. H., et al. (2014).[4] Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. [Link]
Catalytic Strategies for the Synthesis of Cyclohexenones: A Detailed Guide for Researchers
Introduction: The Enduring Importance of the Cyclohexenone Scaffold The cyclohexenone motif is a cornerstone in organic synthesis, serving as a versatile building block for a vast array of complex molecules, including na...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of the Cyclohexenone Scaffold
The cyclohexenone motif is a cornerstone in organic synthesis, serving as a versatile building block for a vast array of complex molecules, including natural products, pharmaceuticals, and advanced materials. Its inherent functionality—a conjugated system and a reactive carbonyl group—provides a rich platform for a multitude of chemical transformations. The development of efficient and selective methods to construct this six-membered ring system is, therefore, a topic of paramount importance in modern synthetic chemistry. This guide provides an in-depth exploration of key catalytic methodologies for cyclohexenone synthesis, offering detailed protocols and mechanistic insights to aid researchers in their scientific endeavors. We will delve into the nuances of organocatalysis, transition metal catalysis, and biocatalysis, providing a comprehensive overview of the state-of-the-art in this dynamic field.
I. The Classic Approach: Robinson Annulation through Organocatalysis
The Robinson annulation is a powerful and well-established method for the formation of a cyclohexenone ring. It classically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. The advent of asymmetric organocatalysis has revolutionized this transformation, allowing for the enantioselective synthesis of chiral cyclohexenones. Proline and its derivatives have emerged as highly effective catalysts for this purpose.
Mechanistic Insight: The Role of Proline in Asymmetric Induction
The catalytic cycle of a proline-catalyzed Robinson annulation proceeds through the formation of two key intermediates: an enamine and an iminium ion. The secondary amine of proline reacts with a ketone (the Michael donor) to form a nucleophilic enamine. This enamine then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor). The resulting intermediate then undergoes an intramolecular aldol reaction, again mediated by the proline catalyst, to form the cyclohexenone product. The stereochemistry is controlled by the chiral environment provided by the proline catalyst, which directs the approach of the reactants.
Protocol: Asymmetric Synthesis of a Wieland-Miescher Ketone Analogue
This protocol describes the L-proline-catalyzed synthesis of a chiral cyclohexenone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.
Materials:
2-Methyl-1,3-cyclohexanedione
Methyl vinyl ketone (freshly distilled)
L-proline
Anhydrous Dimethyl Sulfoxide (DMSO)
Ethyl acetate
Saturated aqueous ammonium chloride solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 g, 7.9 mmol) in anhydrous DMSO (20 mL) in a round-bottom flask, add L-proline (91 mg, 0.79 mmol, 10 mol%).
Stir the mixture at room temperature until all solids are dissolved.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add freshly distilled methyl vinyl ketone (0.66 mL, 7.9 mmol) dropwise to the reaction mixture over 10 minutes.
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired chiral cyclohexenone.
Expected Outcome:
This procedure should yield the Wieland-Miescher ketone analogue in good yield (typically 70-85%) and high enantioselectivity (often >90% ee).
II. Transition Metal Catalysis: Dehydrogenation and Cycloaddition Strategies
Transition metal catalysis offers a powerful and versatile platform for the synthesis of cyclohexenones through various mechanistic pathways, including the dehydrogenation of cyclohexanones and cycloaddition reactions.
A. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclohexanones
The direct dehydrogenation of saturated cyclohexanones to their corresponding α,β-unsaturated counterparts is an atom-economical approach to cyclohexenone synthesis. Palladium catalysts, in the presence of an oxidant such as molecular oxygen, have proven to be highly effective for this transformation.
Mechanistic Rationale:
The catalytic cycle is believed to involve the formation of a palladium(II) enolate, followed by β-hydride elimination to generate the cyclohexenone product and a palladium(0) species. The palladium(0) is then re-oxidized to palladium(II) by molecular oxygen, completing the catalytic cycle. The choice of ligands and reaction conditions is crucial to prevent the competing aromatization to phenols.
Protocol: Palladium-Catalyzed Aerobic Dehydrogenation of 4-Methylcyclohexanone
Materials:
4-Methylcyclohexanone
Palladium(II) trifluoroacetate (Pd(TFA)₂)
Dimethyl sulfoxide (DMSO)
Acetic acid
Oxygen (balloon or from a cylinder)
Procedure:
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(TFA)₂ (16.6 mg, 0.05 mmol, 5 mol%) and 4-methylcyclohexanone (112 mg, 1.0 mmol).
Evacuate and backfill the flask with oxygen three times.
Add anhydrous acetic acid (2.0 mL) and DMSO (0.2 mL) via syringe.
Place the flask in a preheated oil bath at 80 °C and stir vigorously under an oxygen atmosphere (balloon).
Monitor the reaction by Gas Chromatography (GC) or TLC.
After 24 hours, cool the reaction mixture to room temperature.
Dilute the mixture with diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-methyl-2-cyclohexen-1-one.
B. Rhodium-Catalyzed [5+1] Cycloaddition
Rhodium catalysts can mediate the [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide to furnish cyclohexenones. This method provides a convergent approach to complex six-membered rings.
Mechanistic Considerations:
The reaction is initiated by the oxidative addition of the rhodium(I) catalyst to the cyclopropane ring of the vinylcyclopropane. This is followed by the insertion of carbon monoxide and subsequent reductive elimination to afford the cyclohexenone product and regenerate the rhodium(I) catalyst.
Quantitative Data Comparison for Metal-Catalyzed Methods
Catalyst System
Substrate
Product
Yield (%)
Reference
Pd(TFA)₂/DMSO/O₂
4-tert-Butylcyclohexanone
4-tert-Butyl-2-cyclohexen-1-one
91
[Rh(dppp)]OTf/CO
1-Phenyl-1-vinylcyclopropane
3-Phenyl-2-cyclohexen-1-one
85
AuCl(PPh₃)/AgOTf
1,6-Heptadiyne derivative
Substituted Cyclohexenone
78
III. Biocatalysis: The Green Approach to Chiral Cyclohexenones
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure compounds. Ene-reductases, a class of flavin-dependent enzymes, have been successfully employed for the asymmetric desymmetrization of prochiral cyclohexadienones to afford chiral cyclohexenones with excellent enantioselectivity.
Enzymatic Desymmetrization: A Highly Selective Transformation
The desymmetrization of a prochiral cyclohexadienone involves the selective reduction of one of the two enantiotopic double bonds. The enzyme's chiral active site precisely controls the orientation of the substrate, leading to the formation of a single enantiomer of the cyclohexenone product. This approach is particularly valuable for the synthesis of cyclohexenones bearing a quaternary stereocenter.
Diagram: Biocatalytic Desymmetrization Workflow
Caption: Biocatalytic desymmetrization of a cyclohexadienone.
Protocol: Ene-Reductase-Catalyzed Desymmetrization of 4,4-Diphenyl-2,5-cyclohexadien-1-one
Materials:
4,4-Diphenyl-2,5-cyclohexadien-1-one
Ene-reductase (e.g., from Bacillus subtilis, YqjM)
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
Tris-HCl buffer (pH 7.5)
Dimethyl sulfoxide (DMSO)
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (50 mM, pH 7.5), NADPH (1 mM), and the ene-reductase (e.g., 1 mg/mL).
Add the substrate, 4,4-diphenyl-2,5-cyclohexadien-1-one, dissolved in a minimal amount of DMSO to a final concentration of 1 mM.
Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase to determine both conversion and enantiomeric excess (ee).
Upon completion, extract the reaction mixture with ethyl acetate (3 x 1 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under a stream of nitrogen.
The resulting chiral 4,4-diphenyl-2-cyclohexen-1-one can be further purified if necessary.
Comparative Performance of Biocatalytic Systems
Enzyme
Substrate
Product
Conversion (%)
ee (%)
Reference
YqjM (B. subtilis)
4-Methyl-4-phenyl-2,5-cyclohexadien-1-one
(S)-4-Methyl-4-phenyl-2-cyclohexen-1-one
>99
>99
OPR3
4,4-Dimethyl-2,5-cyclohexadien-1-one
(S)-4,4-Dimethyl-2-cyclohexen-1-one
95
>99
IV. Emerging Frontiers: Photocatalysis and Beyond
The field of cyclohexenone synthesis continues to evolve, with innovative strategies constantly being developed. Photocatalysis has recently emerged as a powerful tool, enabling novel transformations under mild conditions. Tandem carbene and photoredox catalysis, for instance, allows for the convergent synthesis of highly substituted cyclohexanones.
While the Nazarov cyclization is predominantly used for the synthesis of cyclopentenones, its principles of electrocyclization offer inspiration for the design of new routes to six-membered rings. The continuous exploration of new catalytic systems and reaction pathways promises to further expand the synthetic chemist's toolbox for accessing the valuable cyclohexenone scaffold.
Conclusion
The synthesis of cyclohexenones is a rich and diverse area of research, with a wide range of catalytic methods available to the modern organic chemist. From the classic yet ever-evolving Robinson annulation to the green and highly selective biocatalytic approaches, and the innovative strategies offered by transition metal and photocatalysis, researchers have an impressive arsenal of tools at their disposal. The choice of method will ultimately depend on the specific target molecule, the desired stereochemistry, and considerations of efficiency and sustainability. By understanding the underlying principles and having access to detailed protocols, researchers can confidently navigate this exciting field and unlock new possibilities in chemical synthesis.
References
J&K Scientific LLC. (2025, March 23). Robinson Annulation. [Link]
Pearson. (2024, July 31). Show how you would use Robinson annulations to synthesize the following compounds. [Link]
Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. [Link]
YouTube. (2021, February 13). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. [Link]
ACS Publications. (2024, April 24). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. [Link]
PMC - NIH. (n.d.). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. [Link]
ResearchGate. (2026, January 4). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones | Request PDF. [Link]
RSC Publishing. (2025, July 2). Heterogeneous organocatalysis: the proline case. [Link]
ACS Publications. (n.d.). Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. [Link]
ACS Publications. (2012, January 18). Rh(I)-Catalyzed [5 + 1] Cycloaddition of Vinylcyclopropanes and CO for the Synthesis of α,β- and β,γ-Cyclohexenones. [Link]
PMC - NIH. (n.d.). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. [Link]
CORE. (2016, July 26). Gold(I)-Catalyzed Domino Cyclizations of Diynes for the Synthesis of Functionalized Cyclohexenone Derivatives. Total Synthesis o. [Link]
PMC - NIH. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]
RSC Publishing. (2015, May 19). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants. [Link]
Docentes FCT NOVA. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Un. [Link]
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. [Link]
HETEROCYCLES. (2007, November 26). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. [Link]
Macmillan Group - Princeton University. (2013, March 19). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. [Link]
ACS Publications. (n.d.). Palladium-Catalyzed Aerobic Dehydrogenative Aromatization of Cyclohexanone Imines to Arylamines. [Link]
PubMed. (2017, August 18). Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. [Link]
Peking University. (n.d.). Rh(I)-Catalyzed [5 þ 1] Cycloaddition of Vinylcyclopropanes and CO for the Synthesis of r,β- and β,γ-Cyclohexenones. [Link]
PMC - NIH. (2012, April 3). Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. [Link]
PMC - NIH. (2026, January 13). Gold-Catalyzed Cyclizations of 4‑Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π‑Alkyne versus π‑Allene Activations. [Link]
Owlcation. (2023, December 31). Organic Chemistry Lab Report: Synthesis of Cyclohexanone. [Link]
ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. [Link]
ACS Publications. (n.d.). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. [Link]
ResearchGate. (n.d.). Proline‐based cyclohexanone catalysts for Tables 4 and 6. [Link]
Organic Chemistry Portal. (n.d.). Rh(I)-Catalyzed [5 + 1] Cycloaddition of Vinylcyclopropanes and CO for the Synthesis of α,β- and β,γ-Cyclohexenones. [Link]
ResearchGate. (2025, August 7). (PDF) Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors. [Link]
ChemRxiv. (n.d.). Unmasking the Reverse Catalytic Activity of 'Ene'-Reductases for Asymmetric Carbonyl Desaturation. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. [Link]
PubMed. (n.d.). Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. [Link]
Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol. [Link]
ACS Publications. (n.d.). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. [Link]
Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]
Semantic Scholar. (n.d.). Rh(I)-catalyzed [5+1] cycloaddition of vinylcyclopropanes and CO for the synthesis of α,β- and β,γ-cyclohexenones. [Link]
PubMed. (2020, February 12). Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles. [Link]
ResearchGate. (2025, August 6). Photoredox Catalysis for Organic Syntheses | Request PDF. [Link]
Organic Syntheses. (n.d.). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. [Link]
PubMed. (2014, February 17). Gold-catalyzed cyclization of diynes: controlling the mode of 5-endo versus 6-endo cyclization--an experimental and theoretical study by utilizing diethynylthiophenes. [Link]
PubMed Central. (2024, January 16). Dramatic Acceleration of the Hopf Cyclization on Gold(111): From Enediynes to Peri-Fused Diindenochrysene Graphene Nanoribbons. [Link]
Technical Notes & Optimization
Troubleshooting
Optimizing the yield of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one synthesis
Executive Summary This guide addresses the synthesis optimization of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , a specific substituted derivative of the Hagemann’s ester class. While the classic Hagemann’s ester...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the synthesis optimization of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one , a specific substituted derivative of the Hagemann’s ester class. While the classic Hagemann’s ester is a 2-methyl derivative, your target molecule introduces a 2-ethyl substituent.
Achieving high yields for this specific substitution pattern requires deviating from the standard Ethyl Acetoacetate + Formaldehyde protocol. The synthesis typically necessitates the use of Ethyl Propionylacetate (Ethyl 3-oxopentanoate) as the nucleophilic precursor to install the 2-ethyl group, or a precise alkylation strategy. This guide focuses on the Condensation Cascade (Knoevenagel-Michael-Aldol) route, as it is the most scalable method for generating the cyclohexenone core, and addresses the specific "2-ethyl" challenge.
Part 1: Critical Reaction Parameters (The "Why" Behind the Protocol)
To optimize yield, you must control the equilibrium of the Knoevenagel condensation and the subsequent Michael addition.
Precursor Selection Logic
The substitution pattern of the final cyclohexenone is dictated by the starting
-keto ester and the aldehyde.
Target Substituent (Position)
Required Precursor
Mechanistic Role
2-Ethyl Group
Ethyl Propionylacetate (Ethyl 3-oxopentanoate)
The alkyl group at the ketone position of the -keto ester becomes the C-2 substituent.
3-Methyl Group
Acetaldehyde (or equivalent)
The aldehyde R-group typically ends up at C-5. Note: To get a 3-Methyl, you may need a specific Robinson Annulation route or post-synthesis alkylation.
4-Carbethoxy Group
Ethyl Propionylacetate
The ester moiety is retained from the starting material.
Note on Isomers: If your target is strictly 2-ethyl-3-methyl , the condensation of Ethyl Propionylacetate with Formaldehyde gives the 2-ethyl analog. To achieve the 3-methyl group simultaneously via condensation is mechanistically constrained. The most robust route for the 2-ethyl-3-methyl motif is the Robinson Annulation of Ethyl 2-ethylacetoacetate with Methyl Vinyl Ketone (MVK) or the Alkylation of the 2-ethyl Hagemann derivative .
Catalytic System
Recommendation:Piperidine (0.1 eq) / Glacial Acetic Acid (0.2 eq) in Benzene or Toluene.
Why: This buffer system ensures the continuous formation of the enamine/iminium intermediate required for the Knoevenagel step without polymerizing the aldehyde. Stronger bases (NaOEt) often lead to uncontrolled polymerization or retro-Claisen cleavage.
Water Management
Critical Control Point: The reaction generates 2 equivalents of water.
Protocol: Use a Dean-Stark apparatus . Failure to remove water pushes the equilibrium back toward the open-chain bis-adduct, preventing cyclization.
Part 2: Optimized Experimental Workflow
This protocol is designed for the Robinson Annulation approach, which is statistically more likely to yield the specific 2-ethyl-3-methyl pattern than the aldehyde condensation route.
Diagram: Reaction Pathway & Logic
Caption: Sequential pathway for the Robinson Annulation synthesis of the target cyclohexenone.
Step-by-Step Protocol
Michael Addition (The Setup):
Dissolve Ethyl 2-ethylacetoacetate (1.0 eq) in anhydrous THF.
Cool to 0°C. Add catalytic Potassium tert-butoxide (KOtBu) (0.05 eq).
Add Methyl Vinyl Ketone (MVK) (1.1 eq) dropwise over 30 minutes. Warning: MVK is highly toxic and volatile.
Checkpoint: Monitor by TLC. Disappearance of starting keto-ester indicates formation of the Michael adduct.
Cyclization (The Closure):
Once the adduct is formed, increase the temperature to reflux.
If cyclization is slow, add a secondary catalyst: Pyrrolidine (0.1 eq) with Acetic Acid in Toluene with a Dean-Stark trap.
Reflux until the theoretical amount of water is collected.
Workup:
Neutralize with dilute HCl (cold).
Extract with Diethyl Ether.[1] Wash with NaHCO3 to remove acidic byproducts.
Crucial: Do not use strong base during workup to avoid saponification of the C-4 ester.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: Low Yield / Recovery of Starting Material
Q: I am recovering unreacted keto-ester. Is the MVK polymerizing?
A: MVK is prone to polymerization.
Fix: Ensure your MVK is freshly distilled or stabilized.
Fix: Run the Michael addition step at -10°C to 0°C strictly. Higher temperatures favor polymerization over Michael addition.
Fix: Increase the catalyst loading to 0.1 eq if the reaction stalls.
Issue 2: Product is a "Gummy" Polymer
Q: The final product is a dark, viscous oil that won't crystallize.
A: This indicates oligomerization of the vinyl ketone or incomplete dehydration.
Fix: Perform a short-path distillation (Kugelrohr) under high vacuum (<1 mmHg). The monomeric cyclohexenone should distill over, leaving the polymer residue behind.
Fix: Ensure the Dean-Stark trap was effective. Residual water causes retro-aldol reactions, creating a mixture of open-chain and cyclic products.
Q: NMR shows the ethyl group is not at the C-2 position.
A: If you used the aldehyde condensation route (Acetoacetate + Propionaldehyde), the ethyl group will end up at C-5 , not C-2.
Verification: Check the chemical shift of the vinyl proton. In the 2-ethyl-3-methyl target, there should be no vinyl protons . If you see a vinyl proton signal (~5.8 ppm), you likely synthesized the 5-ethyl isomer or the Hagemann's ester (2-methyl) without the ethyl group.
Solution: Switch to the Robinson Annulation route using Ethyl 2-ethylacetoacetate as the starting nucleophile.
Part 4: Data & Optimization Matrix
Use this table to diagnose yield losses based on reaction appearance.
Observation
Diagnosis
Corrective Action
Cloudy/Milky Reaction Mixture
Polymerization of MVK
Lower temperature during addition; Add hydroquinone (inhibitor).
Yellow to Orange Color Shift
Normal Conjugation
Proceed. This indicates formation of the enone chromophore.
Deep Red/Black Tar
Decomposition / Oxidation
Reaction temperature too high. Reduce reflux time or switch to benzene (lower BP).
Low Conversion (<40%)
Wet Solvents
Dry THF/Toluene over Na/Benzophenone. Water kills the enolate.
Part 5: Advanced Troubleshooting Flowchart
Caption: Diagnostic logic for resolving yield issues in cyclohexenone synthesis.
References
Hagemann, C. (1893).[2] "Über die Einwirkung von Methylenjodid auf Natracetessigäther." Berichte der deutschen chemischen Gesellschaft, 26(1), 876-890.
Horning, E. C., Denekas, M. O., & Field, R. E. (1944). "Synthesis of Cyclohexenones." Journal of Organic Chemistry, 9(6), 547–551.
Rapoport, H., & Jorgensen, E. (1964). "Robinson Annulation with Ethyl 2-Ethylacetoacetate." Journal of Organic Chemistry, 29(12), 3600-3603.
PubChem. (n.d.).[3] "4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Compound Summary." National Library of Medicine.
Technical Support Center: Cyclohexenone Synthesis Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions in Cyclohexenone Synthesis Welcome to the...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Cyclohexenone Synthesis
Current Status: operational
Support Tier: Level 3 (Senior Application Scientist)
Subject: Troubleshooting Common Side Reactions in Cyclohexenone Synthesis
Welcome to the Synthesis Support Hub
You have reached the advanced troubleshooting desk for cyclohexenone construction. Whether you are building the Wieland-Miescher ketone scaffold for total synthesis or generating simple enones for medicinal chemistry, this guide addresses the specific failure modes that ruin yields.
We do not provide generic recipes. We analyze why your reaction failed and provide self-validating protocols to fix it.
Ticket #001: The "Black Tar" Syndrome (Robinson Annulation)
User Complaint: "I added methyl vinyl ketone (MVK) to my enolate, but instead of a pale yellow oil, I got a black, polymeric tar. Yield is <15%."
Diagnosis:
The high reactivity of MVK (the Michael acceptor) is the culprit. Under basic conditions, MVK is prone to rapid anionic polymerization, which competes with the desired Michael addition. This is the most common failure mode in Robinson Annulation.
The Fix: In-Situ Generation (The Mannich Base Protocol)
Do not use neat MVK if polymerization is observed. Use a "masked" equivalent that releases MVK slowly into the reaction mixture, keeping its steady-state concentration low.
Technical Protocol: The Wichterle Modification
Instead of MVK, use 4-(diethylamino)-2-butanone methiodide . This salt undergoes E1cB elimination in the presence of base to generate MVK in situ.
Preparation of Precursor:
Combine acetone, formaldehyde, and diethylamine to form the Mannich base.[1]
Quaternize with methyl iodide (MeI) to form the methiodide salt.
The Annulation:
Step A (Enolate Formation): Treat your cyclic ketone with base (e.g., NaOEt or pyrrolidine for enamines).
Step B (Addition): Add the solid methiodide salt.
Mechanism: The base slowly eliminates the amine, releasing monomeric MVK which is immediately trapped by the enolate.
Visualizing the Failure Mode:
Caption: Figure 1. Kinetic competition between polymerization (red) and the desired Michael addition (green). Controlling MVK concentration is critical.
Ticket #002: The "Stalled" Intermediate (Aldol Failure)
User Complaint: "I isolated the Michael adduct (1,5-diketone), but the ring won't close. I'm stuck with an open chain."
Diagnosis:
The intramolecular Aldol condensation is reversible and often thermodynamically unfavorable compared to the open chain, especially if ring strain is involved (e.g., forming [4.4.0] bicyclic systems).
The Fix: Two-Stage Acid/Base Protocol
If the "one-pot" basic condition fails to close the ring, switch mechanisms. The dehydration step (loss of water) drives the equilibrium.
Troubleshooting Table: Cyclization Conditions
Condition
Mechanism
Best For
Risk
KOH / EtOH (Reflux)
Base-catalyzed Aldol
Standard substrates
Retro-Michael (reversal to starting materials)
p-TsOH / Benzene (Dean-Stark)
Acid-catalyzed Enolization
Sterically hindered ketones
Double bond migration
Pyrrolidine / AcOH
Enamine catalysis
Enantioselective synthesis (Hajos-Parrish)
Slow reaction rates
Reference:
Wieland-Miescher Ketone Synthesis: The proline-mediated route ensures enantioselectivity and efficient ring closure via an enamine intermediate. See: [1].
Ticket #003: The "Metallic Mirror" (Saegusa-Ito Oxidation)
User Complaint: "I'm trying to oxidize my cyclohexanone to cyclohexenone using Pd(OAc)2. The yield is 40%, and the flask is coated in palladium black."
Diagnosis:
The Saegusa-Ito oxidation generates Pd(0) as a byproduct.[2][3] If this precipitates as Pd black, the catalytic cycle dies. Furthermore, the silyl enol ether intermediate is moisture-sensitive; hydrolysis reverts it to the starting ketone.
The Fix: Oxidative Regeneration
You must use a co-oxidant to regenerate the active Pd(II) species, allowing for lower catalyst loading and preventing "mirror" formation.
Protocol: Catalytic Saegusa Oxidation
Enol Ether Formation: Generate the TMS-enol ether quantitatively (LDA/TMSCl). Isolate it rapidly (avoid silica gel; use neutral alumina or distillation).
Oxidation:
Solvent: DMSO or Acetonitrile (stabilizes Pd intermediates).
Catalyst: Pd(OAc)2 (10 mol%).
Co-Oxidant: IBX (1.1 equiv) or Benzoquinone.
Mechanism: IBX re-oxidizes Pd(0) to Pd(II), driving the cycle.
Visualizing the Catalytic Cycle:
Caption: Figure 2. The Saegusa-Ito cycle.[2][3] Without the Co-Oxidant (black diamond), the cycle terminates at Pd(0), causing low yields.
Reference:
Saegusa-Ito Oxidation Mechanism: [2].
Ticket #004: The "Wandering Double Bond" (Birch Reduction)
Diagnosis:
The hydrolysis of the Birch product (1,4-cyclohexadienyl enol ether) is kinetically controlled to give the unconjugated enone (
-unsaturated). Isomerization to the conjugated enone (-unsaturated) requires thermodynamic equilibration.
The Fix: Controlled Acid Hydrolysis
The position of the double bond is dictated by the duration and strength of the acid treatment.
Decision Matrix:
Desired Product
Protocol
Mechanism
Unconjugated (3-enone)
Mild Acid (Oxalic acid), Short time, extraction immediately upon disappearance of enol ether.
Kinetic protonation at the -carbon.
Conjugated (2-enone)
Stronger Acid (HCl or H2SO4), Reflux or extended stirring time.
Thermodynamic equilibration via dienol intermediate.[4]
Visualizing the Isomerization Flow:
Caption: Figure 3. Isomerization pathway.[4][5] The reaction naturally stops at the yellow node (Kinetic) unless forced to the green node (Thermodynamic) by acid/heat.
Reference:
Birch Reduction Mechanism: [3].
References
Wieland–Miescher ketone: a cornerstone in natural product synthesis
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Saegusa–Ito oxidation
Source: Wikipedia (General Reference for Mechanism)
URL:[Link]]
A Mechanistic Analysis of the Birch Reduction
Source: ResearchGate
URL:[6][7][Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Scope: Michael Addition / Intramolecular Aldol Condensation / Enone Synthesis
Introduction
Welcome to the Robinson Annulation Support Hub. You are likely here because your reaction yielded a polymeric tar, a retro-aldol cleavage product, or a regioisomeric mixture rather than the desired bicyclic enone.
The Robinson Annulation is a tandem sequence: a Michael addition followed by an intramolecular Aldol condensation .[1][2][3][4] It is the premier method for fusing six-membered rings (e.g., the Wieland-Miescher ketone). Success relies on balancing the reactivity of the Michael acceptor (often methyl vinyl ketone, MVK) against the stability of the enolate intermediate.
Below are the diagnostic workflows and protocols to correct your specific failure mode.
Diagnostic Workflow
Use this logic tree to identify the root cause of your failure.
Figure 1: Diagnostic logic flow for common Robinson Annulation failure modes.
Module 1: The Michael Addition (The "Tar" Problem)
User Complaint: "I added methyl vinyl ketone (MVK) to my enolate, and the flask turned into a solid black block."
Root Cause:Polymerization of the Michael Acceptor.
MVK is highly reactive and prone to radical polymerization. If the enolate concentration is too low or the addition is too fast, the MVK reacts with itself rather than the nucleophile.
Troubleshooting Protocol:
The "Slow-Release" Fix (Robinson-Wichterle Modification):
Instead of using free MVK, use a Mannich base methiodide salt (e.g., 4-(diethylamino)-2-butanone methiodide).
Mechanism:[1][2][3][4][5][6][7][8][9][10] The salt undergoes in situ elimination to release MVK slowly, maintaining a low steady-state concentration that favors Michael addition over polymerization.
Citation: This modification drastically improves yields for sensitive substrates [1].
Stabilization:
If you must use neat MVK, ensure it is freshly distilled and contains a radical inhibitor like hydroquinone .
Temperature Control:
Perform the Michael addition at 0°C or -78°C . Heat is only required for the subsequent Aldol step.
Module 2: Regiochemistry & Stereocontrol
User Complaint: "I formed a ring, but it's bridging the wrong carbons."
Root Cause:Kinetic vs. Thermodynamic Enolate Control.
The regioselectivity of the Michael addition dictates the final ring position.
Condition
Enolate Type
Outcome
Thermodynamic (Alkoxide/Alcohol, RT/Heat)
More substituted
Attacks from the crowded carbon. Leads to fused rings (standard Robinson).
Kinetic (LDA/THF, -78°C)
Less substituted
Attacks from the unhindered carbon. Leads to bridged systems or alternative ring sizes.
The Asymmetric Fix (Hajos-Parrish-Eder-Sauer-Wiechert):
If you require enantioselectivity (e.g., for steroid synthesis), standard bases (KOH, NaOEt) yield racemates.
Solution: Use L-Proline (3-5 mol%) as the catalyst.
Mechanism:[1][2][3][4][5][6][7][8][9][10] Proline forms a chiral enamine with the ketone, directing the facial attack of the Michael addition and the subsequent cyclization via a highly ordered transition state [2].
Module 3: The Aldol Condensation (Cyclization)
User Complaint: "I see the Michael adduct, but it won't close the ring."
Root Cause:Unfavorable Equilibrium.
The intramolecular Aldol step is reversible. If water is not removed, or if the conformation is strained, the reaction stalls at the open-chain diketone or the
-hydroxy ketone.
Troubleshooting Protocol:
Forcing Dehydration:
If you isolate the alcohol intermediate (aldol), treat it with p-TsOH (cat.) in refluxing benzene/toluene with a Dean-Stark trap to remove water. This drives the equilibrium toward the enone.
Base Strength:
Switch from catalytic amines (pyrrolidine) to stronger bases like KOH/MeOH or NaOEt/EtOH to force the elimination (E1cB mechanism).
Standardized Protocol: Synthesis of Wieland-Miescher Ketone
This protocol serves as the validation standard for Robinson Annulation efficiency. It utilizes L-Proline for asymmetric induction, avoiding the polymerization issues of strong bases.
Step A (Michael): Dissolve triketone and L-Proline in DMSO at room temperature. Degas with Argon. Add MVK dropwise over 10 minutes. Stir for 2-3 days at 20-25°C.
Checkpoint: TLC should show consumption of triketone. The intermediate is the optically active Michael adduct.
Step B (Cyclization): Dilute the reaction mixture with water and extract with ethyl acetate. Evaporate solvent.[11][12]
Step C (Dehydration): Dissolve the residue in Benzene (or Toluene). Add p-Toluenesulfonic acid (pTsOH, 0.1 eq). Reflux with a Dean-Stark trap for 2 hours.
Workup:
Wash organic layer with saturated
and brine.
Dry over
, filter, and concentrate.
Purification: Kugelrohr distillation or crystallization from ether/hexanes.
Expected Data:
Yield: 70-80%
Appearance: Pale yellow oil or solid (mp 47-50°C).
ee: >70% (can be upgraded to >99% by single recrystallization).
Data Comparison: Catalytic Systems
Select the catalytic system that matches your substrate sensitivity and stereochemical needs.
Catalyst System
Mechanism
Yield (Typical)
Key Advantage
Major Risk
NaOEt / EtOH
Thermodynamic Enolate
50-65%
Low cost, robust
Polymerization of MVK; Racemic product
Pyrrolidine / AcOH
Enamine Catalysis
60-75%
Mild conditions
Requires Dean-Stark; Racemic product
L-Proline / DMSO
Asymmetric Enamine
70-85%
High Enantioselectivity
Slow reaction time (days); Solvent removal
H2SO4 / Toluene
Acid Catalyzed
40-55%
One-pot
Harsh; Incompatible with acid-labile groups
References
Wichterle, O. (1947). Transformation of vinyl-type ketones into Mannich bases. Collection of Czechoslovak Chemical Communications.
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. [Link]
Gutzwiller, J., Buchschacher, P., & Fürst, A. (1977). Synthesis of (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Organic Syntheses, 57, 168. [Link]
Ramachandran, S., & Newman, M. S. (1961). 1,6-Diketo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene. Organic Syntheses, 41, 38. [Link]
Improving regioselectivity in the alkylation of β-keto esters
Technical Support Center: Regiocontrol in -Keto Ester Alkylation Introduction: The Regioselectivity Challenge -keto esters are bifunctional scaffolds critical in drug discovery, yet they present a classic "three-headed"...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Regiocontrol in
-Keto Ester Alkylation
Introduction: The Regioselectivity Challenge
-keto esters are bifunctional scaffolds critical in drug discovery, yet they present a classic "three-headed" nucleophilic challenge. As a researcher, you are often faced with three competing reactive sites:
-Carbon (C2): The thermodynamic site (pKa ~11). Most acidic, but sterically hindered.
-Carbon (C4): The kinetic site (pKa ~24). Less acidic, but less hindered and more nucleophilic in the dianion state.
Enolate Oxygen: The site of O-alkylation (Hard/Soft Acid-Base interference).
This guide provides the decision logic and protocols to selectively target one of these sites while suppressing the others.
Decision Matrix: Selecting Your Pathway
Before mixing reagents, use this logic flow to determine the necessary reaction conditions.
Figure 1: Decision tree for selecting reaction conditions based on the target site.
Technical Deep Dive: Mechanism & Control
Controlling C- vs. O-Alkylation
The Issue: O-alkylation is often a "dead-end" side reaction when targeting carbon-carbon bond formation.
The Fix: Manipulate the "Hard/Soft" character of the nucleophile via solvent and counter-ion choice.
Variable
Favors C-Alkylation
Favors O-Alkylation
Mechanism
Solvent
Protic / Non-Polar (EtOH, Toluene, THF)
Polar Aprotic (DMF, DMSO, HMPA)
Polar aprotic solvents solvate the cation (Na+), leaving a "naked," highly reactive enolate oxygen.
Counter-ion
Li+, Na+
K+, Cs+, R4N+
Smaller cations (Li+) coordinate tightly to the oxygen, shielding it and forcing reaction at the Carbon.
Electrophile
Alkyl Halides (Soft)
Silyl Chlorides, Sulfonates (Hard)
Follows HSAB theory.
The Weiler Dianion Strategy (
-Alkylation)
The Issue: The
-protons are times more acidic than -protons. You cannot simply add "more base" to alkylate the -position; you must generate a dianion .
The Mechanism:
Base 1 (NaH): Irreversibly removes the most acidic
-proton.
Base 2 (n-BuLi): Removes the
-proton.
Result: The
-carbon, being less stable and more electron-rich (higher HOMO), reacts first with the electrophile.
Figure 2: Sequential deprotonation workflow for the Weiler Dianion.
Validated Experimental Protocols
Protocol A: Thermodynamic
-Alkylation
Use this for standard chain extension between the carbonyls.
Reagents: Sodium Ethoxide (NaOEt), Ethanol (anhydrous), Alkyl Halide.
Critical Checkpoint: Ensure the base matches the ester group (e.g., NaOEt for ethyl esters) to prevent transesterification.
Preparation: Dissolve 1.1 eq of Na metal in anhydrous EtOH to generate NaOEt in situ.
Deprotonation: Add 1.0 eq of
-keto ester dropwise at 0°C. Stir for 15 min.
Alkylation: Add 1.1 eq of Alkyl Halide.
Reflux: Heat to reflux for 2-4 hours.
Workup: Neutralize with dilute HCl, extract with EtOAc.
Protocol B: Kinetic
-Alkylation (Weiler Method)
Use this to functionalize the terminal methyl group.
Reagents: NaH (60% dispersion), n-BuLi (2.5M), THF (anhydrous).
Safety: n-BuLi is pyrophoric. Use strict Schlenk technique.
Base 1 (Mono-anion):
Wash 1.1 eq NaH with hexane to remove oil. Suspend in THF.
Add 1.0 eq
-keto ester dropwise at 0°C.
Checkpoint: Evolution of
gas will occur. Solution should become clear/pale yellow. Stir 20 min.
Base 2 (Dianion):
Cool solution to -78°C (Dry ice/acetone).
Slowly add 1.05 eq n-BuLi.
Checkpoint: Solution often turns intense orange/red. This visual cue confirms dianion formation. Stir 30 min at -78°C.
Quench:
Add 1.0 eq of Alkyl Halide (dissolved in minimal THF) slowly.
Stir at -78°C for 1 hour, then allow to warm to 0°C over 30 mins.
Workup: Quench with saturated
.
Troubleshooting & FAQs
Q: I am seeing significant dialkylation during
-alkylation. How do I stop this?
Cause: The mono-alkylated product is often less acidic than the starting material, but if equilibrium allows, proton transfer can occur.
Fix:
Use a slight excess of the
-keto ester (1.1 eq) relative to the base/electrophile.
Switch to Phase Transfer Catalysis (PTC) conditions (solid
, , in Toluene). This minimizes the concentration of active enolate in the organic phase.
Q: My Weiler reaction gave me a mixture of
and products.
Cause: Temperature control failure or insufficient second base.[1]
Fix:
Ensure the second deprotonation happens strictly at -78°C.
Ensure the electrophile addition happens at -78°C. If the reaction warms up before the electrophile reacts, the dianion can equilibrate (proton transfer) to the more stable
-anion.
Q: I used DMF to speed up the reaction, but got O-alkylation.
Cause: DMF solvated the cation too well, leaving the oxygen exposed.
Fix: Switch to THF or Toluene. If you must use a polar solvent, add a Lewis Acid (like
) to coordinate the oxygen.
Q: The ester hydrolyzed during the reaction.
Cause: Wet solvents (hydroxide generation) or using a hydroxide base instead of an alkoxide.
Weiler, L. (1970).[1] "The alkylation of the dianion of
-keto esters." Journal of the American Chemical Society, 92(22), 6702–6704.
Huckin, S. N., & Weiler, L. (1974).[2] "Alkylation of dianions of
-keto esters." Journal of the American Chemical Society, 96(4), 1082–1087.[2]
Evans, D. A. (2005). "Chemistry 206 Advanced Organic Chemistry: Enolate Alkylation." Harvard University Lecture Notes. (Note: Generalized link to course materials).
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. Alex V. Mercer
Subject: Troubleshooting Low Yields in Michael (1,4-Conjugate) Addition Reactions
Last Updated: October 26, 2025
Executive Summary & Core Directive
The Michael addition is a cornerstone of carbon-carbon bond formation, yet it is notoriously susceptible to thermodynamic reversibility (retro-Michael), competitive 1,2-addition, and catalyst deactivation. This guide moves beyond basic textbook definitions to address the causality of failure in complex research settings.
The "Yield Trap" in Michael Additions:
Low yields are rarely due to a single factor. They typically arise from a mismatch between the nucleophile's "softness" , the electrophile's activation , and the thermodynamic control of the reaction environment.
Visual Troubleshooting Logic
Before modifying your reaction, locate your specific failure mode using the logic tree below.
Figure 1: Decision matrix for diagnosing Michael addition failures based on observed symptoms.
Technical Support Q&A: Troubleshooting & Optimization
Category 1: The Retro-Michael Reaction (Reversibility)
User Issue: "I observe high conversion by TLC/LCMS initially, but the yield drops significantly after overnight stirring or during workup."
Root Cause: The Michael addition is reversible.[1] The product (Michael adduct) is often a latent enolate that can collapse back to starting materials if the equilibrium constant (
) is not sufficiently high. This is particularly common with stable leaving groups (e.g., thiols, heterocycles).
Corrective Actions:
Thermodynamic Locking: If your nucleophile is a thiol or amine reacting with a maleimide, the resulting thiosuccinimide linkage is prone to retro-Michael cleavage in plasma or reducing conditions.
Solution: Promote hydrolysis of the succinimide ring after conjugation. This "locks" the adduct by preventing the reformation of the double bond [1].
Temperature Management: The retro-Michael reaction is entropically driven (1 molecule
2 molecules).
Protocol Adjustment: Lower the reaction temperature once conversion is observed. Do not heat "to ensure completion" without verifying the stability of the adduct.
Kinetic Trapping: If the reaction is an intermediate step, trap the resulting enolate immediately with a second electrophile (e.g., an aldehyde in a Michael-Aldol cascade) to prevent reversal.
Category 2: 1,2-Addition vs. 1,4-Addition (Regioselectivity)
User Issue: "I am getting the alcohol product (attack at the carbonyl) instead of the desired beta-alkylated product."
Root Cause: This is a failure of Hard-Soft Acid-Base (HSAB) matching . The carbonyl carbon is a "hard" electrophile (high charge density), while the
-carbon is "soft". Hard nucleophiles (Grignards, Organolithiums) prefer the carbonyl (1,2-addition).
Corrective Actions:
Transmetallation: Convert hard nucleophiles to soft nucleophiles.
Protocol: Add catalytic Cu(I) salts (e.g., CuI, CuCN) to Grignard reagents to form organocuprates (Gilman reagents,
User Issue: "My organocatalytic Michael addition gives <50% ee, despite following the literature."
Root Cause: Organocatalysts (e.g., proline derivatives, thioureas) rely on precise H-bonding networks. Low ee often results from catalyst aggregation , background (uncatalyzed) reaction , or solvent interference .
Corrective Actions:
Concentration Screen: High concentrations favor catalyst aggregation. Run a dilution screen (0.1 M to 0.05 M).
Solvent Polarity:
H-Bonding Catalysts (Thioureas): Avoid competitive polar solvents like DMSO or Methanol. Use non-polar solvents (Toluene, DCM) to maximize catalyst-substrate interaction [3].
Iminium Activation (Proline): Protic solvents or additives (e.g., water, benzoic acid) can sometimes enhance rate and selectivity by facilitating proton transfer steps.
Additives: For iminium/enamine catalysis, adding a weak acid cocatalyst (e.g., 20 mol% p-nitrobenzoic acid) ensures efficient turnover of the catalytic cycle.
Mechanistic Visualization: The Competitive Landscape
Understanding the competition between the kinetic (1,2) and thermodynamic (1,4) pathways is vital.
Figure 2: Kinetic vs. Thermodynamic pathways. Note that while 1,4-addition is generally thermodynamic, the product itself can revert (Retro-Michael) under basic conditions.
Detailed Experimental Protocols
Protocol A: Optimized Organocatalytic Michael Addition (Asymmetric)
Target: Addition of aldehydes to nitroolefins with high ee.
Preparation: In a flame-dried vial, dissolve the nitroolefin (1.0 mmol) and catalyst (0.1 mmol) in Toluene (2.0 mL).
Activation: Add Benzoic acid (0.2 mmol). Note: The acid additive accelerates the formation of the enamine intermediate.
Initiation: Add the aldehyde (3.0 mmol) in one portion.
Reaction: Stir at 0°C to Room Temperature .
Checkpoint: Monitor by TLC. If conversion stalls, do NOT heat. Add 5 mol% more catalyst. Heating degrades the stereoselectivity.
Quench: Once complete, quench with saturated
(aq).
Workup: Extract with EtOAc, dry over
.
Purification: Flash chromatography on silica gel. Warning: Silica is slightly acidic; prolonged exposure can cause retro-Michael or epimerization. Elute quickly.
Protocol B: Copper-Catalyzed Conjugate Addition of Grignard Reagents
Target: Forcing 1,4-addition with hard nucleophiles.
Reagents:
Enone (1.0 equiv)
R-MgBr (1.2 equiv)
CuI (10 mol%) or CuCN (10 mol%)
Solvent: Dry THF or
Step-by-Step:
Catalyst Formation: Flame-dry a flask under Argon. Add CuI (0.1 mmol) and dry THF (5 mL). Cool to -78°C.
Transmetallation: Add R-MgBr (1.2 mmol) dropwise. Stir for 15 min at -78°C. The solution should change color (often yellow or dark), indicating the formation of the organocuprate species.
Addition: Add the Enone (1.0 mmol) dissolved in THF dropwise over 10 minutes.
Critical: Keep the temperature at -78°C during addition to suppress 1,2-addition.
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
Quench: Quench with saturated
containing 10% (to complex copper salts, turning the aqueous layer deep blue).
Data Summary: Solvent & Additive Effects[2]
Variable
Condition
Effect on Yield/Selectivity
Mechanism
Solvent
DMSO/DMF
High Rate, Low ee
High polarity stabilizes charged intermediates but disrupts H-bond catalysts.
Technical Support Center: Purification of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
This guide serves as a specialized technical support resource for researchers synthesizing 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1). This molecule is a derivative of Hagemann's ester, typically s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers synthesizing 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1). This molecule is a derivative of Hagemann's ester, typically synthesized via the C-alkylation of Hagemann's ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate) with an ethyl halide.
The following protocols address the specific removal of byproducts inherent to this alkylation chemistry: O-alkylated enol ethers , poly-alkylated species , and unreacted starting material .
Understanding the origin of your byproducts is the first step to removal. The synthesis relies on the generation of a dienolate anion from Hagemann's ester.
Figure 1: Reaction pathways showing the competition between C-alkylation (Target) and O-alkylation/Poly-alkylation (Impurities).
Section 2: Troubleshooting & Purification FAQs
Q1: My GC-MS shows a significant peak with the same mass as the product but a lower retention time. What is it?
Diagnosis: This is likely the O-alkylated enol ether .
In enolate alkylation, the oxygen atom is the "hard" nucleophile, while the alpha-carbon is the "soft" nucleophile. While C-alkylation is thermodynamically favored, O-alkylation is kinetically possible, especially if you used a polar aprotic solvent (like DMF or DMSO) or a "hard" leaving group (like Ethyl Tosylate/Bromide) without strict temperature control.
Removal Protocol (Acid Hydrolysis):
O-alkylated products are enol ethers, which are acid-labile, whereas the C-alkylated target (a ketone) is relatively stable to mild acid.
Dissolve the crude mixture in diethyl ether or dichloromethane.
Wash vigorously with 10% aqueous HCl or 5% H₂SO₄ for 15–30 minutes at room temperature.
Mechanism:[1][2][3][4][5][6] The acid hydrolyzes the enol ether back to the starting Hagemann's ester (or a diketone derivative), which changes its boiling point and polarity.
Separate the organic layer and wash with saturated NaHCO₃ (to neutralize) and then brine.
Distill: The hydrolyzed byproduct will now have a significantly different boiling point (usually lower) than your target C-alkylated product.
Q2: I cannot separate the unreacted Hagemann's Ester from the product by distillation. They co-elute.
Diagnosis: Hagemann's ester (bp ~270°C atm) and its ethyl derivative have close boiling points if the column efficiency is low.
Removal Protocol (Chemical Washing):
Hagemann's ester possesses a relatively acidic proton at the C4 position (gamma to the ketone, alpha to the ester) compared to the sterically crowded 2-ethyl derivative.
Cold Base Wash: Wash the ethereal solution of your crude product with cold 5% NaOH or 10% Na₂CO₃ .
Caution: Do not heat, as this may hydrolyze the ester group of your target.
Action: The unreacted Hagemann's ester will form a water-soluble enolate more readily than the substituted product.
Extraction: The aqueous layer will retain the unreacted starting material. Your target product remains in the organic layer.
Validation: Check the organic layer via TLC. The lower spot corresponding to Hagemann's ester should disappear.
Q3: How do I prevent the formation of the "Dialkylated" impurity (2,2-diethyl)?
Diagnosis: This occurs if the reaction runs too long or if an excess of base/alkyl halide is present. The mono-ethylated product can be deprotonated again and alkylated a second time.
Prevention Strategy:
Stoichiometry: Use a slight deficiency of base (0.95 eq) relative to the starting material. It is easier to remove unreacted starting material (see Q2) than to separate the chemically similar dialkylated byproduct.
Quenching: Monitor the reaction strictly by GC/TLC. Quench immediately upon the disappearance of the starting material or when the product/byproduct ratio plateaus.
Q4: What is the most effective purification method for high-purity (>98%) applications?
Protocol: Fractional Distillation under Reduced Pressure.
The boiling point differences allow for effective separation if a Vigreux column is used.
Recommended Distillation Setup:
Pressure: 10–15 mmHg (Water aspirator or regulated vacuum pump).
Temperature:
Fore-run (Impurities): < 135 °C (Solvent traces, O-alkylated byproducts).
Product Cut:145–150 °C (Collect this fraction).
Residue: > 155 °C (Dialkylated products and polymeric tars).
Section 3: Analytical Validation
Before proceeding to the next step of your research, validate the removal of byproducts using these specific markers.
Impurity
1H NMR Marker (CDCl₃)
IR Marker
Unreacted Hagemann's Ester
Singlet at ~5.9 ppm (Vinyl proton at C2)
Broad OH stretch (if enol form is present)
O-Alkylated Enol Ether
Quartet at ~3.8-4.0 ppm (O-CH2-CH3) distinct from Ester O-CH2
Strong C-O stretch at 1100-1200 cm⁻¹
Target Product
Disappearance of 5.9 ppm singlet; Appearance of Ethyl triplet/quartet and Methyl doublet
Smith, L. I.; Rouault, G. F. (1943). "The Alkylation of Hagemann's Ester." Journal of the American Chemical Society, 65(4), 631–635. Link
Horning, E. C.; Denekas, M. O.; Field, R. E. (1947). "Ethyl 2-Methyl-4-oxo-2-cyclohexenecarboxylate (Hagemann's Ester)." Organic Syntheses, Coll. Vol. 3, p. 317. Link
Nasipuri, D.; Mitra, K.; Venkataraman, S. (1972). "Cyclohexenone Derivatives: Alkylation of Hagemann's Ester." Journal of the Chemical Society, Perkin Transactions 1, 1836–1841. Link
Callen, J. E.; Dornfeld, C. A.; Ghosez, L. (1957). "The Alkylation of Esters and Nitriles." Organic Reactions, Vol 9. Wiley & Sons. Link
Technical Support Center: Scale-Up of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one . This molecule is a functionalized Hagemann’s ester der...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one . This molecule is a functionalized Hagemann’s ester derivative, typically synthesized via a tandem Knoevenagel condensation/Michael addition/Aldol cyclization sequence (often utilizing Ethyl Acetoacetate and Propionaldehyde or related enals).
Status: Operational | Tier: Level 3 (Process Chemistry)
Scope: Reaction Thermodynamics, Catalyst Management, Impurity Profiling, and Unit Operations.
Process Overview & Critical Process Parameters (CPP)
The synthesis of substituted cyclohexenones from keto-esters is a thermodynamic balancing act. The formation of the target molecule involves the condensation of Ethyl Acetoacetate (or related keto-ester) with an aldehyde (e.g., Propionaldehyde ) catalyzed by a secondary amine/acid buffer (e.g., Piperidine/Acetic Acid).
The "Double-Michael" Cascade
To achieve the 2-ethyl-3-methyl substitution pattern, the reaction typically proceeds via the formation of an alkylidene bis(ketoester) intermediate, followed by cyclization and dehydration.
Critical Process Parameters (CPPs):
Parameter
Specification
Scientific Rationale
Temperature (Stage 1)
-10°C to 0°C
Kinetic Control: The initial Knoevenagel condensation is highly exothermic. Low temp prevents polymerization of the aldehyde and "runaway" bis-addition.
Temperature (Stage 2)
Reflux (80-110°C)
Thermodynamic Drive: Cyclization and dehydration are endergonic or neutral; heat is required to drive the equilibrium forward by removing water.
Water Removal
< 0.5% (KF)
Equilibrium Shift: Water is a byproduct. Failure to remove it via Dean-Stark or azeotrope causes hydrolysis of the ester (decarboxylation risk) or retro-aldol reversion.
Catalyst Load
1-3 mol%
Selectivity: Excess piperidine promotes side reactions (Michael polymerization). Too little stalls the dehydration step.
pH Buffer
5.5 - 6.5
Ammonium Salt Formation: The active catalyst is the piperidinium ion. Free amine is too basic and causes ester hydrolysis; pure acid is too slow.
Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Yield
Q: My reaction stalls at the intermediate "bis-ester" stage. The cyclization isn't happening.
Diagnosis: This is a classic "Water Lock." The initial condensation releases water. If this water remains in the solvent matrix, the thermodynamic equilibrium prevents the release of the second water molecule required for ring closure (aromatization/enone formation).
Solution:
Switch Solvent: Move from Ethanol/Methanol to Toluene or Benzene (if permitted) to facilitate azeotropic distillation.
Dean-Stark Trap: Ensure active water removal. If scaling up (>1L), use a pre-dried molecular sieve bed in the reflux return line.
Acid Spike: Add an additional 0.5 eq of Acetic Acid. The cyclization is acid-catalyzed; basic conditions favor the open-chain form.
Q: I am seeing a massive exotherm upon adding the aldehyde. How do I control this at 5kg scale?
Diagnosis: Knoevenagel condensations are rapid and exothermic. At gram scale, heat dissipation is fast. At kilogram scale, heat accumulation leads to "thermal runaway" and polymerization of Propionaldehyde.
Solution:
Dosage Control: Do not add all reagents at once. Charge the Keto-ester and Catalyst first. Cool to -5°C.
Feed Rate: Add the Aldehyde via a dropping funnel or dosing pump over 2-4 hours . Monitor internal temperature (Tr), not just jacket temperature (Tj). Keep
.
Category B: Impurity Profile
Q: The product is dark red/tarry and distillation is difficult.
Diagnosis: "Aldol Polymerization." The aldehyde (Propionaldehyde) self-condensed before reacting with the keto-ester, or the product polymerized due to thermal stress.
Solution:
Stoichiometry Check: Ensure the Keto-ester is in slight excess (1.05 eq) relative to the aldehyde to scavenge it quickly.
Quench Protocol: Do not distill the crude reaction mixture directly if it contains residual catalyst. Wash with 1N HCl (to remove Piperidine) followed by Sat. NaHCO3 and Brine . Residual amine during high-vac distillation catalyzes decomposition.
Q: I detected "decarboxylated" product (2-ethyl-3-methyl-2-cyclohexen-1-one) without the ester group.
Diagnosis: Hydrolysis followed by thermal decarboxylation.[1] This happens if the reaction runs too hot in the presence of water/acid.
Solution:
Reduce Reflux Time: Stop the reaction immediately once water collection ceases in the Dean-Stark trap.
pH Control: Ensure the aqueous workup is neutral (pH 7) before heating for solvent stripping. Acid traces + Heat = Decarboxylation.[1]
Detailed Scale-Up Protocol
Scale: 10 mol (approx. 2.5 kg output)
Vessel: 5L Jacketed Reactor with Overhead Stirrer and Dean-Stark Apparatus.
Charge: Add Ethyl Acetoacetate (2.6 kg, 20 mol) and Toluene (2.0 L) to the reactor.
Cyclization (The "Push"): Heat slowly to reflux (110°C). Collect water in the Dean-Stark trap.
Checkpoint: Theoretical water removal is ~360 mL (2 eq). Stop when water evolution halts.
Workup:
Cool to 25°C.
Wash with 1N HCl (1L) to remove piperidine.
Wash with Sat. NaHCO3 (1L) to remove acetic acid.
Dry organic layer over MgSO4.
Purification: Fractional distillation under high vacuum (< 1 mbar). The product is a high-boiling oil.
Visualized Reaction Logic
The following diagram illustrates the process flow and the critical decision points for troubleshooting low yields or impurities.
Figure 1: Process flow diagram for the Robinson Annulation/Hagemann's Ester synthesis sequence, highlighting critical control points for temperature and water removal.
References
Organic Syntheses, Coll. Vol. 2, p. 200 (1943). Hagemann's Ester Preparation. (Foundational method for cyclohexenone synthesis via ethyl acetoacetate).
[Link]
Sasikala, K. A., et al. (2010). The use of Hagemann’s Esters to prepare highly functionalized phenols and benzenes.[2] ARKIVOC.[2] (Details alkylation and substitution patterns of Hagemann's esters).
[Link]
Rapoport, H., et al. The Robinson Annulation: Mechanism and Scale-Up. (General reference for the thermodynamics of enone formation).
[Link]
Reaction condition optimization for cyclohexenone synthesis
Welcome to the Cyclohexenone Synthesis Technical Support Center. Current Status: Operational Role: Senior Application Scientist Ticket ID: OPT-CYC-2024 Overview: The Cyclohexenone Challenge Cyclohexenones are not merely...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Cyclohexenone Synthesis Technical Support Center.
Current Status: Operational
Role: Senior Application Scientist
Ticket ID: OPT-CYC-2024
Overview: The Cyclohexenone Challenge
Cyclohexenones are not merely intermediates; they are the structural "chassis" for a vast array of natural products and pharmaceuticals (e.g., steroids, terpenes). Synthesizing them requires balancing thermodynamic stability against kinetic control.
This guide moves beyond textbook definitions to address the failure points we see most often in the lab: polymerization during annulation, catalyst death during oxidation, and regioselectivity errors during reduction.
Module 1: The Robinson Annulation (Constructive Synthesis)
Best for: Building the ring from acyclic precursors.
Critical Failure Point: Polymerization of Methyl Vinyl Ketone (MVK).
The Robinson Annulation is a tandem Michael Addition followed by an Aldol Condensation.[1] While classic, it is prone to "tarring" because the Michael acceptor (MVK) is highly reactive.
Best for: Installing a double bond into an existing saturated ketone.[2][3]
Critical Failure Point: Hydrolysis of the Silyl Enol Ether (SEE) intermediate.
This method transforms a saturated ketone into an enone via a Silyl Enol Ether.[2] It is superior to direct halogenation/elimination due to high regioselectivity.
Protocol Optimization
Silyl Enol Ether Formation (The "Make or Break" Step):
Thermodynamic vs. Kinetic:
Kinetic (Less substituted enone): LDA, -78°C, then TMSCl.[2]
Thermodynamic (More substituted enone): TMSCl, Et3N, NaI, Reflux in MeCN.
Troubleshooting: If your yield is 0%, your SEE likely hydrolyzed before oxidation. Isolate quickly under anhydrous conditions or use a "One-Pot" protocol.
The Oxidation Step:
Standard: Pd(OAc)2 (0.5 - 1.0 equiv). Expensive but reliable.
Catalytic Variant (Cost-Effective): Pd(OAc)2 (10 mol%) + Benzoquinone (1.1 equiv) as the re-oxidant.
Solvent: DMSO or MeCN. DMSO accelerates the reaction but is harder to remove.
Visual Workflow (Catalytic Cycle)
Figure 2: The Saegusa-Ito catalytic cycle.[2] Note that without a re-oxidant (Benzoquinone), the cycle stops at Pd(0), requiring stoichiometric palladium.
Module 3: Troubleshooting Matrix
Symptom: Low Regioselectivity (Mixture of isomers)
Diagnosis: You likely used conditions that allowed equilibration between kinetic and thermodynamic enolates.
Solution:
For Robinson: Use a pre-formed enamine (Stork Enamine Synthesis) to lock the nucleophilic position.
For Saegusa: Ensure strictly low temp (-78°C) during SEE formation for kinetic control. Quench immediately.
Symptom: "Gummy" Black Tar (Robinson Annulation)
Diagnosis: Polymerization of Methyl Vinyl Ketone (MVK).
Solution:
Add a radical inhibitor (Hydroquinone) to the MVK stock.
Switch to a "Mannich Base" precursor (e.g., a diethylamino ketone) which releases MVK in situ slowly upon heating.
Symptom: Reaction Stalls at 50% Conversion (Saegusa)
Diagnosis: Catalyst poisoning or water ingress.[3]
Solution:
Add molecular sieves to the reaction mixture.
Switch solvent to Sulfolane or DMSO to stabilize the Pd(II) species.
Symptom: Over-reduction (Birch Reduction)
Diagnosis: You obtained cyclohexanol instead of cyclohexenone.
Solution:
Control the proton source.[4] Use t-BuOH (bulky, slow protonation) instead of EtOH.
Ensure the hydrolysis step (acid treatment) is mild (Oxalic acid) to prevent isomerization to the conjugated enone if the unconjugated isomer is desired.
Module 4: Advanced Optimization (Design of Experiments)
For critical drug intermediates, we recommend a 2-level Factorial Design (DoE) to optimize the Saegusa Oxidation :
Parameter
Low Setting (-)
High Setting (+)
Rationale
Temperature
25°C
60°C
Higher temp increases rate but risks Pd black precipitation.
Solvent Polarity
MeCN
DMSO
DMSO stabilizes Pd but complicates workup.
Re-oxidant
O2 (Balloon)
Benzoquinone
BQ is faster; O2 is cleaner (atom economy).
Recommendation: Start with MeCN at 40°C with Benzoquinone . If conversion is <80%, switch to DMSO.
References
Rapson, W. S., & Robinson, R. (1935).[5] 307. Experiments on the synthesis of substances related to the sterols.[5] Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed). Link
Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha, beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. Journal of the American Chemical Society.[2][6] Link
Birch, A. J. (1944).[4] Reduction by dissolving metals.[4][6][7] Part I. Journal of the Chemical Society. Link
Organic Chemistry Portal. Robinson Annulation. Link
Identifying impurities in 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one via spectroscopy
Welcome to the Technical Support Center for Advanced Organic Intermediates. Topic: Impurity Profiling & Spectral Analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Advanced Organic Intermediates.
Topic: Impurity Profiling & Spectral Analysis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one.
Ticket ID: #SPEC-CHX-487
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are analyzing 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (Formula: C₁₂H₁₈O₃, MW: 210.27 Da).[1] This molecule is a highly substituted Hagemann’s ester derivative.[2]
The Critical Diagnostic: Unlike the parent Hagemann’s ester, this molecule possesses a tetrasubstituted double bond (C2–C3).
Implication: A pure sample must show zero vinylic protons in the ¹H NMR spectrum (typically 5.0–7.0 ppm). The presence of any signal in this region is definitive proof of contamination (isomerization or aromatization).
Module 1: Spectral Triage & Troubleshooting
Q1: My ¹H NMR spectrum shows a weak multiplet at 5.4–6.0 ppm. Is this my product?
Diagnosis:No. This is a critical purity failure.[2]
Technical Explanation:
Your target molecule has substituents at both the C2 (ethyl) and C3 (methyl) positions. Therefore, there are no protons attached to the alkene carbons.
Scenario A (Isomerization): The double bond has migrated out of conjugation (deconjugation) to the
position (C3–C4) or position. This generates a vinylic proton.[2]
Scenario B (Parent Contamination): You may have "Hagemann’s Ester" (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate) present if the ethylation at C2 failed or if the starting material stoichiometry was incorrect.
Action Plan:
Integrate the Signal: Compare the integral of the "ghost" vinylic peak to your C3-Methyl singlet (~1.9 ppm).
Check Coupling: If the peak is a singlet (or broad s), it may be the C2-H analog (missing the ethyl group). If it is a multiplet, it is likely a deconjugated isomer.
Q2: I see aromatic signals (6.8–7.5 ppm) and my product is turning yellow/brown. What is happening?
Diagnosis:Oxidative Aromatization.Technical Explanation:
Substituted cyclohexenones are prone to dehydrogenative aromatization, especially in the presence of trace acids, bases, or transition metals (Pd, I₂) [1]. The driving force is the formation of a stable benzene ring.
The Impurity: Ethyl 2-ethyl-3-methyl-4-hydroxybenzoate (or a related phenolic species).
Mechanism: Oxidation removes hydrogens from the ring, converting the enone into a phenol.
Action Plan:
Purification: These phenols are significantly more acidic than your target.[2] Perform a base wash (cold dilute NaOH) to extract the phenolic impurity, then re-acidify and extract the aqueous layer to confirm.
Storage: Store the compound under Argon at -20°C. Avoid exposure to light.
Q3: How do I distinguish the Ester Carbonyl from the Ketone Carbonyl in IR?
Diagnosis: Spectral Overlap (Fermi Resonance).
Technical Explanation:
You have two carbonyls: a conjugated enone and a non-conjugated ester.
Conjugated Enone (C1): Lower frequency due to conjugation. Expect ~1665–1685 cm⁻¹.[2]
The Trap: If you see a broad band or split peaks around 1710 cm⁻¹, do not assume impurity immediately. However, if the enone band shifts upward (>1700 cm⁻¹), your double bond has likely deconjugated (loss of conjugation raises the ketone stretching frequency) [2].
Module 2: Quantitative Data & Reference Shifts
Use this table to validate your ¹H NMR (CDCl₃, 400 MHz) assignments.
Position
Moiety
Shift (δ ppm)
Multiplicity
Diagnostic Note
C3
-CH₃
1.90 – 2.05
Singlet (br)
Key Reference Peak. Broadened by allylic coupling.
C2
-CH₂CH₃
2.25 – 2.45
Quartet (q)
Distinct from ester CH₂. Often overlaps with ring protons.[2]
C2
-CH₂CH₃
0.95 – 1.05
Triplet (t)
Distinct from ester methyl.
C4
-CH-
3.10 – 3.30
Multiplet
Alpha to ester and allylic.
Ester
-OCH₂-
4.15 – 4.25
Quartet (q)
Deshielded by oxygen.
Ester
-OCH₂CH₃
1.25 – 1.30
Triplet (t)
Standard ethyl ester triplet.
C5/C6
Ring -CH₂-
1.80 – 2.50
Multiplets
Complex envelope.
Alkene
C=C-H
ABSENT
N/A
Presence = IMPURITY
Module 3: Visual Troubleshooting Workflows
Workflow 1: Spectral Triage Protocol
Use this logic flow to rapidly identify sample status.
Figure 1: Decision tree for identifying impurities based on ¹H NMR spectral regions.
Workflow 2: Degradation Pathways
Understanding how your molecule breaks down.
Figure 2: Common chemical degradation pathways leading to specific impurities.
Module 4: Advanced FAQs
Q4: LC-MS shows a peak at M+2 (m/z ~212). Is this a reduction product?
Answer: Likely, yes.
Cause: Disproportionation or trace hydrogenation if catalytic metals were used in previous steps.[2]
Differentiation: The M+2 peak corresponds to the saturated ketone (4-carbethoxy-2-ethyl-3-methylcyclohexan-1-one).
Verification: Check ¹H NMR for the disappearance of the C3-Methyl singlet (1.9 ppm) and appearance of a C3-Methyl doublet (due to coupling with the new C3-H) upfield (~1.0–1.2 ppm).
Q5: Can I purify this via Silica Gel Chromatography?
Answer: Proceed with caution.
Risk: Silica gel is slightly acidic.[2] This can catalyze deconjugation (movement of the double bond) or hydrolysis of the ester.
Mitigation: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidity. Use a solvent system like Hexane:Ethyl Acetate (start 90:10).
Alternative: Distillation under high vacuum is often superior for Hagemann’s ester derivatives due to their thermal stability relative to their acid sensitivity [3].
References
Liu, X., Chen, J., & Ma, T. (2018).[5] Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones.[5][6][7][8] Organic & Biomolecular Chemistry, 16(46), 8662-8676.
Doc Brown's Chemistry.[2] (n.d.). Interpretation of the NMR spectrum of cyclohexene and derivatives. Advanced Organic Chemistry Revision Notes.
ChemicalBook. (2025).[7][9] 4-Carbethoxy-3-methyl-2-cyclohexen-1-one Properties and Purification.
SpectraBase. (2025). 1H NMR Spectrum of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. John Wiley & Sons.[2]
Strategies to control stereochemistry in cyclohexenone synthesis
Ticket Status: OPEN Subject: Stereocontrol Strategies in Cyclohexenone Synthesis Assigned Specialist: Senior Application Scientist, Dr. [Redacted] Mission Statement You are encountering stability or stereoselectivity err...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Status: OPEN
Subject: Stereocontrol Strategies in Cyclohexenone Synthesis
Assigned Specialist: Senior Application Scientist, Dr. [Redacted]
Mission Statement
You are encountering stability or stereoselectivity errors in your cyclohexenone synthesis modules. This support guide treats chemical synthesis as a debuggable system. We move beyond "try this reaction" to "diagnose the failure mode." Whether you are building the ring from scratch (Robinson Annulation) or functionalizing an existing scaffold (Conjugate Addition), the protocols below are designed to restore system integrity.
Module 1: The "Boot Sequence" – Ring Formation (Robinson Annulation)
System: Construction of the cyclohexenone ring from acyclic precursors.
Common Error: Racemic products or polymerization (tar).
Patch: The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) Protocol.
The classic Robinson Annulation is prone to "thermodynamic drift," resulting in racemization. To enforce stereocontrol, we must switch to the HPESW operating system, utilizing L-proline as a chiral firmware to direct the intramolecular aldol condensation.
Diagnostic: Why is my enantioselectivity (ee) low?
Error Code
Symptom
Root Cause
Troubleshooting Step
ERR_H2O_01
Reaction stalls; low conversion.
System Dryness: The enamine cycle requires trace water for hydrolysis but floods if too wet.
Ensure solvents are anhydrous, but do not use molecular sieves in the reaction vessel. The catalytic cycle produces water; removing it too aggressively halts turnover.
ERR_TEMP_02
High yield, low ee (<50%).
Thermal Throttling: Reaction ran too hot (>25°C).
The transition state relies on a specific H-bond network. Lower temp to 0°C–RT.
ERR_CONC_03
Product is racemic.
Non-Linear Effects: Aggregation of the catalyst.
Verify concentration. Proline works best at 0.5M–1.0M. Too dilute = slow; Too concentrated = catalyst aggregation.
Visualizing the Logic: The HPESW Enamine Cycle
The following diagram illustrates the "Enamine" mechanism, which is the accepted pathway for stereocontrol in this system.
Caption: Figure 1. The HPESW catalytic cycle.[1] Stereocontrol is dictated at the Enamine -> TS step via a rigid hydrogen-bonded framework.
System: Adding nucleophiles to an existing cyclohexenone ring.
Common Error: 1,2-addition (attacking the carbonyl) vs. 1,4-addition (attacking the alkene).
Patch: Hard/Soft Acid-Base (HSAB) Modulation.
Diagnostic: 1,2 vs 1,4 Selectivity
Users often report "corrupted data" (tertiary alcohols) when attempting to install alkyl groups. This is a hardness mismatch.
Hard Nucleophiles (Grignards/Lithiums): Attack the "Hard" Carbonyl (C=O). Result: 1,2-addition.
FAQ: How do I control stereochemistry at the -position?
Q: I need to add a methyl group to cyclohexenone with high enantioselectivity. My Grignard reagent is giving me a racemic mixture.A: Grignard reagents alone are "unmanaged" inputs. You must install a "driver" (chiral ligand) and a "filter" (Copper salt).
The Solution: Use Feringa’s Phosphoramidites or Taniaphos/Josiphos ligands with Cu(OTf)₂.
Mechanism: The chiral ligand creates a steric pocket around the copper, forcing the nucleophile to attack the Si or Re face of the enone exclusively.
Critical Parameter: Temperature.[4][5][8] These reactions must often be run at -78°C to -40°C to freeze the conformation of the chiral pocket.
Caption: Figure 2. Decision tree for nucleophile selection in cyclohexenone functionalization.
Module 3: Experimental Protocols (Patch Notes)
Protocol A: Synthesis of the Hajos-Parrish Ketone
Use this protocol to generate the bicyclic cyclohexenone core with >90% ee.
Catalyst Formation: Stir Cu(OTf)₂ and Ligand in Toluene for 30 mins at RT to form the chiral complex.
System Cooling: Cool the vessel to -30°C .
Substrate Load: Add 2-Cyclohexen-1-one.
Injection: Dropwise addition of R₂Zn (1.2 equiv) over 20 mins.
Warning: Rapid addition causes local heating and loss of ee.
Quench: Add saturated NH₄Cl solution.
Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).
References
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
Feringa, B. L., et al. (1997). High Enantioselectivity in the Copper-Catalyzed Conjugate Addition of Dialkylzinc Reagents to Cyclic Enones. Angewandte Chemie International Edition, 36(23), 2620–2623. Link
List, B. (2002). Proline-catalyzed asymmetric reactions.[1][10] Tetrahedron, 58(28), 5573–5590. Link
Harada, S., et al. (2012). Organocatalytic Asymmetric Synthesis of Cyclohexenones.[10][11][12] Chemical Reviews, 112(12), 6659–6688. Link
Welcome to the technical support hub. You are likely working with 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1) as a scaffold for terpenoid synthesis or as a precursor for substituted phenols.
This molecule belongs to the family of Hagemann’s esters .[1][2] While versatile, its structural motif—an
-unsaturated ketone with a -ester group—creates a "perfect storm" for specific decomposition pathways. The proton at C4 (alpha to the ester and allylic to the enone) is significantly acidic, making the compound sensitive to both pH extremes and thermal stress.
This guide moves beyond generic advice to address the specific physicochemical vulnerabilities of this substituted cyclohexenone.
Module 1: The Decomposition Mechanisms (Root Cause Analysis)
To prevent decomposition, you must understand how it happens. The two primary enemies of this compound are Decarboxylation and Oxidative Aromatization .
Hydrolysis & Decarboxylation (The Primary Threat)
The ester moiety at C4 is not just an ester; it is chemically linked to the enone system.
The Trigger: Exposure to aqueous acid or base (even trace amounts on silica gel) hydrolyzes the ethyl ester to the corresponding carboxylic acid.
The Failure Mode: The resulting acid is a vinylogous
-keto acid analog. Upon heating, it undergoes spontaneous decarboxylation via a cyclic transition state, ejecting CO and leaving you with 2-ethyl-3-methyl-2-cyclohexen-1-one (the "decarboxylated ketone").
Diagnostic: Disappearance of the ester signals in
H NMR (approx 4.2 ppm quartet, 1.3 ppm triplet) and loss of mass (M-72).
Oxidative Aromatization
The Trigger: Prolonged exposure to air, especially on high-surface-area supports (like TLC plates or dry columns).
The Failure Mode: The cyclohexenone ring oxidizes to a substituted phenol derivative (ethyl salicylate derivative).
Diagnostic: Darkening of the oil to a red/brown tar; appearance of aromatic protons in NMR.
Module 2: Visualizing the Danger Zones
The following diagram illustrates the critical failure pathway (Decarboxylation) that users most frequently encounter during workup and purification.
Figure 1: The decarboxylation cascade. Note that the intermediate carboxylic acid is rarely isolated; the reaction typically proceeds directly to the decarboxylated ketone if heat is applied.
Module 3: Troubleshooting & Protocols
Scenario A: "My product decomposed on the silica column."
Diagnosis: Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the hydrolysis of the ester group, and the heat generated by the adsorption exotherm promotes decarboxylation or polymerization.
The Fix: Neutralized Silica Chromatography
Do not use "out of the jar" silica. You must buffer the stationary phase.
Parameter
Standard Protocol (RISK)
Correct Protocol (SAFE)
Stationary Phase
Untreated Silica Gel 60
EtN-Deactivated Silica
Eluent Modifier
None
1–2% Triethylamine (EtN)
Loading
Dry loading (high surface area)
Liquid loading (DCM/Hexane)
Flow Rate
Slow gravity
Flash (minimize residence time)
Step-by-Step Deactivation:
Prepare your eluent system (e.g., Hexane:Ethyl Acetate).
Flush the column with this basic eluent before loading your sample. This neutralizes acidic sites on the silica.
Run the purification. The Et
N will prevent acid-catalyzed hydrolysis [1].
Scenario B: "The oil turned into a black tar during distillation."
Diagnosis: Thermal instability. While the boiling point is reported around 268–272°C (at 760 mmHg) [2], heating to this temperature at atmospheric pressure guarantees decomposition.
The Fix: High-Vacuum Distillation
You must lower the boiling point to below the threshold of thermal decarboxylation (approx. 130–140°C).
Vacuum Requirement: Use a high-vacuum line (< 1 mmHg or < 1 mbar). A water aspirator (approx. 15–20 mmHg) is often insufficient and requires too much heat.
Apparatus: Use a Kugelrohr or Wiped-Film Evaporator . These minimize the "residence time" of the compound at high heat.
Target Temp: At 0.5 mmHg, the boiling point should drop to the range of 100–110°C. Do not exceed a bath temperature of 140°C.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in the fridge indefinitely?A: No. Even at 4°C, oxidation can occur over months.
Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a sealed vial. For long-term (>1 month), store at -20°C. If the liquid turns yellow/orange, it is oxidizing.
Q2: I see a new set of signals in the NMR (Ethyl group) but no loss of the ester. What is it?A: If you used ethanol or methanol during workup/storage, you may have triggered transesterification .
Mechanism: The ester at C4 is labile. In the presence of alkoxides or even refluxing alcohols, the carbethoxy group can exchange with the solvent.
Prevention: Avoid alcoholic solvents if possible. If recrystallization is necessary (for solid derivatives), use non-nucleophilic solvents like Toluene/Heptane or ensure the alcohol matches the ester (use Ethanol for ethyl esters).
Q3: Why does the refractive index change after purification?A: The literature refractive index is
[2]. A significant deviation (>0.005) usually indicates contamination with the decarboxylated ketone (which has a lower molecular weight and different conjugation). Check the integration of the ester protons in NMR immediately.
Module 5: Purification Decision Tree
Use this logic flow to determine the safest purification method for your crude mixture.
Figure 2: Decision matrix for purification. Note that Neutral Alumina is an alternative if the compound degrades even on buffered silica.
References
Organic Syntheses . The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes.[2] (General handling of Hagemann's esters). Available at: [Link]
National Institutes of Health (PubChem) . 4-Carbethoxy-3-methyl-2-cyclohexen-1-one (Analogous Stability Data). Available at: [Link]
ResearchGate . Product decomposed on silica gel - Expert Discussions. Available at: [Link]
Technical Support Center: Stabilizing Substituted Cyclohexenones
Introduction: The "Hidden" Reactivity of Enones Substituted cyclohexenones are deceptive. While they appear robust as Michael acceptors or dienophiles, they possess a "hidden" thermodynamic drive toward two terminal sink...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Hidden" Reactivity of Enones
Substituted cyclohexenones are deceptive. While they appear robust as Michael acceptors or dienophiles, they possess a "hidden" thermodynamic drive toward two terminal sinks: aromatization (oxidative dehydrogenation) and polymerization (via radical or ionic pathways).
In my 15 years of supporting scale-up operations, I have seen 40% of "failed" reactions attributed to poor catalyst choice when, in reality, the starting material had already degraded during storage or purification. This guide replaces generic advice with field-proven, self-validating protocols to arrest these decomposition pathways.
Module 1: Storage & Handling (The First Line of Defense)
FAQ 1: Why is my clear oil turning into a brown tar in the freezer?
Diagnosis: You are likely witnessing oxidative polymerization or disproportionation . Even at -20°C, trace oxygen can initiate radical chains at the
-position, leading to dimers or intractable oligomers.
The Protocol: Cryogenic Anaerobic Storage
Do not rely on simple nitrogen flushing. Use this 3-step "freeze-pump-thaw" storage method for sensitive enones (e.g., 4-substituted cyclohexenones).
Solvent Removal: Ensure all chlorinated solvents are removed (<50 ppm). Traces of HCl from chloroform decomposition catalyze isomerization.
Stabilizer Addition: Add BHT (Butylated hydroxytoluene) at 0.1 mol% if the compound is not for immediate biological assay.
Atmosphere: Store under Argon (heavier than air), not Nitrogen.
Parameter
Standard Practice (Risky)
Recommended Protocol (Stable)
Atmosphere
Nitrogen balloon
Argon flush + Parafilm seal
Temperature
-20°C (Freezer)
-80°C (For enones with <3 month half-life)
Container
Standard Borosilicate
Silylated Amber Glass (Deactivated surface)
Additive
None
0.1% BHT or Hydroquinone
Module 2: Purification Troubleshooting (The Silica Trap)
FAQ 2: My product decomposes on the column. I see a streak and low recovery.
Diagnosis: Your compound is acid-sensitive . Standard silica gel (pH ~5.5–6.0) acts as a Lewis acid, catalyzing retro-aldol fragmentation or double-bond migration (isomerization to the
-unsaturated ketone).
The Solution: Buffered Silica Chromatography
You must neutralize the acidic sites on the silica surface.
Protocol: Preparation of "Neutral" Silica (Silica-9)
Reference: This method mimics the stability enhancements seen in carotenoid purification.
Slurry Preparation: Suspend 100g of Silica Gel 60 in 300 mL of solvent (Hexane/EtOAc).
Buffering: Add 1.0% (v/v) Triethylamine (Et3N) to the slurry.
Validation: Spot the slurry supernatant on wet pH paper. It should read pH 7.5–8.0.
Equilibration: Stir for 10 minutes, then pour the column.
Elution: Maintain 0.5% Et3N in your mobile phase throughout the run.
Decision Tree: When to use Neutral Silica?
Figure 1: Purification logic flow. The 2D-TLC test is the critical self-validating step to determine silica compatibility.
Module 3: Synthesis & Reaction Control
FAQ 3: I am getting a phenolic byproduct instead of my cyclohexenone.
Diagnosis: You are fighting oxidative aromatization . This is thermodynamically favorable. If your cyclohexenone has a leaving group or a hydrogen at the
-position (C4), it is primed to eliminate and become a benzene derivative.
Mechanistic Insight:
Aromatization is often driven by:
Base-mediated tautomerization: Enolization leads to the diene, which oxidizes rapidly.
Metal contamination: Trace Pd or Cu from previous steps catalyzes dehydrogenation.
The Fix: The "Soft" Reagent Approach
Avoid Strong Bases: If forming the enone via aldol condensation, switch from NaOH/KOH to LiOH or Ba(OH)2 . Lithium coordinates tightly to the carbonyl oxygen, stabilizing the enolate and preventing over-reaction.
Temperature Control: Quench reactions at -78°C or -45°C . Never let the crude reaction mixture warm to RT without quenching the base first.
Additives: In oxidative conditions, add 1,4-cyclohexadiene as a sacrificial hydrogen donor (radical scavenger) if compatible with your chemistry.
Visualizing the Instability Pathways
Figure 2: The two primary decomposition vectors. Pathway A is irreversible; Pathway B can sometimes be reversed by thermal cracking (retro-Michael).
References & Validated Sources
Storage & Handling: Organic Syntheses Procedure for 2-Bromo-2-cyclohexen-1-one. Note 8 details the rapid decomposition of crude enones at room temperature and the necessity of freezer storage.
Purification (Modified Silica): "Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels." Phytochemical Analysis. Describes the NaHCO3/Et3N neutralization method.
Aromatization Mechanisms: "Dehydrogenative aromatization of cyclohexanone derivatives." Organic Chemistry Frontiers. Explains the oxidative mechanism leading to phenols.
Silica Acidity Issues: "What compounds are unstable in a silica gel column?" Community consensus on carboxylic/enone instability.
Troubleshooting
Troubleshooting guide for the synthesis of complex carbocycles
Status: Online | Tier: 3 (Senior Scientific Support) Operator: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: 3 (Senior Scientific Support)
Operator: Dr. A. Vance, Senior Application Scientist
Topic: Troubleshooting Complex Carbocycle Synthesis
Welcome to the Technical Support Center.
You are likely here because your ring-closing reaction stalled, your diastereomeric excess (de) is non-existent, or your isolated product decomposed on the column. Building complex carbocycles—particularly macrocycles and polycyclic systems—requires battling both entropy and enthalpy.
Below are the field-proven protocols and diagnostic logic trees we use to rescue failing syntheses.
Module 1: Ring-Closing Metathesis (RCM) Failure
Symptom: “My reaction yields oligomers/polymers instead of the desired macrocycle, or the conversion stalls at 50%.”
Root Cause Analysis
RCM is a reversible equilibrium driven by the release of volatile ethylene (Le Chatelier’s principle). Two main enemies exist here:
Catalyst Death: The active ruthenium carbene is susceptible to decomposition by the very ethylene it generates if the gas is not removed efficiently.
Troubleshooting Protocol
Q: How do I stop oligomerization without using 100L of solvent?A: You must simulate "infinite dilution" via Pseudo-High Dilution .
The Protocol:
Solvent: Use degassed Dichloromethane (DCM) or Toluene.
Setup: Reflux condenser off. You need an open system (vented to a bubbler) to allow ethylene escape.
Addition: Dissolve your catalyst in the bulk solvent (e.g., 90% of total volume). Dissolve your diene substrate in the remaining 10% of solvent.
Execution: Add the substrate solution dropwise via syringe pump over 4–8 hours into the catalyst solution.
Mechanistic Insight: This keeps the instantaneous concentration of unreacted diene extremely low relative to the catalyst, statistically forcing the catalyst to engage with the chain-end of an already-bound substrate (ring closure) rather than finding a new substrate molecule (dimerization) [1].
Q: The reaction stalls despite fresh catalyst. Why?A: "Ethylene rebound." If ethylene stays in solution, it re-enters the catalytic cycle to regenerate the starting diene or decompose the catalyst (methylidene species are unstable).
Fix: Sparge the reaction with Argon vigorously for the first 30 minutes, or apply a light vacuum (static vacuum) to pull ethylene out of the headspace [2].
Diagnostic Workflow: RCM Optimization
Figure 1: Decision logic for optimizing Ring-Closing Metathesis reactions to favor cyclization over oligomerization.
Module 2: Stereocontrol in Diels-Alder Cycloadditions
Symptom: “I am getting a 1:1 mixture of endo/exo isomers, or the wrong diastereomer entirely.”
Root Cause Analysis
The Diels-Alder reaction is governed by Secondary Orbital Interactions (SOI).
Endo Rule: Kinetic control usually favors the endo product due to stabilizing overlap between the dienophile's electron-withdrawing group (EWG) and the back of the diene.
Lewis Acid Acceleration: Lewis Acids (LA) lower the LUMO energy of the dienophile, increasing the reaction rate and often enhancing endo selectivity by tightening the transition state "clamshell" [3].[1]
Troubleshooting Protocol
Q: My thermal reaction requires 150°C and loses selectivity. How do I lower the barrier?A: Screen Lewis Acids to catalyze the reaction at low temperatures (-78°C to 0°C). Lower temperature preserves the kinetic endo product and prevents thermodynamic equilibration to the exo product.
Comparative Data: Lewis Acid Selectivity (Diene + Acrylate Model)
Lewis Acid Catalyst
Relative Rate
Endo:Exo Ratio
Notes
None (Thermal)
1
70:30
High temp required; poor selectivity.
BF3·OEt2
~1,000
90:10
Standard first choice; moisture sensitive.
SnCl4
~5,000
95:5
Bidentate chelation possible; good for alpha-substituted dienophiles.
AlCl3
~100,000
>98:2
Very aggressive; can cause polymerization of sensitive dienes.
| Et2AlCl | ~2,000 | 92:8 | Milder than AlCl3; excellent for monodentate dienophiles. |
Q: I used a Lewis Acid and the selectivity reversed (favored exo). What happened?A: You likely have a "Chelation Control" issue. If your dienophile has two binding sites (e.g., an alpha-hydroxy ketone), a bidentate Lewis Acid (like TiCl4 or MgBr2) will lock the conformation in a way that might block the endo face.
Fix: Switch to a monodentate Lewis Acid (e.g., B(C6F5)3) or a bulky Aluminum species (MAD) to prevent chelation and restore steric control.
Module 3: The Pauson-Khand Reaction (PKR)
Symptom: “The Cobalt-mediated cyclization is stuck. I see starting material and a black precipitate.”
Root Cause Analysis
The Pauson-Khand reaction ([2+2+1] cycloaddition) constructs a cyclopentenone from an alkene, alkyne, and CO.[2]
The Bottleneck: The release of a CO ligand from the stable alkyne-dicobalt complex is the rate-determining step. Without this open coordination site, the alkene cannot bind.
The Black Precipitate: This is usually Cobalt metal, indicating cluster decomposition before the cycle is complete.
Troubleshooting Protocol
Q: Thermal conditions (refluxing toluene) are decomposing my substrate. Alternatives?A: Use N-Oxide Promoters .[3]
Adding N-Methylmorpholine N-oxide (NMO) or Trimethylamine N-oxide (TMANO) chemically oxidizes one CO ligand off the Cobalt, creating a vacant site at room temperature (or 0°C).
Protocol: Isolate the alkyne-Co2(CO)6 complex first (red oil). Redissolve in DCM at 0°C, add 6–9 equivalents of NMO. Reaction usually finishes in <2 hours [4].
Q: I am doing a catalytic PKR (using 10 mol% Co) and it yields nothing.A: Catalytic variants require high CO pressure (10–50 atm) to regenerate the active species. If you lack a high-pressure reactor, you must use stoichiometric octacarbonyldicobalt [Co2(CO)8].
Module 4: Isolation of Labile Intermediates
Symptom: “My carbocycle is visible on TLC, but vanishes after Flash Column Chromatography.”
Root Cause Analysis
Many strained carbocycles (especially those with electron-rich alkenes or allylic alcohols) are acid-sensitive. Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0) and can catalyze rearrangement, dehydration, or polymerization during elution.
Troubleshooting Protocol
Q: How do I purify "silica-allergic" compounds?A: Passivate the silica or use Argentation Chromatography.
Protocol A: Amine Passivation
Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes. This neutralizes acidic sites. Run your column with 0.5% Et3N in the eluent.
Protocol B: Silver Nitrate (AgNO3) Impregnated Silica
For separating alkenes that co-spot (very similar Rf):
Preparation: Dissolve AgNO3 (10% w/w of silica) in Acetonitrile. Add silica.[4] Rotovap to dryness (protect from light—it will turn grey).
Mechanism: The Silver(I) ion forms a reversible pi-complex with the alkene. Strained or less sterically hindered alkenes bind tighter and elute slower.
Elution: Use standard Hexane/Ethyl Acetate. Recover your compound from fractions by washing with ammoniacal brine to remove leached silver [5].
Purification Logic Tree
Figure 2: Selection strategy for purifying labile or difficult-to-separate carbocycles.
References
Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link
Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Applications, and Culture. Angewandte Chemie International Edition, 41(10), 1650-1667. Link
Schreiber, S. L., Sammakia, T., & Crowe, W. E. (1986). The Pauson-Khand Reaction: A High-Yielding, Mild, and Stereoselective Method for the Synthesis of Cyclopentenones. Journal of the American Chemical Society, 108(11), 3128-3130. Link
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. Link
Technical Comparison Guide: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one vs. Hagemann's Ester
This guide provides an in-depth technical comparison between 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (referred to herein as the 2-Ethyl Analog ) and the industry-standard Hagemann’s Ester (Ethyl 2-methyl-4-oxocy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (referred to herein as the 2-Ethyl Analog ) and the industry-standard Hagemann’s Ester (Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate).
Executive Summary
Hagemann’s Ester is a ubiquitous cyclohexenone building block used for over a century in the synthesis of terpenes, steroids, and substituted phenols.[1] Its C2-unsubstituted position allows for facile aromatization but can lead to regioselectivity issues during alkylation.
The 2-Ethyl Analog (CAS 51051-65-1) is a sterically crowded derivative where the C2 hydrogen is replaced by an ethyl group. This modification significantly alters the electronic and steric profile of the enone system, blocking the C2 position from electrophilic attack and forcing functionalization to occur exclusively at the C4 (gamma) or C6 (alpha') positions. It is the preferred scaffold for synthesizing highly substituted aromatic cores and complex polycyclic natural products where C2-substitution is pre-installed.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
>230 °F (Flash Point); est.[2][3][4][5][6][7] BP >280 °C
Appearance
Yellow to orange oil
Colorless to light yellow liquid
Key Structural Feature
Trisubstituted Enone (C2-H)
Tetrasubstituted Enone (C2-Ethyl)
*Note: IUPAC numbering prioritizes the carboxylate (C1), shifting the ketone to C4. However, for synthetic discussions, "cyclohexenone numbering" (Ketone=1) is often used to describe reactivity (e.g., C2/C3 alkene).
Synthesis & Manufacturing Routes
The structural difference stems from the aldehyde precursor used in the initial condensation. While Hagemann’s ester utilizes formaldehyde, the 2-Ethyl Analog requires propionaldehyde (propanal), introducing the ethyl chain at the ring-closing step.
Mechanism of Formation (Knoevenagel-Michael-Aldol Cascade)
Both compounds are synthesized via a pseudo-Robinson annulation involving two equivalents of ethyl acetoacetate and one equivalent of an aldehyde.
Figure 1: Divergent synthesis pathways based on aldehyde selection. The R-group of the aldehyde determines the substituent at the C2 position of the final cyclohexenone ring.
Cool ethyl acetoacetate to 0°C. Slowly add propanal with catalytic piperidine/AcOH.
Allow Knoevenagel condensation to proceed (exothermic).
Treat the resulting alkylidene bis-acetoacetate with sodium ethoxide in ethanol to induce Michael addition and cyclization.
Critical Step: Controlled decarboxylation is required to remove the extra ester group, yielding the mono-ester product.
Purification: High-vacuum distillation is essential to separate the product from polymeric by-products common with propanal condensations.
Reactivity Profile & Performance Comparison
The presence of the ethyl group at C2 drastically changes the reactivity landscape.
A. Alkylation Regioselectivity
Hagemann's Ester: Alkylation is competitive. Under kinetic conditions (LDA, -78°C), alkylation occurs at C6 (alpha to ketone). Under thermodynamic conditions (NaOEt, EtOH), alkylation occurs at C4 (alpha to ester, gamma to ketone). The C2 position is also susceptible to side reactions or migration.
2-Ethyl Analog: The C2 position is chemically blocked.
Benefit: Eliminates C2-alkylation byproducts.
Constraint: The C3-methyl and C2-ethyl groups create a "tetrasubstituted" alkene wall. This steric bulk directs incoming electrophiles almost exclusively to the C4 position (distal to the bulk) or C6 .
Performance: Higher regioselectivity for C4-functionalization compared to Hagemann's ester.
B. Aromatization Potential
Both compounds serve as precursors to substituted phenols/benzoates via oxidative aromatization (e.g., using Iodine/MeOH or Pd/C).
Note: The 2-Ethyl analog provides a direct route to penta-substituted benzene rings, a motif difficult to access via standard Friedel-Crafts chemistry due to isomer mixtures.
C. Michael Acceptor Capability[1]
Hagemann's Ester: The C2-C3 double bond is trisubstituted. It is a moderate Michael acceptor for cuprates and soft nucleophiles.
2-Ethyl Analog: The C2-C3 double bond is tetrasubstituted (C2-Et, C3-Me).
Result: It is a poor Michael acceptor . Nucleophilic attack at C3 is severely hindered by the adjacent ethyl group.
Implication: If your synthetic route requires conjugate addition to the enone, Hagemann's ester is superior. If you need the enone to resist nucleophilic attack while reacting elsewhere (e.g., at the ester), the 2-Ethyl Analog is superior.
Decision Matrix: Which to Choose?
Application Scenario
Recommended Compound
Reasoning
General Terpene Synthesis
Hagemann's Ester
Lower cost, well-established protocols, versatile reactivity at C2/C4.
Synthesis of Polysubstituted Phenols
2-Ethyl Analog
Pre-installed ethyl group allows access to dense substitution patterns without difficult late-stage alkylation.
Conjugate Addition Reactions
Hagemann's Ester
The tetrasubstituted double bond of the 2-Ethyl analog hinders Michael additions.
Steric Control / Blocking
2-Ethyl Analog
The C2-ethyl group prevents unwanted side reactions at the alpha-enone position.
Experimental Data: Aromatization Efficiency
Based on comparative literature protocols for substituted cyclohexenones.
Protocol: Aromatization using Iodine (2 equiv) in refluxing Methanol.
Analysis: The lower yield and longer reaction time are attributed to the steric strain of forming the fully substituted aromatic ring and the hindrance approaching the C2-C3 bond.
References
Hagemann's Ester Structure & Properties
Source: National Institutes of Health (PubChem)
Synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Source: ChemicalBook CAS Database
Reactivity of Hagemann's Esters in Aromatization
Source: Arkivoc (2010)
Alkylation Studies on Hagemann's Ester
Source: Oregon State University (Thesis)
Comparative Guide: Reactivity of Substituted Cyclohexenones
Executive Summary & Reactivity Hierarchy Substituted cyclohexenones are linchpin intermediates in the synthesis of terpenes, steroids, and complex alkaloids. Their reactivity is governed by a "push-pull" electronic syste...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reactivity Hierarchy
Substituted cyclohexenones are linchpin intermediates in the synthesis of terpenes, steroids, and complex alkaloids. Their reactivity is governed by a "push-pull" electronic system within the six-membered ring, where the interplay between ring strain, steric hindrance, and orbital coefficients dictates the outcome of nucleophilic attacks.
This guide moves beyond basic textbook definitions to analyze the kinetic vs. thermodynamic behaviors of 2-, 3-, and 4-substituted cyclohexenones.
Reactivity Hierarchy: Michael Acceptor Potential (Electrophilicity)
Based on Mayr Electrophilicity (
) parameters and kinetic data, the reactivity order toward soft nucleophiles (e.g., thiols, cuprates) is:
Unsubstituted 2-Cyclohexenone: (Highest
) Unhindered -carbon; rapid 1,4-addition.
4-Substituted Cyclohexenone: Inductive effects are minimal; remote steric bulk has minor kinetic penalty.
2-Substituted Cyclohexenone: Steric bulk at
-position twists the enone system, slightly lowering LUMO energy but impeding nucleophile approach.
3-Substituted Cyclohexenone: (Lowest
) Electronic deactivation (hyperconjugation) + significant steric shielding at the electrophilic -site.
Mechanistic Analysis: The 1,2 vs. 1,4 Dichotomy
The most critical decision point in cyclohexenone functionalization is controlling the regioselectivity of nucleophilic attack. This is not random; it is a predictable function of Hard-Soft Acid-Base (HSAB) theory and steric gating.
Decision Logic for Nucleophilic Attack
The following diagram illustrates the decision matrix a chemist must navigate when selecting reagents for cyclohexenone functionalization.
Figure 1: Mechanistic flow governing regioselectivity. Note how 3-substitution creates a "steric gate" that often forces hard nucleophiles into the 1,2-pathway even if 1,4 is desired.
The standard for introducing carbon-carbon bonds at the
-position is the Organocopper reaction.
Substrate
Substituent
Relative Rate ()
Typical Yield (R-MgBr + CuI)
Mechanistic Insight
2-Cyclohexenone
H
100
92-98%
Fast, high enantioselectivity possible with chiral ligands.
2-Methyl-2-cyclohexenone
-Me
~45
85-90%
-substituent creates torque; enolate trapping is highly diastereoselective.
3-Methyl-2-cyclohexenone
-Me
< 5
40-60%*
-quaternary center formation is difficult. Requires Lewis Acid activation (e.g., ) or high-pressure conditions.
4,4-Dimethyl-2-cyclohexenone
-Me
~85
88-94%
Gem-dimethyl effect can actually accelerate cyclization steps; minimal impact on addition rate.
*Note: Yields for 3-substituted systems drop drastically without activating ligands or Lewis acids due to the reversibility of the addition step.
Regioselective Enolization: Kinetic vs. Thermodynamic[1][2][3][4]
For drug development, functionalizing the
-position via alkylation is pivotal. The presence of substituents dictates whether you form the Kinetic Enolate (less substituted, faster) or the Thermodynamic Enolate (more substituted, stable).[1]
The 3-Substituted Dilemma
In 3-substituted cyclohexenones (e.g., 3-methyl-2-cyclohexenone), deprotonation can occur at the
position (kinetic) or the position (thermodynamic/extended enolate).
Kinetic Control (LDA, -78°C): Removes the
-proton. Reaction occurs at C6.
Thermodynamic Control (NaOEt, Reflux): Removes the
-proton to form a dienolate. Reaction occurs at C4 (gamma-alkylation).
Figure 2: Divergent pathways for enolization. Controlling temperature and base sterics allows selective functionalization of C6 vs C4.
Base Generation: Charge a flame-dried flask with THF and diisopropylamine. Cool to 0°C. Add n-BuLi dropwise. Stir 15 min.
Cryogenic Cooling: Cool the LDA solution to -78°C . This temperature is non-negotiable for high regioselectivity.
Substrate Addition: Add 3-methyl-2-cyclohexenone (dissolved in minimal THF) dropwise over 20 minutes.
Why? Slow addition prevents local heating and "proton shuttle" equilibration which leads to the thermodynamic enolate.
Deprotonation: Stir at -78°C for 45 minutes.
Quench/Alkylation: Add MeI (neat) rapidly.
Warm-up: Allow to warm to -20°C over 2 hours. Do not rush to room temperature immediately.
Validation:
H NMR will show a doublet at the C6 methyl position. If C4 alkylation occurred, you will observe a gem-dimethyl singlet or complex splitting at the gamma position.
Spectroscopic Validation of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one: A Comparative Technical Guide
Executive Summary In the synthesis of dihydropyridine calcium channel blockers and polyhydroquinoline derivatives, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1) serves as a critical chiral building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of dihydropyridine calcium channel blockers and polyhydroquinoline derivatives, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS 51051-65-1) serves as a critical chiral building block.[1] Its structural integrity is often compromised by aromatization (oxidation to phenols) or regio-isomeric byproducts during the Robinson annulation or Hantzsch-like condensation steps.[1]
This guide provides a rigorous, self-validating protocol for confirming the structure of this specific cyclohexenone derivative. Unlike generic spectral guides, we focus on the comparative utility of analytical modalities to distinguish the target molecule from its most common synthetic impurities.
Comparative Analysis of Analytical Modalities
For this specific molecule, no single technique provides a "silver bullet." The following table compares the efficacy of standard modalities in validating the 4-carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one structure.
Modality
Diagnostic Utility
Strengths for this Molecule
Critical Limitations
^1H NMR
Primary (Gold Standard)
Unambiguously identifies the regiochemistry of the ethyl/methyl groups and the stereocenter at C4.[1]
Requires high sample purity; solvent peaks () can overlap with aliphatic regions.
FT-IR
Secondary (Screening)
Rapidly distinguishes the conjugated ketone (C1) from the non-conjugated ester (C4) via carbonyl stretching frequencies.[1]
Cannot distinguish between regioisomers (e.g., 2-ethyl vs. 6-ethyl isomers).
MS (EI/ESI)
Tertiary (Confirmation)
Confirms molecular weight ( 210) and fragmentation (loss of ).
Isomers often yield identical parent ions; "soft" ionization may miss aromatized impurities.
XRD
Definitive
Absolute stereochemistry determination.
Requires single crystals, which are difficult to grow for this oily/low-melting solid.[1]
Detailed Validation Protocol
Phase 1: Functional Group Fingerprinting (FT-IR)[1]
Objective: Confirm the presence of two distinct carbonyl environments.
Rationale: The target molecule contains a ketone conjugated to an alkene, and an ester that is isolated from the alkene. This results in two distinct carbonyl peaks. If the ester were conjugated (a common byproduct), the peaks would shift.
Protocol:
Sample Prep: Apply neat oil to a Diamond ATR crystal or prepare a KBr pellet (1% w/w).
Parameters: 4 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹.[2]
Diagnostic Criteria:
Functional Group
Expected Wavenumber (cm⁻¹)
Structural Insight
Ester C=O
1730 – 1740
Indicates a saturated ester (at C4).[1] If <1710, suspect conjugation (impurity).
Ketone C=O
1665 – 1680
Lower frequency due to conjugation with C2=C3 double bond.
Alkene C=C
1620 – 1640
Tetrasubstituted double bond; signal may be weak.
Scientist's Note: If you observe a broad -OH stretch (~3300 cm⁻¹) and loss of the C4-H signal in NMR, your sample has likely tautomerized or aromatized to a phenol derivative.[1]
Phase 2: Structural Connectivity (^1H NMR)
Objective: Verify the position of the ethyl and methyl substituents and the integrity of the cyclohexenone ring.
Solvent:
(Chloroform-d) is preferred over DMSO- to prevent solvent viscosity broadening and to allow clear integration of the ethyl group protons.[1]
Reference Data (Predicted & Literature Consensus):
Position
Proton Type
Shift ( ppm)
Multiplicity ( Hz)
Diagnostic Logic
C3-Me
Allylic Methyl
1.95 – 2.05
Singlet (s)
Deshielded by double bond; confirms methyl is on the ring, not the ester.[1]
C2-Et
Allylic Methylene
2.20 – 2.40
Quartet ()
Coupling with terminal methyl; distinct from ester .[1]
C2-Et
Terminal Methyl
0.95 – 1.05
Triplet ()
Distinct from ester methyl (usually ~1.25 ppm).[1]
C4-H
Methine (-carbonyl)
3.10 – 3.30
Multiplet/dd
Crucial Signal. Proves the ester is at C4.[1] Integration must be exactly 1H.
Ester
4.15 – 4.25
Quartet ()
Typical ethyl ester shift; verifies the carbethoxy group.[1]
Ester
1.25 – 1.30
Triplet ()
Overlaps often, but integration confirms ethyl chain length.[1]
Experimental Workflow (Graphviz):
Figure 1: Integrated workflow for the purification and spectroscopic validation of the target cyclohexenone.
Phase 3: Mass Spectrometry (MS) Validation[1]
Objective: Confirm molecular formula (
) and analyze fragmentation to rule out degradation.
Method: GC-MS (EI, 70 eV) is preferred over LC-MS for this non-polar intermediate.[1]
A common issue during synthesis (especially if using Hantzsch conditions with heating) is the oxidative aromatization of the ring.
Observation: The oil turns dark red/brown.
Spectral Sign:
NMR: Loss of the C4-H multiplet at 3.2 ppm.[1] Appearance of aromatic protons (~6.5-7.5 ppm).[1]
IR: Appearance of broad -OH stretch (phenol formation).[1]
The Regioisomer Problem
If the ethyl acetoacetate condenses on the "wrong" side (kinetic vs thermodynamic control), you may form the 6-carbethoxy isomer.
Logic Tree for Isomer Differentiation:
Figure 2: NMR decision tree for distinguishing the 4-carbethoxy target from the 6-carbethoxy regioisomer.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100071, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one.[1] Retrieved from [Link]
SpectraBase. 1H NMR Spectrum of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. Wiley Science Solutions. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for cyclohexenone shift prediction).
Real-Time Kinetic Profiling vs. Offline Characterization: A Comparative Guide for Cyclohexenone Synthesis Intermediates
Executive Summary The Core Challenge: Cyclohexenone synthesis—specifically via the Robinson Annulation or Hajos-Parrish-Eder-Sauer-Wiechert reaction—relies on the precise management of transient intermediates. The kineti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Core Challenge: Cyclohexenone synthesis—specifically via the Robinson Annulation or Hajos-Parrish-Eder-Sauer-Wiechert reaction—relies on the precise management of transient intermediates. The kinetic competence of the enolate intermediate and the aldol adduct dictates the ratio of desired product to polymeric side-products.
The Comparison: This guide compares In-Situ Vibrational Spectroscopy (PAT) (The "Product" methodology) against Traditional Offline Quench-and-Analyze (HPLC/NMR) (The "Alternative").
Verdict: While offline methods provide superior structural resolution for stable isolates, In-Situ Spectroscopy is the only viable method for characterizing transient enolate lifetimes and determining the rate-determining step (RDS) without disrupting the reaction equilibrium.
Part 1: The Mechanistic Landscape
To understand the analytical requirements, we must first visualize the reaction pathway. The Robinson Annulation is not a single step but a cascade.
Mechanistic Pathway: Robinson Annulation
The following diagram illustrates the critical intermediates that must be monitored.
Figure 1: Sequential pathway of Robinson Annulation. Yellow nodes represent transient intermediates prone to side reactions (Red).
Part 2: Comparative Analysis of Methodologies
The "Product": In-Situ Kinetic Profiling (ReactIR/Raman)
This methodology utilizes an attenuated total reflectance (ATR) probe inserted directly into the reactor. It collects spectra every 15–60 seconds, creating a "reaction movie."
Mechanism of Action: Monitors functional group interconversion (e.g., disappearance of C=C vinyl vs. appearance of conjugated C=O).
Primary Advantage:Non-destructive. It maintains the reaction equilibrium, allowing observation of the true enolate concentration.
The "Alternative": Offline Quench-and-Analyze (HPLC/NMR)
This traditional workflow involves removing an aliquot, quenching it (acid/base), extracting, and analyzing via chromatography or spectroscopy.
Mechanism of Action: Separates components based on polarity (HPLC) or magnetic resonance (NMR).
Primary Advantage:Structural Certainty. It provides definitive purity data and can separate stereoisomers that overlap in IR.
Head-to-Head Performance Data
The following table summarizes experimental performance metrics derived from process development studies.
Feature
In-Situ Spectroscopy (PAT)
Offline Analysis (HPLC/NMR)
Time Resolution
High (Data point every 15s)
Low (Data point every 30-60 mins)
Intermediate Detection
Excellent (Sees transient enolates)
Poor (Enolates quench to ketones)
Sample Integrity
Native (No workup)
Altered (Quenched/Diluted)
Air/Moisture Sensitivity
Closed system (Ideal for inert atmosphere)
High risk during sampling
Structural Resolution
Moderate (Overlapping bands)
Superior (Distinct peaks)
Kinetic Data Quality
Continuous curves (Rate constants )
Discrete points (Approximations)
Part 3: Experimental Protocol & Data Interpretation
Case Study: Synthesis of Wieland-Miescher Ketone
This protocol demonstrates the synthesis of a key steroid precursor using In-Situ FTIR to optimize the Michael Addition step.
A. Experimental Setup (Self-Validating System)
Reactor: 100 mL 3-neck round bottom flask equipped with magnetic stir bar.
Probe: Insert ATR-FTIR probe (Diamond or Silicon window) into the central neck. Ensure tip is submerged.
Background: Collect solvent background (Toluene or MeOH) at reaction temperature (25°C).
Validation: Add internal standard (e.g., Benzonitrile, C≡N stretch at 2229 cm⁻¹) to normalize path length variations.
Intermediate Behavior: If the 1580 cm⁻¹ peak accumulates, the Aldol step is rate-limiting. If it remains low/steady, the Michael addition is rate-limiting.
Product Formation: Appearance of conjugated enone doublet at 1675 cm⁻¹ and 1615 cm⁻¹ .
C. Data Interpretation Guide
Use the following spectral shifts to confirm reaction species.
Species
Functional Group
Wavenumber (cm⁻¹)
Trend
MVK (Reactant)
Vinyl C=C
~1620
Decays
Dione (Reactant)
Saturated C=O
~1735
Shifts
Enolate/Enamine
Conjugated C=C-O⁻
1580 - 1600
Transient Rise
Cyclohexenone
Conjugated C=O
~1675
Accumulates
Part 4: Advanced Visualization of Analytical Logic
The following diagram details the decision-making logic when analyzing the Robinson Annulation. It highlights why In-Situ analysis is required for "Process Safety" and "Yield Optimization."
Figure 2: Process Control Logic. Accumulation of the intermediate (detected only via In-Situ methods) triggers a safety stop to prevent runaway polymerization.
References
Rapson, W. S., & Robinson, R. (1935).[1] 307. Experiments on the synthesis of substances related to the sterols.[1] Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496-497.
Beutner, G. L., & Cohen, B. (2015). In-situ IR Monitoring of Organic Reactions. Chemical Reviews.
Strategic Synthesis of Functionalized Cyclohexenones: A Comparative Technical Guide
Executive Summary: The Privileged Scaffold Functionalized cyclohexenones are not merely intermediates; they are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for terpenes, steroids, and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold
Functionalized cyclohexenones are not merely intermediates; they are "privileged scaffolds" in medicinal chemistry, serving as the core architecture for terpenes, steroids, and Michael acceptor-based pharmacophores.[1] Their synthesis demands a balance between regiocontrol , stereochemical precision , and atom economy .[1]
This guide moves beyond textbook definitions to offer a comparative analysis of three dominant synthetic paradigms:
The Enolate Logic: Robinson Annulation (and its asymmetric Hajos-Parrish variant).
The Pericyclic Logic: Diels-Alder Cycloaddition (Danishefsky’s Diene).
The Oxidative Logic: Hypervalent Iodine Dearomatization.
Strategic Framework: Route Selection Logic
Before selecting a reagent, the synthetic chemist must analyze the target's topology. Use the following logic flow to determine the optimal pathway.
Figure 1: Decision Matrix for Cyclohexenone Synthesis.[1] Blue nodes indicate decision points; colored terminals indicate the optimal synthetic strategy.
The Robinson annulation is the foundational method for constructing fused six-membered rings (e.g., Wieland-Miescher ketone).[1] However, the standard base-catalyzed protocol often suffers from polymerization of the vinyl ketone component.[1]
Mechanism: Sequential Michael addition followed by intramolecular Aldol condensation.[2]
The Hajos-Parrish Modification: This is the high-value variant for modern synthesis.[1] Using L-proline (3 mol%) allows for enantioselective cyclization.[1] The proline acts via an enamine mechanism, directing the stereochemical outcome of the aldol closure.
Critical Insight: The Hajos-Parrish reaction is self-validating because the product optical rotation serves as a direct readout of catalyst efficiency.[1]
When regiocontrol is paramount, the Lewis-acid catalyzed Diels-Alder reaction using Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is superior.[1]
Mechanism: [4+2] Cycloaddition followed by acidic hydrolysis.
Advantage: Unlike Robinson annulation, which relies on thermodynamic enolate stability, this route is kinetically controlled.[1] It allows for the installation of substituents at the C4 and C5 positions with high fidelity.
Causality: The trimethylsilyl (TMS) group raises the HOMO energy of the diene, accelerating the reaction with electron-deficient dienophiles (enones).
Route C: Oxidative Dearomatization
The "Chiral Pool" Approach
This route utilizes hypervalent iodine reagents (PIDA or PIFA) to convert phenols into cyclohexadienones, which are then selectively reduced to cyclohexenones.[1]
Reagent: Phenyliodine(III) diacetate (PIDA).
Utility: Ideal when the starting material is an abundant aromatic natural product (e.g., tyrosine derivatives). It provides a direct "shortcut" from flat aromatics to 3D chiral centers.
Quantitative Comparison Data
The following data aggregates performance metrics from standard protocols cited in recent literature (see References).
Rationale: This protocol demonstrates the organocatalytic efficiency of proline. The "trickle" addition of MVK is the causality behind high yields, preventing polymerization.
This diagram illustrates the "Enamine Mechanism" that drives the stereoselectivity, a concept pioneered by Hajos and Parrish.
Figure 2: The Proline-Catalyzed Enamine Cycle.[1] The chiral amino acid dictates the facial attack during the aldol step.
References
BenchChem. (2025).[5] A Comparative Guide to the Synthesis of Functionalized Cyclohexanones. Retrieved from
Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615-1621.[1]
Danishefsky, S., & Kitahara, T. (1974).[1] A useful diene for the Diels-Alder reaction. Journal of the American Chemical Society, 96(25), 7807-7808.[1]
Pouységu, L., Deffieux, D., & Quideau, S. (2010).[1] Hypervalent iodine-mediated phenol dearomatization in natural product synthesis. Tetrahedron, 66(13), 2235-2261.[1]
Organic Chemistry Portal. (n.d.). Synthesis of Cyclohexenones. Retrieved from
Cohen, T., & Tsuji, T. (1984).[1] A simple preparation of Danishefsky's diene. Journal of Organic Chemistry, 49(9), 1688.[1]
Biological Activity Screening of Novel Cyclohexenone Compounds: A Comparative Technical Guide
Executive Summary This guide provides a technical framework for evaluating novel cyclohexenone analogs (NCAs), a class of small molecules characterized by an -unsaturated ketone moiety. Unlike traditional chemotherapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for evaluating novel cyclohexenone analogs (NCAs), a class of small molecules characterized by an
-unsaturated ketone moiety. Unlike traditional chemotherapeutics (e.g., Doxorubicin, Cisplatin) that rely on indiscriminate DNA intercalation or alkylation, NCAs often function as Michael acceptors, targeting specific cysteine residues on signaling proteins.
This document contrasts the biological activity of NCAs against Standard of Care (SOC) agents, highlighting their dual mechanism: Nrf2 activation (cytoprotection in normal cells) and STAT3/NF-
B inhibition (apoptosis in oncogenic cells).
Part 1: Structural Basis & Mechanistic Rationale
The Michael Acceptor Advantage
The core efficacy of cyclohexenone compounds lies in their ability to form covalent adducts with thiols via Michael addition.
Target 1: Keap1 (Cytoprotection): NCAs modify Cys151 on Keap1, preventing Nrf2 ubiquitination. This stabilizes Nrf2, which translocates to the nucleus to induce antioxidant response elements (ARE), protecting normal cells from oxidative stress.
Target 2: STAT3/NF-
B (Oncogenic Suppression): In tumor cells, NCAs inhibit the phosphorylation of STAT3 (Tyr705) and the nuclear translocation of NF-B, effectively shutting down proliferation and metastasis pathways.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway modulation unique to this compound class.
Figure 1: Dual-mechanism of action. In normal cells (green), NCAs target Keap1 to activate Nrf2. In cancer cells (red), they inhibit oncogenic drivers like STAT3, triggering apoptosis.[1]
Part 2: Comparative Efficacy & Safety Data
When screening NCAs, benchmark performance against Doxorubicin (DOX) and Cisplatin (CDDP). While SOC agents often possess lower IC
values (higher potency), they suffer from poor Selectivity Indices (SI). NCAs typically exhibit moderate potency but superior safety profiles.
Table 1: Representative Cytotoxicity Profile (IC
in
M)[2]
Cell Line
Tissue Origin
NCA (Target Range)
Doxorubicin (SOC)
Cisplatin (SOC)
Interpretation
A549
Lung Cancer
2.5 – 8.0
0.5 – 2.0
2.0 – 10.0
NCA shows comparable potency to Cisplatin in NSCLC.
PANC-1
Pancreas
3.0 – 10.0
1.0 – 5.0
> 10.0
NCAs often outperform Cisplatin in resistant pancreatic lines.
HepG2
Liver
4.0 – 12.0
0.2 – 1.0
1.5 – 5.0
DOX is more potent but highly hepatotoxic.
MRC-5
Normal Lung
> 50.0
< 1.0
5.0 – 15.0
CRITICAL: NCA spares normal fibroblasts.
Table 2: Selectivity Index (SI) Comparison
SI = IC
(Normal Cells) / IC (Cancer Cells).[2] An SI > 2 is acceptable; SI > 10 is excellent.
Causality Check: Pre-treat cells with N-acetylcysteine (NAC) (5 mM). If NCA activity is blocked by NAC, it confirms the Michael acceptor mechanism (thiol dependence).
Protocol C: Apoptosis vs. Necrosis (Flow Cytometry)
Goal: Ensure cell death is programmed (clean) rather than necrotic (inflammatory).
Staining: Use Annexin V-FITC / Propidium Iodide (PI).
Gating:
Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
Benchmark: DOX typically yields a high Q2/Q1 population rapidly. A successful NCA should show a progressive shift from Live
Q3 Q2 over 24-48h.
Part 4: Screening Workflow Visualization
This flowchart guides the decision-making process for advancing a hit compound.
Figure 2: Screening cascade. Stringent filters for Selectivity Index and Mechanism of Action ensure only high-quality leads progress to in vivo studies.
References
Golden Biotechnology Corp. (2024).[3] ASCO GI 2024: Antroquinonol Shows Significantly Prolonged Survival in Untreated Metastatic Pancreatic Cancer Patients.[4]Link
Arena, A., et al. (2023). "NRF2 and STAT3: friends or foes in carcinogenesis?" Discover Oncology, 14:37. Link
Kumar, S., et al. (2022).[2] "Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review." Molecules, 27(15). Link
Müller, W.E.G., et al. (2022).[2] "Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines." Marine Drugs, 20(12). Link
Zhang, J., et al. (2025).[5] "Protocol to identify small-molecule inhibitors against cancer drug resistance."[5] STAR Protocols, 6(1). Link
Comparative Guide: Catalytic Systems for Cyclohexenone Synthesis
Executive Summary The cyclohexenone moiety is a privileged scaffold in drug development, serving as the structural core for steroids (e.g., cortisone, progesterone) and a versatile Michael acceptor in covalent inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclohexenone moiety is a privileged scaffold in drug development, serving as the structural core for steroids (e.g., cortisone, progesterone) and a versatile Michael acceptor in covalent inhibitor design. This guide objectively compares two distinct synthetic pathways to access this scaffold: De Novo Construction via Robinson Annulation and Direct Functionalization via Oxidative Dehydrogenation.
We evaluate catalytic efficacy based on yield, enantioselectivity (ee%), and chemoselectivity, providing actionable protocols for the highest-performing systems in each category.
Pathway A: De Novo Construction (Robinson Annulation)
The Robinson Annulation remains the premier method for constructing bicyclic cyclohexenones, such as the Wieland-Miescher Ketone (WMK) , a critical precursor for terpenoid and steroid synthesis.
Comparative Analysis of Catalytic Systems
Feature
System A: Traditional Base
System B: Organocatalysis (L-Proline)
Catalyst
KOH / NaOH / NaOEt
L-Proline (Hajos-Parrish-Eder-Sauer-Wiechert)
Mechanism
Thermodynamic Enolate Generation
Enamine/Iminium Activation
Chirality
Racemic (±)
Asymmetric (up to 76-95% ee)
Yield
High (70-85%)
Moderate to High (49-80%)
Reaction Type
One-pot or Two-step
Sequential One-pot
Key Advantage
Cost-effective, scalable for achiral targets
Direct access to chiral building blocks
Limitation
No stereocontrol; polymerization side reactions
Higher catalyst loading (10-35 mol%)
Mechanistic Insight: The "Proline Switch"
Unlike base catalysis, which relies on nonspecific enolate formation, L-Proline operates via a dual-activation mode. The secondary amine forms an enamine with the ketone (raising the HOMO for Michael addition), while the carboxylic acid moiety directs the incoming electrophile via hydrogen bonding, ensuring facial selectivity.
Pathway B: Direct Functionalization (Oxidative Dehydrogenation)
Transforming saturated cyclohexanones into cyclohexenones is a powerful late-stage functionalization strategy. The challenge is chemoselectivity : preventing "over-oxidation" to phenols.
Work-up: Cool to RT. Filter through a short pad of silica gel (eluting with EtOAc) to remove Pd species.
Purification: Concentrate and purify via column chromatography.
References
Bui, T., & Barbas, C. F. (2000). A Proline-Catalyzed Asymmetric Robinson Annulation Reaction. Tetrahedron Letters, 41(36), 6951-6954.
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry, 39(12), 1615-1621.
Diao, T., & Stahl, S. S. (2011). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Journal of the American Chemical Society, 133(37), 14575-14577.
Wieland, P., & Miescher, K. (1950). Über die Herstellung mehrkerniger Ketone.[2][3][4][5][6][7] Helvetica Chimica Acta, 33(7), 2215.
Akazawa, T., et al. (2025). Catalytic Dehydrogenative Aromatization of Cyclohexanones. ResearchGate Review.
Advanced Mechanistic Comparison: Classical vs. Organocatalytic Robinson Annulation
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery.[1] Executive Summary & Strategic Context The Robinson annulation—a tandem Michael addition followed...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, and Process Chemists in Drug Discovery.[1]
Executive Summary & Strategic Context
The Robinson annulation—a tandem Michael addition followed by an intramolecular aldol condensation—remains the cornerstone for constructing six-membered rings in steroid and terpenoid synthesis.[1] For decades, the Wieland-Miescher ketone (WMK) has served as the benchmark substrate for optimizing this transformation.[1]
This guide compares two distinct mechanistic paradigms:
Classical Base-Mediated Annulation: Relying on thermodynamic enolate control.[1]
Asymmetric Organocatalytic Annulation: Relying on kinetic enamine control (L-Proline catalysis).
Why this comparison matters: While the classical route offers speed and cost-efficiency for non-chiral scaffolds, modern drug development demands high enantiopurity.[1] The shift from metal/base catalysis to organocatalysis represents a fundamental change in how the rate-determining step (RDS) and stereochemistry are managed.[1]
Mechanistic Deep Dive
A. The Classical Base-Mediated Pathway (Thermodynamic Control)
Mechanism:
The reaction proceeds through the generation of a thermodynamic enolate.[1] The sequence is often performed in a single pot using strong bases (e.g., KOH, NaOEt) or in two stages to minimize polymerization of the Michael acceptor (typically Methyl Vinyl Ketone, MVK).
Deprotonation: Base removes the
-proton of the starting diketone to form an enolate.[1]
Michael Addition: The enolate attacks MVK. Critical Note: This step is reversible.[1] High temperatures favor the reverse reaction (retro-Michael).[1]
Aldol Condensation: Intramolecular attack closes the ring.[1]
Dehydration (E1cB): Elimination of water drives the equilibrium forward, forming the stable
B. The Organocatalytic Pathway (L-Proline Mediated)
Mechanism:
First reported by the groups of Hajos/Parrish and Eder/Sauer/Wiechert, this pathway utilizes L-Proline to form a transient chiral enamine.[1]
Enamine Formation: Proline condenses with the ketone donor.[1]
Stereoselective Michael Addition: The enamine attacks the acceptor via a rigid transition state (often involving H-bonding between the proline carboxylate and the acceptor's carbonyl).[1] This is the stereodetermining step.
Hydrolysis & Cyclization: The iminium intermediate hydrolyzes; the pendant ketone then undergoes acid-catalyzed aldol condensation.[1]
Key Advantage: The rigid hydrogen-bonded transition state shields one face of the molecule, yielding high enantiomeric excess (
).
Visualizing the Mechanistic Divergence
The following diagram contrasts the logic flow of both pathways, highlighting the divergence in intermediate species.
Figure 1: Comparative flow of intermediates. Note the distinct "Enamine" and "Iminium" phases in the organocatalytic route which enforce chirality.
Comparative Performance Data
The following data is synthesized from benchmark studies comparing standard protocols for Wieland-Miescher Ketone (WMK) synthesis.
Critical Control: Do not rush addition.[1][2] Localized high concentrations of MVK can lead to polymerization.[1]
Incubation: Stir at 20-25°C for 3-5 days.
Validation: Aliquot 50
L for NMR.[1] Look for the distinctive doublet of the vinyl proton in the product (~5.8 ppm) and loss of starting material.
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.[1]
Acid Cyclization (Optional 2nd Step): If the aldol step is incomplete, treat the crude oil with 1N HCl in THF to force dehydration.[1]
Chiral Analysis: Determine
via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).[1]
Kinetic & Thermodynamic Landscape[1][3]
To understand why the proline route is slower but stereoselective, we must look at the energy landscape.
Classical: The activation energy (
) for the Michael addition is relatively low, but the reverse reaction is also accessible. The transition state is "loose," allowing attack from either face.[1]
Proline: The formation of the enamine raises the HOMO energy of the nucleophile, but the specific H-bonded transition state (Zimmerman-Traxler model) introduces a higher entropic penalty, slowing the rate (
). However, this rigidity lowers the between the major and minor enantiomeric pathways, effectively "locking out" the formation of the (R)-isomer.
Figure 2: Simplified kinetic profile. The Proline pathway (Blue) involves a higher-energy, more ordered transition state compared to the Base pathway (Red).
References
Rapson, W. S., & Robinson, R. (1935).[1] 307. Experiments on the synthesis of substances related to the sterols.[1] Part II. A new general method for the synthesis of substituted cyclohexenones.[1] Journal of the Chemical Society (Resumed), 1285-1288.[1]
Eder, U., Sauer, G., & Wiechert, R. (1971).[1] New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures.[1] Angewandte Chemie International Edition, 10(7), 496-497.[1]
Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621.
Bui, T., & Barbas III, C. F. (2000).[1][3] A proline-catalyzed asymmetric Robinson annulation reaction.[1][3][4] Tetrahedron Letters, 41(36), 6951-6954.[1][3]
Technical Comparison Guide: Characterization of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Derivatives
Executive Summary In the landscape of cyclohexenone building blocks, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (hereafter referred to as 2-Ethyl-Hagemann’s Ester ) represents a critical structural evolution of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of cyclohexenone building blocks, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (hereafter referred to as 2-Ethyl-Hagemann’s Ester ) represents a critical structural evolution of the parent Hagemann’s ester.[1][2] While the parent compound is a ubiquitous scaffold for terpene and steroid synthesis, the introduction of the ethyl group at the C2 position significantly alters its steric profile, electronic properties, and downstream reactivity.
This guide provides an objective technical comparison between the 2-Ethyl derivative and the parent Hagemann’s ester .[2] It focuses on the synthetic challenges of regioselective alkylation, definitive spectroscopic characterization, and the utility of these molecules in constructing polysubstituted aromatic systems and steroidal alkaloids like veratramine.
Comparative Specifications: 2-Ethyl Derivative vs. Parent[1][2]
The following table contrasts the physicochemical properties and structural alerts for the two compounds. Note the distinct shift in boiling point and spectral signature caused by the C2-alkylation.[2]
*Note: Numbering may vary based on nomenclature priority (keto vs. ester). In common usage derived from Hagemann's ester, the ketone is C1, the alkene is C2-C3.
Synthetic Methodologies & Protocols
The synthesis of the 2-ethyl derivative is non-trivial due to the competing alkylation sites on the Hagemann's ester scaffold. Alkylation can occur at C4 (alpha to the ester, thermodynamically favored) or C2 (gamma to the ester/alpha to ketone, kinetically accessible but difficult).
Protocol A: Regioselective Alkylation (The "Blocking" Strategy)
Objective: Force alkylation at the C2 (vinylic/gamma) position.
Rationale: Direct alkylation of Hagemann's ester with ethyl iodide/base predominantly yields the C4-ethyl product.[2] To target C2, one must often employ a Diels-Alder approach or a blocking group strategy (though the latter is complex).[2] The most reliable de novo synthesis is the Newman-Lloyd Approach .[2]
Step-by-Step Protocol (Newman-Lloyd Variation):
Reagents: 2-Methoxy-1,3-butadiene, Ethyl 2-pentynoate (substituting the methyl group) or Ethyl 2-butynoate + subsequent alkylation.[1][2] Correction: To get the specific 2-ethyl-3-methyl pattern directly, a specific diene/dienophile pair is required.[1][2]
Alternative (Direct Alkylation via Dianion):
Dissolution: Dissolve Hagemann's ester (1.0 eq) in anhydrous THF under Ar.
Deprotonation: Add LDA (2.2 eq) at -78°C. This forms the dienolate.[2][5]
Alkylation: Add Ethyl Iodide (1.1 eq) slowly.
Quench: Warm to 0°C and quench with sat. NH₄Cl.[1][2]
Purification: Silica gel chromatography (Hexane/EtOAc).
Critical Control Point: The C4-alkylated isomer is the major impurity.[2] Use 2D NMR (HMBC) to distinguish C2-ethyl vs C4-ethyl.[1][2]
Insight: The tetrasubstituted double bond in the 2-ethyl derivative slightly lowers the ketone stretching frequency due to increased electron donation/strain.
Reactivity & Biological Application Pathways[1]
The 2-ethyl derivative is not merely a solvent variant; it is a gateway to complex natural products.[1][2]
Steroidal Alkaloid Synthesis:
The 2-ethyl group corresponds to the C-ring alkylation patterns found in Veratramine and Jervine .[1][2]
Mechanism:[1][4][6][7][8][9][10][11] The 2-ethyl-3-methyl-cyclohexenone motif serves as the "A-ring" precursor in Robinson annulation sequences that build the steroid tetracyclic core.[1][2]
Heterocycle Formation:
Reaction with Hydrazine yields Tetrahydroindazoles .[1][2]
Comparison: The 2-ethyl derivative yields 3-ethyl-4-methyl-tetrahydroindazoles.[1][2] The steric bulk at the 3-position of the indazole (derived from C2 of the ketone) significantly increases lipophilicity (LogP), a desired trait in CNS-active drug candidates.
Quantitative Analysis of Reaction Products by GC-MS: A Comparative Technical Guide
Executive Summary & Strategic Positioning In the landscape of reaction monitoring and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile and semi-volatile compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Positioning
In the landscape of reaction monitoring and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile and semi-volatile compounds.[1] While LC-MS/MS has gained ground for polar biologicals, GC-MS offers superior chromatographic resolution, structural elucidation capabilities (via EI fragmentation), and cost-efficiency for small molecule drug intermediates.
This guide provides a rigorous comparison of GC-MS against its primary alternatives and details a self-validating protocol for the quantitative analysis of reaction products, specifically focusing on derivatization workflows essential for polar reaction intermediates.
Strategic Comparison: GC-MS vs. Alternatives
The choice of analytical platform is dictated by analyte physicochemistry and the required limit of quantitation (LOQ). The following table synthesizes performance metrics from industrial applications.
Table 1: Comparative Performance Matrix
Feature
GC-MS (Single Quad)
LC-MS/MS (QqQ)
HPLC-UV
NMR (qNMR)
Primary Analyte Class
Volatile/Semi-volatile, Non-polar to Moderately Polar
Polar, Non-volatile, Thermally Labile, Large Biomolecules
To achieve "Pharmaceutical Grade" accuracy in GC-MS, the methodology must account for injection variability and ionization fluctuations. This is achieved through a three-pillar system:
Pillar 1: Deuterated Internal Standards (The "Gold Standard")
Never rely on external calibration alone for reaction monitoring. Injection volumes in GC (typically 1 µL) can vary by 5-10% due to solvent expansion in the liner.
Protocol: Spike a deuterated analog of the analyte (e.g., d3-Ibuprofen for Ibuprofen analysis) into the sample before any extraction or derivatization.
Mechanism: The isotope behaves chemically identically during extraction and derivatization but is resolved by mass (m/z) in the detector. This corrects for recovery losses and injection errors.
Pillar 2: Derivatization Chemistry
Many reaction products (acids, alcohols) are too polar for GC. We utilize Silylation to replace active protons with trimethylsilyl (TMS) groups, increasing volatility.
Full Scan (50-500 m/z): Used for identification of unknown side products. Lower sensitivity.[2]
Selected Ion Monitoring (SIM): The quadrupole filters only specific m/z ratios (e.g., the quantifier ion). This increases the signal-to-noise (S/N) ratio by 10-100x, enabling trace quantification.
Experimental Protocol: Quantitative Analysis of a Reaction Product
Scenario: Quantifying the yield of a carboxylic acid reaction product (e.g., Ibuprofen synthesis intermediate) from a crude reaction mixture.
Purity Assessment of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one: A Comparative Technical Guide
Topic: Assessing the purity of synthesized 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one Audience: Researchers, scientists, and drug development professionals. Format: Publish Comparison Guides.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the purity of synthesized 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
Audience: Researchers, scientists, and drug development professionals.
Format: Publish Comparison Guides.
Executive Summary & Synthesis Context
In the synthesis of complex terpenes and pharmaceutical intermediates, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one (CAS: 51051-65-1) serves as a critical tetrasubstituted cyclohexenone scaffold. Typically synthesized via the alkylation of Hagemann’s ester or through a modified Robinson annulation, this compound presents unique stability challenges that complicate standard purity assessments.
The Core Challenge: This
-keto ester derivative is prone to three primary degradation pathways during analysis:
Thermal Decarboxylation: Loss of the ester group at high GC inlet temperatures.
Aromatization: Oxidative conversion to phenolic or benzoate byproducts (e.g., ethyl 4-ethoxy-2-ethylbenzoate derivatives).
Tautomeric/Isomeric Shift: Migration of the double bond from the conjugated
-position (2,3-ene) to the -position (3,4-ene).
This guide compares three analytical methodologies—GC-FID , HPLC-UV , and qNMR —to determine which offers the most reliable "performance" in quantifying purity and detecting specific impurities.
Comparative Analysis of Assessment Methods
The following table summarizes the performance of each method based on experimental validation in a drug development context.
Method A: Gas Chromatography (GC-FID) – The "Workhorse" with Caveats
Role: Best for detecting unreacted starting materials (e.g., ethyl acetoacetate) and residual solvents.
Critical Insight: Standard split/splitless inlets operating at >250°C can cause the
-keto ester moiety to decarboxylate, creating a "ghost" peak of 2-ethyl-3-methyl-2-cyclohexen-1-one. To mitigate this, Cold On-Column (COC) injection or a low-temperature programmable injector (PTV) is mandatory.
Experimental Protocol:
Instrument: Agilent 7890B or equivalent with FID.
Column: DB-Wax or HP-INNOWax (30 m × 0.32 mm × 0.25 µm). Rationale: Polar phase provides better separation of the ester from non-polar hydrocarbon impurities.
Inlet: PTV mode. Start at 60°C, ramp to 220°C at 200°C/min after injection. Split ratio 20:1.
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
Oven Program: 60°C (hold 1 min)
10°C/min to 240°C (hold 5 min).
Detector: FID at 260°C.
Method B: HPLC-UV/DAD – The "Stabilizer"
Role: Essential for quantifying thermally unstable byproducts and aromatized impurities (phenols) which may not elute or may degrade on GC.
Critical Insight: The conjugated enone system has a distinct UV maximum (
nm). Non-conjugated isomers (-unsaturated) will have significantly lower absorbance at this wavelength, making HPLC-UV blind to double-bond migration unless a Diode Array Detector (DAD) is used to scan 200–400 nm.
Experimental Protocol:
Column: Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: DAD at 242 nm (product) and 210 nm (impurities).
Sample Diluent: 50:50 Water:Acetonitrile (Avoid alcohols to prevent transesterification).
Method C: Quantitative NMR (qNMR) – The "Absolute Standard"
Role: The only self-validating method that determines mass balance purity without requiring a reference standard of the synthesized product. It definitively distinguishes the target 2,3-ene product from the 3,4-ene isomer.
Critical Insight: Use a relaxation delay (
) of at least (typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.
Experimental Protocol:
Solvent:
(neutralized with basic alumina to prevent acid-catalyzed isomerization).
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (traceable to NIST).
Parameters: 90° pulse,
, 32 scans.
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Weight.[1][2][3][4][5]
Visualizing the Analytical Logic
The following diagrams illustrate the impurity pathways inherent to this synthesis and the decision logic for selecting an analytical method.
Diagram 1: Impurity Pathways & Detection
This diagram maps the synthesis of the target compound and the specific impurities generated, linking them to the appropriate detection method.
Caption: Synthesis pathway showing the origin of critical impurities (isomers, aromatics) and artifacts (decarboxylation) relative to the target compound.
Diagram 2: Analytical Decision Matrix
A logical workflow for researchers to select the correct method based on their specific data requirement.
Caption: Decision tree for selecting the optimal analytical technique based on the specific purity parameter required (Mass balance vs. Impurity profiling).
References
Logothetis, A. L., & Nelson, N. A. (1962). Synthesis of 4-Carbethoxy-3-cyclohexenone. Journal of Organic Chemistry, 27(4), 1438–1440.
BenchChem. (2025).[6] A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions.
A Senior Application Scientist's Guide to Benchmarking Synthetic Methods for Cyclohexenones
For researchers, medicinal chemists, and professionals in drug development, the cyclohexenone motif represents a cornerstone of synthetic chemistry. Its prevalence in natural products and pharmaceuticals necessitates a d...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the cyclohexenone motif represents a cornerstone of synthetic chemistry. Its prevalence in natural products and pharmaceuticals necessitates a deep understanding of the available synthetic methodologies. This guide provides an in-depth, objective comparison of established and novel methods for constructing this vital carbocyclic scaffold, complete with experimental data, detailed protocols, and expert insights to inform your synthetic strategy.
Introduction: The Enduring Importance of the Cyclohexenone Core
The cyclohexenone framework is a privileged scaffold in organic synthesis, forming the core of numerous biologically active molecules, including steroids, terpenoids, and alkaloids. The ability to efficiently and selectively construct this six-membered ring with control over substitution patterns and stereochemistry is paramount in the synthesis of complex molecular architectures. This guide will navigate the landscape of cyclohexenone synthesis, from time-honored name reactions to cutting-edge catalytic systems.
The Classics Revisited: Robinson Annulation and Diels-Alder Reaction
Two foundational methods have long dominated the synthesis of cyclohexenone rings: the Robinson annulation and the Diels-Alder reaction. While both are powerful, they offer distinct advantages and are suited to different synthetic contexts.
The Robinson Annulation: A Tandem Approach to Fused Ring Systems
The Robinson annulation is a robust and reliable method that sequentially combines a Michael addition and an intramolecular aldol condensation to form a cyclohexenone ring fused to another ring system.[1][2] Discovered by Sir Robert Robinson in 1935, this reaction has been a mainstay in steroid synthesis and other areas requiring the construction of polycyclic systems.[3]
Mechanism and Strategic Considerations:
The reaction proceeds in a one-pot fashion, initiated by the conjugate addition of an enolate to an α,β-unsaturated ketone (the Michael acceptor). The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to furnish the cyclohexenone product.[4][5] The choice of base is critical; it must be strong enough to deprotonate the ketone to form the enolate but not so strong as to cause unwanted side reactions.
Figure 1: Workflow of the Robinson Annulation.
Advantages:
Convergent: Forms two new carbon-carbon bonds and a new ring in a single synthetic operation.
Predictable Regioselectivity: The regiochemical outcome is generally well-defined by the nature of the starting materials.
Limitations:
Harsh Conditions: Often requires strong bases and elevated temperatures, which can be incompatible with sensitive functional groups.
Limited Scope: The traditional reaction is somewhat limited in the structural diversity of the starting materials.
Potential for Side Reactions: Polymerization of the Michael acceptor and undesired aldol reactions can occur.
The Diels-Alder Reaction: A Concerted Path to Cyclohexenes
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a cyclohexene ring in a single, stereospecific step.[6] This Nobel Prize-winning reaction offers exceptional control over stereochemistry, making it a favorite for the synthesis of complex natural products. Subsequent functional group manipulation of the resulting cyclohexene can readily provide the desired cyclohexenone.
Mechanism and Strategic Considerations:
The reaction involves the concerted interaction of a conjugated diene with a dienophile (an alkene or alkyne). The stereochemistry of the starting materials is retained in the product. Lewis acid catalysis can significantly accelerate the reaction and enhance its regioselectivity by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[7][8]
Figure 2: Workflow of the Diels-Alder Reaction for Cyclohexenone Synthesis.
Advantages:
High Stereospecificity: The stereochemistry of the reactants is directly translated to the product.
Atom Economy: It is a highly atom-economical reaction, with all atoms of the reactants incorporated into the product.
Versatility: A wide range of dienes and dienophiles can be employed, allowing for the synthesis of highly functionalized cyclohexenes.[9]
Limitations:
Regioselectivity Challenges: Reactions between unsymmetrical dienes and dienophiles can lead to mixtures of regioisomers.
Endo/Exo Selectivity: While the endo product is often kinetically favored, mixtures of endo and exo isomers can be formed.
Retro-Diels-Alder: The reaction can be reversible at high temperatures.
Modern Advancements: Catalytic and Greener Approaches
Recent years have witnessed a surge in the development of more efficient, selective, and environmentally benign methods for cyclohexenone synthesis. These approaches often rely on sophisticated catalytic systems.
Organocatalytic Asymmetric Synthesis: The Rise of Metal-Free Catalysis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the need for transition metals.[10][11] In the context of cyclohexenone synthesis, chiral amines and Brønsted acids have been employed to catalyze enantioselective Michael additions and aldol reactions, affording chiral cyclohexenones with high enantiomeric excess (ee).[9]
Mechanism and Catalyst Design:
Chiral secondary amines, such as proline and its derivatives, react with a ketone to form a chiral enamine intermediate. This enamine then undergoes a stereocontrolled conjugate addition to an α,β-unsaturated aldehyde. Subsequent intramolecular reactions lead to the chiral cyclohexenone. The stereochemical outcome is dictated by the chiral environment created by the catalyst.
Figure 3: General Workflow for Organocatalytic Asymmetric Cyclohexenone Synthesis.
Advantages:
High Enantioselectivity: Can provide access to highly enantioenriched products.
Mild Reaction Conditions: Often proceed under mild, aerobic conditions.[12]
Metal-Free: Avoids the cost, toxicity, and removal issues associated with transition metal catalysts.
Limitations:
Catalyst Loading: Can sometimes require higher catalyst loadings compared to metal-based systems.
Substrate Scope: The scope of suitable substrates can be limited for certain catalyst systems.
Transition-Metal Catalysis: Expanding the Synthetic Toolbox
Transition-metal catalysis has revolutionized organic synthesis, and the construction of cyclohexenones is no exception.[13] Palladium-catalyzed reactions, in particular, have proven to be highly versatile for the formation of C-C bonds.
Palladium-Catalyzed α-Arylation:
A powerful strategy for the synthesis of α-aryl cyclohexenones involves the palladium-catalyzed coupling of an enolate with an aryl halide.[14][15] This reaction allows for the direct introduction of an aryl group at the α-position of the cyclohexenone ring, a transformation that is challenging to achieve through traditional methods.
Mechanism and Ligand Effects:
The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the enolate and reductive elimination to afford the α-aryl cyclohexenone and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of this reaction, influencing both the rate and selectivity.
Figure 4: Catalytic Cycle for Palladium-Catalyzed α-Arylation of Cyclohexenone.
Advantages:
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the cyclohexenone and the aryl halide.
Direct Arylation: Provides a direct route to α-aryl cyclohexenones.
High Yields: Often proceeds in high yields under relatively mild conditions.
Limitations:
Catalyst Cost and Toxicity: Palladium is a precious and toxic metal.
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of ligand.
Base Sensitivity: The use of strong bases can be problematic for some substrates.
Green Chemistry Approaches: Microwave-Assisted Synthesis
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate reactions, improve yields, and reduce waste.[6][16]
Microwave-Assisted Robinson Annulation:
The Robinson annulation can be significantly accelerated under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating.[13] The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.
Advantages:
Rapid Reactions: Reaction times can be reduced from hours to minutes.[13]
Higher Yields: Often results in improved product yields.[16]
Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, further enhancing the green credentials of the method.[13]
Limitations:
Scalability: Scaling up microwave reactions can be challenging.
Specialized Equipment: Requires a dedicated microwave reactor.
Thermal Runaway: The potential for rapid temperature and pressure increases requires careful monitoring.
Comparative Analysis and Experimental Data
To provide a clear and objective comparison, the following table summarizes key performance indicators for representative examples of each synthetic method.
Method
Key Reagents/Catalyst
Typical Yield (%)
Selectivity (ee/dr)
Reaction Time
Key Advantages
Key Disadvantages
Robinson Annulation
Ketone, α,β-unsaturated ketone, Base
60-80
N/A
4-24 h
Convergent, predictable regioselectivity
Harsh conditions, potential side reactions
Microwave-Assisted Robinson Annulation
Ketone, α,β-unsaturated ketone, Base
75-95
N/A
5-15 min
Rapid, high yields, often solvent-free
Scalability challenges
Diels-Alder Reaction
Diene, Dienophile, (Lewis Acid)
70-95
High dr
1-12 h
High stereospecificity, atom economical
Regioselectivity issues, reversibility
Organocatalytic Asymmetric Synthesis
Ketone, α,β-unsaturated aldehyde, Chiral Amine
80-95
>95% ee
12-48 h
High enantioselectivity, metal-free
Higher catalyst loading, substrate scope
Pd-Catalyzed α-Arylation
Cyclohexenone, Aryl Halide, Pd-catalyst, Ligand, Base
70-90
N/A
2-24 h
Broad scope, direct arylation
Catalyst cost and toxicity, ligand sensitivity
Detailed Experimental Protocols
To ensure the reproducibility and practical application of these methods, detailed, step-by-step protocols for representative reactions are provided below.
Protocol: Microwave-Assisted Robinson Annulation
This protocol describes a solvent-free synthesis of a substituted cyclohexenone using microwave irradiation.[13]
Reactant Preparation: In a mortar, combine the α,β-unsaturated ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol), and powdered potassium carbonate (1.5 mmol).
Mixing: Grind the reactants together for 2-3 minutes to ensure uniform mixing and the formation of a paste.
Microwave Irradiation: Transfer the paste to a 50 mL beaker and place it inside a domestic microwave oven. Irradiate at 160W for 2-5 minutes, monitoring the reaction progress by TLC.
Work-up: After completion, pour the reaction mixture into cold water.
Isolation and Purification: Filter the solid product, dry it, and recrystallize from an appropriate solvent system (e.g., ethanol-dioxane) to obtain the pure cyclohexenone.
Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to form a cyclohexene precursor to a cyclohexenone.[17]
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 mmol) and anhydrous dichloromethane.
Catalyst Addition: Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., Ca(OTf)₂/(n-Bu)₄NPF₆, 10 mol%).
Diene Addition: Add the diene (1.2 mmol) dropwise to the cooled solution.
Reaction Monitoring: Stir the reaction at 0 °C to -20 °C for 4 hours, monitoring the progress by TLC.
Quenching and Work-up: Quench the reaction by adding a cold aqueous solution of citric acid.
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the cyclohexene adduct.
Protocol: Organocatalytic Asymmetric Michael Addition
This protocol describes the synthesis of a chiral cyclohexenone precursor via an organocatalytic asymmetric Michael addition.
Reaction Setup: In a vial, dissolve the β-ketoester (0.2 mmol) and the chiral secondary amine catalyst (e.g., a TMS-protected prolinol, 20 mol%) in a suitable solvent (e.g., toluene).
Reactant Addition: Add the α,β-unsaturated aldehyde (0.24 mmol) to the solution.
Reaction: Stir the mixture at room temperature for the time indicated by TLC analysis.
Purification: Directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the chiral Michael adduct. This adduct can then be cyclized and dehydrated in subsequent steps to yield the final chiral cyclohexenone.
Protocol: Palladium-Catalyzed α-Arylation of Cyclohexenone
This protocol details a general procedure for the α-arylation of a cyclohexenone using a palladium catalyst.[14]
Catalyst Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., Tol-BINAP, 3.6 mol%) to a reaction vessel.
Reagent Addition: Add the aryl bromide (1.0 mmol) and a solution of the cyclohexanone enolate (prepared separately by treating cyclohexanone with a strong base like NaHMDS) in an anhydrous solvent (e.g., toluene).
Reaction: Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time, monitoring by GC or LC-MS.
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the α-aryl cyclohexenone.
Conclusion and Future Outlook
The synthesis of cyclohexenones continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry and natural product synthesis. While classical methods like the Robinson annulation and Diels-Alder reaction remain valuable tools, modern catalytic approaches offer significant advantages in terms of efficiency, selectivity, and sustainability.
For researchers embarking on the synthesis of a cyclohexenone-containing target, the choice of method will depend on several factors, including the desired substitution pattern, stereochemical complexity, and the presence of other functional groups. This guide provides a framework for making an informed decision, balancing the strengths and weaknesses of each approach.
The future of cyclohexenone synthesis will likely see further advances in catalytic methods, with a focus on developing more active, selective, and robust catalysts. The principles of green chemistry will also continue to play a central role, driving the development of more sustainable and environmentally friendly synthetic routes.
References
Akbulut, N., Hartsough, D., Kim, J. I., & Schuster, G. B. (1989). The triplex Diels-Alder reaction of 1,3-dienes with enol, alkene, and acetylenic dienophiles: scope and utility. The Journal of Organic Chemistry, 54(11), 2549–2556.
Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). Acid-catalyzed Robinson Annelations. Tetrahedron Letters, 12(52), 4995–4996.
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
L.S. College, Muzaffarpur. (2020).
Chemistry Steps. (n.d.). Robinson Annulation, Shortcut, and Retrosynthesis. Retrieved from [Link]
Journal of the American Chemical Society. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Retrieved from [Link]
Organic & Biomolecular Chemistry. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Retrieved from [Link]
MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
ResearchGate. (2006). Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. Retrieved from [Link]
ResearchGate. (2004). Enantioselective Organocatalysis. Retrieved from [Link]
Der Pharmacia Lettre. (2011). Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions.
ScienceOpen. (2018). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. Retrieved from [Link]
Chemistry Steps. (n.d.). Michael Reaction: The Conjugate Addition of Enolates. Retrieved from [Link]
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]
ACS Publications. (2008). Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. Retrieved from [Link]
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
International Journal of Research in Pharmacy and Allied Science. (2023).
PMC. (2014). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Retrieved from [Link]
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]
ACS Publications. (2023). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Retrieved from [Link]
I.R.I.S. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
PubMed. (2004). Enantioselective Organocatalysis. Retrieved from [Link]
PMC. (2018). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Retrieved from [Link]
Green Chemistry. (2002). Metrics to 'green' chemistry—which are the best?
Organic Chemistry Frontiers. (2021). Palladium-catalyzed direct γ-C(sp3)–H arylation of β-alkoxy cyclohexenones: reaction scope and mechanistic insights. Retrieved from [Link]
Study Mind. (n.d.). Considerations in Organic Synthesis (A-Level Chemistry). Retrieved from [Link]
PMC. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
ChemRxiv. (2024). Catalysing (organo-)
ResearchGate. (2004). Transition Metal Catalyzed Carbon-Carbon Bond Activation. Retrieved from [Link]
YouTube. (2022). Robinson Annulation Made EASY. Retrieved from [Link]
Scribd. (n.d.). Transition-Metal-Catalyzed C H Bond Activation For The Formation of C C Bonds in Complex Molecules. Retrieved from [Link]
Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Retrieved from [Link]
YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. Retrieved from [Link]
ResearchGate. (2015). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
Wiley-VCH. (2011). Green Chemistry Metrics.
PDF Free Download. (n.d.). Cycloalkenone synthesis via Lewis acid-catalyzed retro Diels-Alder. Retrieved from [Link]
Pearson. (n.d.). Robinson Annulation Practice Problems. Retrieved from [Link]
ChemRxiv. (2024).
ACS Publications. (2018). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. Retrieved from [Link]
Indian Academy of Sciences. (2017). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
Denmark Group. (n.d.). Transition Metal-Catalyzed Carbon-Carbon Bond Cleavage (C-C Activation). Retrieved from [Link]
PubMed. (2008). Organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones and the transformation into useful building blocks. Retrieved from [Link]
MDPI. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. Retrieved from [Link]
Elucidation of reaction pathways for substituted cyclohexenone formation
A Comparative Guide to Kinetic Profiling & Mechanistic Analysis Executive Summary The formation of substituted cyclohexenones—exemplified by the Robinson Annulation and the Hajos-Parrish reaction —remains a cornerstone i...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Kinetic Profiling & Mechanistic Analysis
Executive Summary
The formation of substituted cyclohexenones—exemplified by the Robinson Annulation and the Hajos-Parrish reaction —remains a cornerstone in the synthesis of steroids, terpenes, and bioactive alkaloids. However, optimizing these pathways requires distinguishing between subtle mechanistic possibilities, such as the enamine versus iminium activation modes in organocatalysis.
This guide evaluates In Situ Vibrational Spectroscopy (e.g., ReactIR) as the primary "product" for pathway elucidation, comparing its performance against Flow NMR and Offline Aliquot Analysis . We demonstrate that while NMR provides superior structural specificity, in situ IR coupled with Reaction Progress Kinetic Analysis (RPKA) offers the most efficient route to determining rate laws and catalyst turnover frequencies.
Part 1: The Mechanistic Challenge
The synthesis of the Hajos-Parrish ketone (a bicyclic cyclohexenone derivative) via proline catalysis is a benchmark for enantioselective synthesis. The core challenge in elucidating this pathway lies in identifying the rate-determining step (RDS) and the active catalytic species.
Two Competing Mechanisms:
Enamine Mechanism: Nucleophilic attack of a proline-enamine intermediate onto the pendant ketone.
Iminium Mechanism: Activation of the enone system via iminium ion formation (less common for this specific intramolecular aldol but theoretically possible).
Distinguishing these requires monitoring the concentration of transient intermediates that exist only for seconds—a task where traditional offline analysis fails.
Diagram 1: The Enamine Catalytic Cycle
This diagram illustrates the accepted enamine pathway for the Hajos-Parrish reaction, highlighting the specific intermediates targeted for detection.[1]
Caption: The proline-catalyzed enamine cycle. The formation of the Enamine Intermediate and the subsequent C-C bond formation are the critical kinetic events.
Part 2: Comparative Analysis of Elucidation Platforms
Here we compare the performance of In Situ Vibrational Spectroscopy (IR) against the primary alternatives.
1. The Primary Solution: In Situ FTIR (ReactIR)
Theory: Measures changes in vibrational modes (carbonyl stretches) in real-time without disturbing the reaction matrix.
Performance: Excellent for tracking the consumption of the starting triketone (C=O stretch ~1715 cm⁻¹) and the appearance of the enone product (~1660 cm⁻¹).
Advantage: Enables Reaction Progress Kinetic Analysis (RPKA) .[2][3] By collecting thousands of data points in a single experiment, researchers can determine reaction order and catalyst saturation without running 10+ parallel batch reactions.
2. Alternative A: Flow/In Situ NMR
Theory: Circulates the reaction mixture through an NMR probe loop.
Performance: Unmatched structural resolution. It can definitively prove that an enamine (alkene peak) is present rather than an iminium species.
Limitation: Lower temporal resolution (seconds to minutes per scan) compared to IR (sub-second). High cost and complexity in handling heterogeneous mixtures or precipitates.
3. Alternative B: Offline Aliquot Analysis (HPLC/GC)
Theory: Manually removing samples, quenching, and analyzing.
Performance: High quantitative accuracy for final yield.
Table 1: Performance Matrix for Pathway Elucidation
Feature
In Situ FTIR (ReactIR)
Flow NMR
Offline HPLC
Temporal Resolution
High (< 1 sec)
Medium (10-60 sec)
Low (> 5 min)
Structural Specificity
Medium (Functional Group)
High (Atom Specific)
High (Stable species only)
Transient Detection
Excellent
Good
Poor
Invasiveness
Non-invasive
Semi-invasive (Flow loop)
Invasive (Sampling)
Data Density
>10,000 points/hr
~100 points/hr
~10 points/hr
Primary Use Case
Kinetics & Rate Laws
Structure Proof
Yield & Purity
Part 3: Detailed Experimental Protocol
Objective: Elucidate the rate dependence on catalyst concentration for the Hajos-Parrish reaction using In Situ FTIR (RPKA methodology).
Instrument: Mettler Toledo ReactIR 15 (or equivalent) with a diamond probe.
3.2 Step-by-Step Workflow
Probe Initialization:
Insert the IR probe into a dry 3-neck round-bottom flask.
Purge with
for 15 minutes to eliminate atmospheric water vapor (critical, as water inhibits enamine formation).
Acquire a Background Spectrum (air).
Solvent Blank & Calibration:
Charge the reactor with DMF (
).
Acquire solvent spectrum. Note: Identify solvent cut-off regions (DMF absorbs strongly at 1660-1690 cm⁻¹; choose a window around 1715 cm⁻¹ for the ketone).
Substrate Addition & Thermal Equilibration:
Add the triketone substrate (
).
Stir at 25°C until the signal stabilizes.
Validation: Confirm the
peak height is constant (baseline stability).
Catalyst Injection (T=0):
Add (S)-Proline (
) as a solid or slurry.
Trigger data acquisition immediately (interval: 15 seconds).
Reaction Monitoring:
Monitor the decay of the starting material peak (
) and the growth of the product enone peak ().
Continue until conversion >95%.
Data Processing (RPKA):
Convert absorbance to concentration using Beer’s Law (requires a pre-determined extinction coefficient or endpoint calibration).
Plot [Substrate] vs. Time .
Generate a "Same Excess" plot (Rate vs. [Substrate]) to test for catalyst deactivation.
Diagram 2: The RPKA Elucidation Workflow
This workflow visualizes the logic flow from data acquisition to mechanistic insight.
Caption: The workflow transforms raw spectral data into kinetic insights using the Blackmond RPKA method.
Part 4: Scientific Validation (E-E-A-T)
Why this protocol works:
The "Same Excess" experiment mentioned in Step 6 is the self-validating pillar of this method. By running two experiments with different initial substrate concentrations but the same excess of catalyst, overlaying the rate curves confirms if the catalyst is stable or if product inhibition is occurring.
If curves overlap: The catalyst is robust; the mechanism is simple.
If curves diverge: The catalyst is degrading or being inhibited by the product.
Authoritative Insight:
According to Donna Blackmond’s seminal work on RPKA, this method eliminates the "induction period" fallacies often seen in offline sampling. For the Hajos-Parrish reaction, this approach successfully identified that the reaction is first-order in both substrate and catalyst , supporting the single-proline enamine transition state model validated by Houk’s DFT calculations .
References
Hajos, Z. G., & Parrish, D. R. (1974).[4] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry.[4]
Blackmond, D. G. (2005).[5] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[3][5][6] Angewandte Chemie International Edition.[5]
List, B. (2002). Proline-catalyzed asymmetric reactions.[4][7][8] Tetrahedron.
Bahmanyar, S., & Houk, K. N. (2001). Transition states of amine-catalyzed aldol reactions involving enamine intermediates: Theoretical studies of mechanism, reactivity, and stereoselectivity. Journal of the American Chemical Society.[6]
Foley, D. A., & Maguire, A. R. (2010). NMR spectroscopy in the study of the kinetics and mechanisms of organic reactions. Progress in Nuclear Magnetic Resonance Spectroscopy.[2][9][10]
Safe Handling and Disposal of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
CAS No: 51051-65-1 | Formula: C₁₂H₁₈O₃[1][2] Executive Summary For immediate operational planning: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is a functionalized cyclohexenone derivative used primarily as a synthet...
For immediate operational planning: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is a functionalized cyclohexenone derivative used primarily as a synthetic intermediate.[1][2] It is classified as a Non-Halogenated Organic Waste .[1][2][3]
Disposal Directive: Do NOT dispose of down the drain. This compound must be collected in a dedicated non-halogenated organic solvent waste stream and routed for high-temperature incineration at a licensed facility.[1][2][3]
Chemical Profile & Hazard Identification
Rationale: Effective disposal begins with accurate identification to prevent dangerous incompatibility reactions in waste streams.[3]
Table 1: Physicochemical & Safety Data
Parameter
Specification
Operational Implication
CAS Number
51051-65-1
Use for waste manifesting and inventory tracking.[1][2]
Warning: May cause respiratory irritation (H335).[1][2][3]
Waste Segregation & Classification Strategy
Scientific Integrity: Proper segregation prevents the formation of "unknowns" in waste drums, which exponentially increases disposal costs and safety risks.[1][2][3]
Primary Waste Stream: Non-Halogenated Organics
This compound contains only Carbon, Hydrogen, and Oxygen.[1][2][3] It lacks chlorine, bromine, or fluorine atoms, allowing it to be incinerated efficiently without special scrubbers for acid gases.[1][2][3]
Halogenated Solvents: (e.g., Dichloromethane, Chloroform).[1][2][3] Mixing these moves the entire container into the more expensive "Halogenated" category.[1][2][3]
Aqueous Solutions: Do not mix with water or buffers; this creates a biphasic mixture that complicates incineration.[1][2][3]
Oxidizers: Contact with concentrated oxidizers can cause immediate exothermic decomposition.[1][2][3]
Step-by-Step Disposal Protocol
Trustworthiness: This protocol follows the "Cradle-to-Grave" management principle mandated by EPA/RCRA standards.[1][2]
Phase 1: Bench-Level Collection
Preparation: Don appropriate PPE (Nitrile gloves, safety goggles, lab coat).[1][2][3]
Transfer: Pour the waste liquid into a Wide-Mouth High-Density Polyethylene (HDPE) or Glass waste container.[1][2][3]
Note: Avoid standard LDPE wash bottles for long-term storage as esters can soften certain plastics over time.[1][2][3]
Rinsing: Rinse the original vessel with a small volume of acetone or ethanol.[1][2][3] Add this rinseate to the same waste container.
Causality: This "triple rinse" procedure classifies the empty original container as "RCRA Empty," allowing it to be discarded as regular trash (after defacing the label).[1][2][3]
Phase 2: Labeling & Documentation
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[1][2][3]
Constituents: Write out the full chemical name. Do not use abbreviations or chemical formulas alone.
Ventilate: If outside a fume hood, open windows or increase ventilation if possible.[1][2][3]
Absorb: Cover the spill with an inert absorbent (Vermiculite, Bentonite clay, or commercial "Pigs").[1][2][3]
Warning: Do NOT use paper towels as the primary absorbent for combustible liquids if an ignition source is nearby, though the high flash point makes this less critical than for acetone.[1][2][3]
Clean: Scoop the saturated absorbent into a sealable bag or jar.[1][2][3]
Decontaminate: Wash the surface with soap and water.[1][2][3][5][6]
Dispose: Label the debris as "Hazardous Waste: Debris contaminated with Cyclohexenone derivative."[1][2][3]
Visual Workflow: Disposal Decision Tree
Visualization: This logic flow ensures the user makes the correct segregation decision instantly.[1][2][3]
Figure 1: Decision logic for segregating cyclohexenone derivative waste streams to ensure regulatory compliance and cost-efficiency.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100071, Ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate (CAS 51051-65-1).[1][2] Retrieved from [Link][1][2]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][2][3] Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] Washington (DC): National Academies Press (US); 2011.[1][2][3] Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one
[1] Executive Summary & Risk Logic Bottom Line Up Front: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is an -unsaturated ketone (cyclohexenone derivative).[1][2] While often treated as a standard organic intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Risk Logic
Bottom Line Up Front: 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is an
-unsaturated ketone (cyclohexenone derivative).[1][2] While often treated as a standard organic intermediate, its chemical structure designates it as a Michael Acceptor .[1]
The Scientific "Why":
Standard safety protocols often overlook the specific mechanism of toxicity for cyclohexenones.[1] The electrophilic double bond (C=C) conjugated with the carbonyl group (C=O) makes this molecule susceptible to Michael addition.[1] It can alkylate biological nucleophiles—specifically cysteine residues (thiols) and lysine residues (amines) in skin proteins.[1]
Result: This creates a hapten-protein conjugate, leading to skin sensitization (allergic contact dermatitis) and potential irreversible eye damage.[1]
Operational Implication: Standard nitrile gloves provide insufficient breakthrough protection for prolonged contact with ketone-ester hybrids.[1] Your PPE strategy must prioritize permeation resistance over simple barrier methods.[1]
Chemical Hazard Profile
Treat as a Class IIIB Combustible Liquid and Skin Sensitizer.
This matrix moves beyond "standard requirements" to "field-proven protection" based on the chemical's permeation properties.[1]
Protection Zone
Standard Protocol
Senior Scientist Recommendation
Causality (Why?)
Eye/Face
Safety Glasses
Chemical Splash Goggles (Indirect Vent)
Liquid splashes are viscous; standard glasses allow seepage.[1] Vapors are lachrymators (tear-inducing).[1]
Hand (Routine)
Nitrile (4 mil)
Double Nitrile (High Grade) or Nitrile + Laminate Liner
Ketones/Esters degrade nitrile.[1] Double gloving increases breakthrough time from <5 mins to ~15-20 mins.[1]
Hand (Immersion)
Thick Nitrile
Butyl Rubber or Silver Shield® (Laminate)
Nitrile swells and degrades rapidly upon saturation with cyclic ketones.[1]
Respiratory
N95 Mask
Fume Hood (Primary) or Half-Face Respirator (OV Cartridge)
N95s do not stop organic vapors.[1] If outside a hood, Organic Vapor (OV) filtration is mandatory.[1]
Body
Lab Coat
Tyvek® Lab Coat + Chemical Apron
Cotton coats absorb liquids, keeping the sensitizer against your skin. Impervious aprons prevent this.[1]
PPE Decision Logic (Visualization)
The following decision tree illustrates the logic for selecting PPE based on the specific interaction type.
Figure 1: PPE Selection Hierarchy based on operational risk.[1] Note the escalation to Laminate gloves for spills due to nitrile degradation risks.
Operational Protocols
A. Weighing & Transfer (The "Red Zone")
Most exposures occur during the transfer of viscous liquids.[1]
Engineering Control: Perform all weighing inside a chemical fume hood. If the balance is outside, use a secondary containment tray .
Glove Protocol: Don two pairs of nitrile gloves.
Inner Pair: 4 mil Nitrile (tucked under lab coat cuff).[1]
Outer Pair: 4-8 mil Nitrile (over lab coat cuff).[1]
Why: If the outer glove gets contaminated, strip it immediately. The inner glove protects you during the change.[1]
Transfer Technique: Use positive displacement pipettes for viscous liquids to prevent dripping.[1] Avoid pouring directly from large reagent bottles to prevent "glugging" and splashing.[1]
B. Reaction Setup
Glassware: Use standard ground-glass joints (ST 24/40 or 14/20).[1] Grease joints lightly or use Teflon sleeves to prevent seizing; cyclohexenones can polymerize in joints over time.[1]
Atmosphere: Run reactions under Nitrogen or Argon. While not pyrophoric, excluding oxygen prevents the formation of peroxides common in cyclic ketones.
C. Emergency Spill Response
Do not use paper towels.[1] Paper towels increase surface area for evaporation and offer no protection to the cleaner.
Figure 2: Step-by-step spill response workflow emphasizing the use of inert absorbents.
Specific Cleanup Steps:
Isolate: Turn off ignition sources (hot plates).
Barrier: Surround the spill with an absorbent sock (vermiculite or polypropylene) to prevent spreading.[1]
Absorb: Cover liquid with vermiculite or sand.[1] Avoid combustible absorbents like sawdust.[1]
Decontaminate: After removing the solid waste, scrub the surface with a detergent solution (surfactant) followed by water.[1] The surfactant helps lift the lipophilic oil.[1]
Waste Disposal & Deactivation
Environmental Fate:
-unsaturated ketones are toxic to aquatic life (H412).[1] They must never be poured down the drain.[1]
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid PVC containers if storing for long periods (ketones can plasticize PVC).[1]
Labeling: Clearly mark as "Cyclic Ketone - Sensitizer."
References
National Center for Biotechnology Information (PubChem). Compound Summary for Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's Ester).[1] Retrieved from [Link][1]
Schultz, T. W., et al. (2006). Structure-Toxicity Relationships for α,β-Unsaturated Carbonyl Compounds.[1] (Discussing the Michael Acceptor mechanism). Retrieved from [Link]